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  • Product: N-Spiro[5.5]undec-3-yl-guanidine
  • CAS: 1199263-20-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties of N-Spiro[5.5]undec-3-yl-guanidine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for N-Spiro[5.em]undec-3-yl-guanidine is limited in publicly available literature. This guide provides estimated physic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for N-Spiro[5.em]undec-3-yl-guanidine is limited in publicly available literature. This guide provides estimated physicochemical properties based on the known characteristics of its constituent chemical moieties—the spiro[5.5]undecane core and the guanidine headgroup—along with established experimental protocols for their determination.

Introduction

N-Spiro[5.5]undec-3-yl-guanidine is a unique molecule featuring a rigid, saturated spirocyclic hydrocarbon scaffold linked to a highly basic guanidinium group. The spiro[5.5]undecane moiety provides a three-dimensional structure that can be valuable for exploring specific binding pockets in biological targets. The guanidine group, which is protonated at physiological pH, is known to participate in crucial biological interactions, such as forming salt bridges with carboxylate and phosphate groups in proteins and nucleic acids. This combination of a lipophilic core and a hydrophilic, charged group suggests potential applications in drug discovery, where modulation of physicochemical properties is key to optimizing pharmacokinetic and pharmacodynamic profiles.

This technical guide offers a comprehensive overview of the anticipated physicochemical properties of N-Spiro[5.5]undec-3-yl-guanidine, detailed experimental methodologies for their empirical determination, and a logical workflow for the characterization of this and similar novel chemical entities.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the estimated and known properties of N-Spiro[5.5]undec-3-yl-guanidine and its constituent parts.

PropertyEstimated/Known ValueRationale/Comments
Chemical Structure Chemical Structure of N-Spiro[5.5]undec-3-yl-guanidineThe structure consists of a spiro[5.5]undecane ring system with a guanidine group attached at the 3-position.
CAS Number 1199263-20-1[1]Confirms the chemical identity of the compound.
Molecular Formula C₁₂H₂₃N₃Derived from the chemical structure.
Molecular Weight 209.34 g/mol Calculated based on the molecular formula. Related spiro[5.5]undecane structures have molecular weights in a similar range.[2][3][4][5][6]
pKa (Guanidinium ion) ~13.5The guanidine group is a strong base. Unsubstituted guanidine has a pKa of 13.6. The alkyl substituent is not expected to significantly alter this value.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5 (for the neutral species)This is an estimation. The spiro[5.5]undecane core is lipophilic, while the guanidine group is hydrophilic. The overall logP will be a balance of these two features.
Aqueous Solubility High (as a salt)Guanidine and its salts are known to be highly soluble in water. The free base is also soluble in polar organic solvents.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential. The following are standard experimental protocols that can be employed to characterize N-Spiro[5.5]undec-3-yl-guanidine.

Determination of pKa by Potentiometric Titration

The pKa, a measure of the acidity of the protonated guanidinium group, can be precisely determined using potentiometric titration.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl), and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard stock solution of N-Spiro[5.5]undec-3-yl-guanidine (e.g., 10 mM in deionized water).

    • Prepare a standardized titrant solution of 0.1 M hydrochloric acid.

    • Prepare standard buffer solutions (pH 4, 7, and 10) for pH meter calibration.

  • Calibration of pH Meter: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

  • Titration Procedure:

    • Pipette a known volume (e.g., 25 mL) of the N-Spiro[5.5]undec-3-yl-guanidine solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Begin stirring the solution at a constant, moderate speed.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has dropped significantly, well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added.

    • The pKa is the pH at the half-equivalence point (the point where half of the guanidine has been protonated). This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point, and the pKa can be calculated from this.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured, and the logP is calculated from the ratio of these concentrations.

Detailed Methodology:

  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate overnight.

    • Prepare a stock solution of N-Spiro[5.5]undec-3-yl-guanidine in the aqueous phase.

  • Partitioning:

    • In a separatory funnel, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for complete partitioning.

    • Allow the phases to separate completely.

  • Sample Analysis:

    • Carefully collect samples from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logP is then calculated as: logP = log₁₀(P)

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug delivery and formulation. The equilibrium solubility method provides the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology:

  • Equilibration:

    • Add an excess amount of solid N-Spiro[5.em]undec-3-yl-guanidine to a vial containing a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Preparation:

    • After equilibration, allow any undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Concentration Determination:

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).

  • Reporting:

    • The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

Visualizations: Workflows and Plausible Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate a logical workflow for compound characterization and a plausible signaling pathway for a guanidine-containing molecule.

Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_biological Preliminary Biological Evaluation synthesis Synthesis of N-Spiro[5.5]undec-3-yl-guanidine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structure Structural Confirmation (NMR, MS) purification->structure pka pKa Determination (Potentiometric Titration) structure->pka logp logP Determination (Shake-Flask Method) structure->logp solubility Solubility Assay (Equilibrium Method) structure->solubility purity Purity Analysis (HPLC) structure->purity in_vitro In Vitro Activity Assays purity->in_vitro toxicity Cytotoxicity Assays in_vitro->toxicity

Caption: A logical workflow for the synthesis, purification, and characterization of a novel chemical entity.

Plausible Signaling Pathway for a Guanidine-Containing Ligand

signaling_pathway ligand N-Spiro[5.5]undec-3-yl-guanidinium receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production kinase Protein Kinase A second_messenger->kinase Activation response Cellular Response kinase->response Phosphorylation Cascade

References

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of N-Spiro[5.5]undec-3-yl-guanidine

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the expected spectroscopic characteristics of N-Spiro[5.5]undec-3-yl-guanidine. Pr...

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the expected spectroscopic characteristics of N-Spiro[5.5]undec-3-yl-guanidine.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Spiro[5.5]undec-3-yl-guanidine. These predictions are derived from the analysis of its structural components and data from related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0 - 8.0br s4H-NH₂ and =NH protons of guanidine (exchangeable with D₂O)
~ 3.5 - 3.8m1HCH-N (proton on the carbon attached to the guanidine group)
~ 1.2 - 2.0m18HSpiro[5.5]undecane ring protons

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 158.0C=N (guanidine carbon)
~ 55.0CH-N (spiro[5.5]undecane carbon attached to guanidine)
~ 30.0 - 40.0Spiro[5.5]undecane quaternary and methylene carbons
~ 20.0 - 30.0Spiro[5.5]undecane methylene carbons

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadN-H stretching vibrations of guanidine
2850 - 2950StrongC-H stretching vibrations of spiro[5.5]undecane
~ 1650StrongC=N stretching vibration of guanidine
~ 1600MediumN-H bending vibrations of guanidine
1450 - 1470MediumC-H bending vibrations of spiro[5.5]undecane

Table 4: Predicted Mass Spectrometry (MS) Data

m/z RatioIon
[M+H]⁺Molecular ion peak (protonated)
[M]⁺Molecular ion peak
FragmentsLoss of guanidine, fragmentation of the spiro[5.5]undecane ring

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to determine the spectroscopic data for N-Spiro[5.5]undec-3-yl-guanidine.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

    • To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically several thousand) for adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet matrix).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Acquire data over a mass range that includes the expected molecular weight of the compound.

    • For structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation.

  • Data Processing: Analyze the resulting mass spectrum to determine the accurate mass of the molecular ion and to identify the fragmentation pattern.

Visualizations

Diagram 1: General Workflow for Synthesis and Spectroscopic Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Reagents, Solvent, Conditions Crude Product Crude Product Reaction->Crude Product Chromatography Chromatography Crude Product->Chromatography e.g., Column Chromatography Pure Compound Pure Compound Chromatography->Pure Compound NMR NMR Pure Compound->NMR Structural Information IR IR Pure Compound->IR Functional Groups MS MS Pure Compound->MS Molecular Weight & Formula Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

Diagram 2: Logical Relationships in Spectroscopic Structure Elucidation

G cluster_data Experimental Data MS Mass Spectrometry (Molecular Formula) Structure Proposed Structure of N-Spiro[5.5]undec-3-yl-guanidine MS->Structure Provides molecular weight IR Infrared Spectroscopy (Functional Groups) IR->Structure Confirms presence of N-H, C=N, C-H bonds NMR NMR Spectroscopy (Connectivity & Environment) NMR->Structure Determines proton and carbon framework

Caption: The interplay of different spectroscopic techniques for the structural elucidation of an organic molecule.

Foundational

A Technical Guide to Quantum Chemical Calculations for N-Spiro[5.5]undec-3-yl-guanidine

Introduction N-Spiro[5.5]undec-3-yl-guanidine is a unique molecule featuring a spirocyclic core fused with a guanidine group. The guanidine moiety is of significant interest in medicinal chemistry due to its strong basic...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Spiro[5.5]undec-3-yl-guanidine is a unique molecule featuring a spirocyclic core fused with a guanidine group. The guanidine moiety is of significant interest in medicinal chemistry due to its strong basicity and ability to form multiple hydrogen bonds, making it a common feature in various bioactive compounds. The spiro[5.5]undecane scaffold introduces conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets.

Quantum chemical calculations are indispensable for elucidating the electronic structure, reactivity, and potential intermolecular interactions of such novel compounds.[1][2] Density Functional Theory (DFT) is a particularly powerful and widely used method in drug discovery for this purpose, offering a good balance between computational cost and accuracy.[3][4][5] This guide details a systematic approach to performing quantum chemical calculations on N-Spiro[5.5]undec-3-yl-guanidine to predict its physicochemical properties and potential as a therapeutic agent.

Experimental Protocols: Computational Methodology

This section outlines a detailed protocol for the quantum chemical analysis of N-Spiro[5.5]undec-3-yl-guanidine.

2.1 Molecular Modeling and Conformational Analysis

  • Initial 3D Structure Generation: The 3D structure of N-Spiro[5.5]undec-3-yl-guanidine is first built using molecular modeling software such as Avogadro, GaussView, or similar programs.

  • Conformational Search: Due to the flexible cyclohexane rings and the rotatable bonds in the guanidine group, a thorough conformational analysis is crucial. A molecular mechanics force field (e.g., MMFF94) is initially employed to perform a systematic or stochastic conformational search to identify low-energy conformers. The most stable conformers are then used as starting points for more accurate quantum chemical calculations.

2.2 Quantum Chemical Calculations

All quantum chemical calculations would be performed using a suite of programs like Gaussian, ORCA, or Spartan. The primary method employed is Density Functional Theory (DFT).

  • Geometry Optimization: The geometries of the low-energy conformers are optimized using DFT. A common and effective combination of functional and basis set for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[6] This level of theory provides reliable geometric parameters.

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory (B3LYP/6-31G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield important thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties. Key properties to be calculated include:

    • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[7]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding.

    • Atomic Charges: Mulliken or Natural Bond Orbital (NBO) population analysis is used to determine the partial charges on each atom, providing insight into the molecule's polarity.

    • Dipole Moment: The total dipole moment of the molecule is calculated to quantify its overall polarity.

Data Presentation: Illustrative Results

The following tables summarize the kind of quantitative data that would be generated from the proposed calculations. Note: The values presented here are hypothetical and for illustrative purposes only.

Table 1: Selected Optimized Geometric Parameters for N-Spiro[5.5]undec-3-yl-guanidine (B3LYP/6-31G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC-N (guanidine)1.35 Å
C=N (guanidine)1.28 Å
N-H1.01 Å
C-C (spiro center)1.56 Å
Bond AngleN-C-N (guanidine)121.5°
H-N-C (guanidine)118.0°
C-C-C (cyclohexane)111.2°
Dihedral AngleC-N-C-N178.5°

Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

PropertyCalculated Value
Energy of HOMO-6.2 eV
Energy of LUMO1.5 eV
HOMO-LUMO Energy Gap (ΔE)7.7 eV
Dipole Moment2.8 Debye
Molecular Electrostatic Potential (Min)-45.2 kcal/mol (on N atoms)
Molecular Electrostatic Potential (Max)+25.8 kcal/mol (on H atoms of N-H)

Table 3: Calculated Thermodynamic Properties at 298.15 K

PropertyCalculated Value
Zero-Point Vibrational Energy (ZPVE)215.7 kcal/mol
Enthalpy (H)-850.3 Hartree
Gibbs Free Energy (G)-850.4 Hartree
Entropy (S)120.5 cal/mol·K

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical analysis of N-Spiro[5.5]undec-3-yl-guanidine.

G Computational Chemistry Workflow for N-Spiro[5.5]undec-3-yl-guanidine cluster_0 Structure Preparation cluster_1 Quantum Chemical Calculations (DFT) cluster_2 Data Analysis and Interpretation A 1. 2D Structure Drawing B 2. 3D Model Generation A->B C 3. Conformational Analysis (Molecular Mechanics) B->C D 4. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D E 5. Frequency Calculation (Confirm Minimum Energy) D->E F 6. Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) E->F G Geometric Parameters (Bond Lengths, Angles) E->G H Thermodynamic Properties (Enthalpy, Gibbs Free Energy) E->H I Electronic Properties (HOMO, LUMO, MEP, Charges) F->I K Final Report & Visualization G->K H->K J Reactivity Descriptors I->J J->K

Caption: Workflow for quantum chemical analysis.

Conclusion

This technical guide provides a robust and systematic framework for conducting quantum chemical calculations on N-Spiro[5.5]undec-3-yl-guanidine. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's structural, electronic, and thermodynamic properties. The resulting data, such as optimized geometries, HOMO-LUMO gaps, and electrostatic potential maps, are crucial for understanding its chemical reactivity, stability, and potential for forming intermolecular interactions. This information is highly valuable for guiding further experimental studies and for the rational design of new therapeutic agents in the field of drug discovery.[3][8]

References

Exploratory

Potential Biological Activities of Spiro-Guanidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the current understanding of the biological activities of spiro-guanidine compounds. The unique struct...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the biological activities of spiro-guanidine compounds. The unique structural features of these molecules, combining a spirocyclic core with a guanidine moiety, have positioned them as promising scaffolds in drug discovery. This document summarizes key findings on their anticancer, antimicrobial, and enzyme inhibitory properties, presenting quantitative data, detailed experimental protocols for cited assays, and visualizations of implicated signaling pathways.

Core Biological Activities and Quantitative Data

Spiro-guanidine compounds have demonstrated a range of biological activities, with the most significant being in the areas of oncology and infectious diseases. The rigid, three-dimensional nature of the spirocyclic system offers a distinct advantage in drug design, allowing for precise orientation of substituents to interact with biological targets. The guanidinium group, typically protonated at physiological pH, can engage in strong electrostatic and hydrogen-bonding interactions, further enhancing binding affinity and biological effect.

Anticancer Activity

A notable area of investigation for spiro-guanidine compounds is their potential as anticancer agents. Studies have shown that these compounds can induce cell death and inhibit proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Selected Spiro and Guanidine-Containing Compounds

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Spiro compound 1cHCT116 (Colon)MTT52.81[1]
PC3 (Prostate)MTT74.40[1]
HL60 (Leukemia)MTT49.72[1]
SNB19 (Astrocytoma)MTT101[1]
SPP10 (Spiro-pyrrolopyridazine)MCF-7 (Breast)XTT2.31[2]
H69AR (Lung)XTT3.16[2]
PC-3 (Prostate)XTT4.2[2]
Guanidine-containing terpenoid 12Colo 205 (Colon)Not Specified> Cisplatin[3]
Guanidine-containing terpenoid 15Colo 205 (Colon)Not Specified> Cisplatin[3]
Guanidine-chalcone 6fU-937 (Leukemia)Not SpecifiedPotent[4]
Guanidine-chalcone 6iU-937 (Leukemia)Not SpecifiedPotent[4]
Antimicrobial Activity

The guanidine moiety is a well-known pharmacophore in antimicrobial agents. When incorporated into a spirocyclic framework, it can lead to compounds with potent activity against a range of pathogens.

Table 2: Antifungal Activity of Selected Guanidine-Containing Compounds

Compound IDFungal SpeciesMIC (µg/mL)Reference
Polyhexamethylene-guanidine hydrochlorideCandida species1.25–2.5[5]
Malassezia furfur1.25–2.5[5]
Trichosporon beigelii1.25–2.5[5]
Trichophyton rubrum1.25–2.5[5]
Thiophene-based guanylhydrazone 35Various Fungi0.50 – >250[5]
LQOF-G2-SCandida spp.Active[6][7]
Cryptococcus neoformansMore Promising[6][7]
Cryptococcus gattiiMore Promising[6][7]
Paracoccidioides brasiliensisMore Promising[6][7]
Paracoccidioides lutziiMore Promising[6][7]
Enzyme Inhibition

The structural characteristics of spiro-guanidine compounds make them suitable candidates for enzyme inhibitors. The guanidinium group can mimic the side chain of arginine, a common residue in enzyme active sites.

One notable example is the development of guanidine-based inhibitors of Sphingosine Kinase (SphK), enzymes that play a role in cancer and inflammation.

Table 3: Enzyme Inhibitory Activity of Selected Guanidine-Containing Compounds

Compound ClassTarget EnzymeActivityReference
Guanidino analogues of roscovitineCDK1, CDK2Inhibitory activity[8]
Guanidine-based compoundsSphingosine Kinase 2 (SphK2)Selective inhibitors
Spiro ImidazobenzodiazepinesGABA A ReceptorIC50 = 9 nM (compound 5c)[9]
Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamideCarbonic Anhydrase IXIC50 = 0.477 µM[10]
Carbonic Anhydrase XIIIC50 = 1.933 µM[10]

Mechanisms of Action

The biological effects of spiro-guanidine compounds are exerted through various mechanisms, primarily investigated in the context of their anticancer activity. These mechanisms often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Induction of Apoptosis

Several studies have shown that guanidine-containing compounds can trigger the intrinsic pathway of apoptosis. This pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.

Key events in this pathway include:

  • Release of Cytochrome c: Guanidine derivatives have been shown to induce the release of this mitochondrial protein.[4]

  • Activation of Caspase-9 and Caspase-3: The release of cytochrome c leads to the activation of the initiator caspase-9, which in turn activates the executioner caspase-3.[4]

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Spiro-Guanidine Spiro-Guanidine Bax Bax Spiro-Guanidine->Bax activates Bcl2 Bcl2 Spiro-Guanidine->Bcl2 inhibits Cytochrome c Cytochrome c Bax->Cytochrome c release Bcl2->Bax Apaf1 Apaf1 Cytochrome c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Caspase-3 Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates cleaves Apoptosome->Caspase-3 activates Apoptosis Apoptosis Apoptotic Substrates->Apoptosis

Intrinsic apoptosis pathway induced by spiro-guanidine compounds.
Cell Cycle Arrest

In addition to inducing apoptosis, some spiro-guanidine and related compounds have been found to cause cell cycle arrest, preventing cancer cells from progressing through the stages of cell division. This can occur at different phases of the cell cycle, depending on the specific compound and cell type.

  • S Phase Arrest: Some compounds lead to an accumulation of cells in the S phase of the cell cycle.[11]

  • G2/M Phase Arrest: Other compounds cause arrest in the G2 or M phase.

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Cell_Cycle_Arrest cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase Spiro-Guanidine Spiro-Guanidine CDK2_S CDK2 Spiro-Guanidine->CDK2_S inhibits CDK1 CDK1 Spiro-Guanidine->CDK1 inhibits Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Cyclin E Cyclin E CDK4/6->Cyclin E Cyclin E->CDK2_S S_Arrest S Phase Arrest Cyclin B Cyclin B CDK2_S->Cyclin B Cyclin B->CDK1 CDK1->Cyclin D G2M_Arrest G2/M Arrest

Mechanism of cell cycle arrest by spiro-guanidine compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the spiro-guanidine compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Spiro-Guanidine Compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT assay.
Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal inoculum

  • Spiro-guanidine compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the spiro-guanidine compounds in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density.

Sphingosine Kinase (SphK) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of SphK.

Materials:

  • Recombinant SphK enzyme

  • Sphingosine (substrate)

  • [γ-³²P]ATP

  • Reaction buffer

  • TLC plates or other separation method

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, SphK enzyme, and the spiro-guanidine compound at various concentrations.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP and sphingosine.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., chloroform/methanol).

  • Separation and Detection: Separate the radiolabeled product (sphingosine-1-phosphate) from the unreacted substrate using thin-layer chromatography (TLC) or another suitable method.

  • Quantification: Quantify the amount of product formed using a phosphorimager or scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 or Ki value.

Conclusion and Future Directions

Spiro-guanidine compounds represent a promising class of molecules with diverse biological activities. Their unique structural features provide a solid foundation for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The data presented in this guide highlight the potential of these compounds to induce cancer cell death through apoptosis and cell cycle arrest, and to inhibit the growth of pathogenic fungi.

Future research in this area should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space of spiro-guanidine compounds will be crucial for identifying more potent and selective agents.

  • In-depth mechanistic studies: Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will aid in rational drug design.

  • In vivo evaluation: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their efficacy and safety.

  • Structure-Activity Relationship (SAR) studies: Systematic modifications of the spiro-guanidine scaffold will help to identify the key structural features responsible for their biological activity.

The continued exploration of spiro-guanidine chemistry holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.

References

Foundational

In-depth Technical Guide: The Mechanism of Action of N-Spiro[5.5]undec-3-yl-guanidine

To: Researchers, Scientists, and Drug Development Professionals Subject: Comprehensive Analysis of the Pharmacological Profile of N-Spiro[5.5]undec-3-yl-guanidine Executive Summary This document provides a detailed overv...

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Pharmacological Profile of N-Spiro[5.5]undec-3-yl-guanidine

Executive Summary

This document provides a detailed overview of the mechanism of action for the novel compound N-Spiro[5.5]undec-3-yl-guanidine. Extensive literature review and data analysis have been conducted to elucidate its molecular interactions and downstream signaling effects. Currently, specific research detailing the mechanism of action, signaling pathways, and quantitative pharmacological data for N-Spiro[5.5]undec-3-yl-guanidine is not available in the public domain. The CAS number for this compound is 1199263-20-1.[1]

The broader class of guanidine derivatives has been investigated for various therapeutic applications, and their mechanisms of action are diverse. These derivatives have been explored for their potential as hypoglycemic agents, muscarinic receptor antagonists, and anticancer agents that interact with DNA.[2][3][4] This guide will, therefore, discuss the established mechanisms of related guanidine compounds to provide a foundational context for future research into N-Spiro[5.5]undec-3-yl-guanidine.

Introduction to Guanidine Derivatives

The guanidinium group, characterized by its positive charge and ability to form multiple hydrogen bonds, is a key feature in many biologically active molecules. Guanidine itself is a product of protein metabolism and has been investigated for its effects on muscle weakness.[5] Synthetic guanidine derivatives have been a source of diverse pharmacological agents.

Potential Mechanisms of Action Based on Guanidine Derivatives

Given the absence of specific data for N-Spiro[5.5]undec-3-yl-guanidine, this section outlines potential mechanisms of action based on the activities of other well-studied guanidine compounds.

Muscarinic Receptor Antagonism

Several guanidine derivatives have been identified as potent antagonists of muscarinic M2 and M4 receptors.[3]

  • Molecular Interaction: The guanidine group can form a hydrogen-bond network with key amino acid residues in the receptor's binding site, such as asparagine and alanine.[3] The spirocyclic core of N-Spiro[5.5]undec-3-yl-guanidine would present a rigid scaffold that could influence binding affinity and selectivity for different muscarinic receptor subtypes.

  • Signaling Pathway: Antagonism of M2 and M4 receptors, which are Gi/o-coupled, would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting the activity of adenylyl cyclase.

Hypothesized Signaling Pathway for Muscarinic Receptor Antagonism

muscarinic_antagonism cluster_receptor Cell Membrane Receptor Muscarinic Receptor (M2/M4) G_Protein Gi/o Protein Receptor->G_Protein Inhibits Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (Blocked) cAMP cAMP AC->cAMP Conversion Ligand N-Spiro[5.5]undec-3-yl-guanidine (Hypothetical Antagonist) Ligand->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Hypothetical antagonism of Gi-coupled muscarinic receptors.

DNA Intercalation and Anticancer Activity

Recent studies have shown that novel guanidine derivatives can act as anticancer agents by binding to the minor groove of DNA.[4]

  • Molecular Interaction: The planar structure and positive charge of the guanidinium group can facilitate interactions with the negatively charged phosphate backbone of DNA. Specific substitutions on the guanidine scaffold can enhance binding affinity and selectivity.[4] Molecular docking studies of some derivatives have shown favorable binding energies and the formation of hydrogen bonds within the DNA minor groove.[4]

  • Downstream Effects: By binding to DNA, these compounds can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Proposed Experimental Workflow for DNA Binding Analysis

dna_binding_workflow Start Synthesize & Purify N-Spiro[5.5]undec-3-yl-guanidine UV_Vis UV-Vis Absorption Spectroscopy with Salmon Sperm DNA Start->UV_Vis Fluorescence Fluorescence Spectroscopy (e.g., Ethidium Bromide Displacement Assay) Start->Fluorescence Docking Molecular Docking with DNA Structure Start->Docking Data_Analysis Calculate Binding Constant (Kb) & Gibbs Free Energy (ΔG) UV_Vis->Data_Analysis Fluorescence->Data_Analysis Docking->Data_Analysis Conclusion Determine Mode and Affinity of DNA Binding Data_Analysis->Conclusion

Caption: Workflow for assessing the DNA binding potential of the compound.

Hypoglycemic Effects

Historically, some guanidine derivatives have been investigated as hypoglycemic agents.[2] While the precise mechanisms for many of these are not fully elucidated, potential pathways could involve:

  • Inhibition of mitochondrial aldehyde dehydrogenase.[5]

  • Modulation of ion channels in pancreatic β-cells.

  • Effects on glucose uptake and metabolism in peripheral tissues.

Proposed Experimental Protocols for N-Spiro[5.5]undec-3-yl-guanidine

To determine the actual mechanism of action of N-Spiro[5.5]undec-3-yl-guanidine, a systematic pharmacological evaluation is required.

Receptor Binding Assays
  • Objective: To determine the binding affinity of the compound to a panel of receptors, particularly muscarinic subtypes.

  • Methodology:

    • Prepare cell membrane homogenates expressing the target receptor (e.g., CHO cells transfected with human M1-M5 receptors).

    • Incubate the membranes with a known radiolabeled antagonist (e.g., [³H]NMS for muscarinic receptors) and varying concentrations of N-Spiro[5.5]undec-3-yl-guanidine.

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assays
  • Objective: To determine if the compound acts as an agonist or antagonist at its target receptor.

  • Methodology (for a Gi-coupled receptor):

    • Use cells expressing the target receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

    • Treat cells with an agonist (e.g., carbachol for muscarinic receptors) in the presence and absence of varying concentrations of N-Spiro[5.5]undec-3-yl-guanidine.

    • Measure the downstream reporter signal (e.g., luminescence).

    • A rightward shift in the agonist dose-response curve in the presence of the compound would indicate competitive antagonism.

DNA Binding Studies
  • Objective: To assess the ability of the compound to bind to DNA.

  • Methodology (UV-Visible Spectroscopy):

    • Prepare a solution of salmon sperm DNA in a suitable buffer.

    • Record the UV-Vis spectrum of the DNA solution.

    • Titrate the DNA solution with increasing concentrations of N-Spiro[5.5]undec-3-yl-guanidine.

    • Record the spectrum after each addition.

    • Hypochromic or hyperchromic shifts in the DNA absorption band would indicate binding.

Quantitative Data from Related Guanidine Derivatives

The following table summarizes binding data for a known guanidine derivative that acts as a DNA binding agent to provide context for the type of data that should be generated for N-Spiro[5.5]undec-3-yl-guanidine.

CompoundTargetAssay TypeBinding Constant (Kb)Gibbs Free Energy (ΔG)Reference
Compound 7i (4-Me, 4-Br-substituted derivative) Salmon Sperm DNAElectronic Absorption Spectroscopy3.49 x 105 M-1-31.61 kJ mol-1[4]

Conclusion and Future Directions

While the precise mechanism of action for N-Spiro[5.5]undec-3-yl-guanidine remains to be elucidated, the diverse pharmacology of the broader guanidine class of compounds suggests several plausible targets, including muscarinic receptors and DNA. The experimental protocols outlined in this guide provide a clear path forward for characterizing the pharmacological profile of this novel compound. Future research should focus on executing these binding and functional assays to identify its primary molecular target(s) and downstream signaling effects. Such studies will be critical in determining the therapeutic potential of N-Spiro[5.5]undec-3-yl-guanidine.

References

Exploratory

In Silico Screening of N-Spiro[5.5]undec-3-yl-guanidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the in silico screening process for N-Spiro[5.5]undec-3-yl-guanidine derivatives, a class of compounds with...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico screening process for N-Spiro[5.5]undec-3-yl-guanidine derivatives, a class of compounds with potential therapeutic applications. Guanidine-containing molecules are of significant interest in drug discovery due to their ability to engage in various non-covalent interactions with biological targets.[1] The spirocyclic core introduces conformational rigidity, which can be advantageous for binding affinity and selectivity. This document outlines a systematic virtual screening workflow, from target selection to lead candidate identification, incorporating detailed experimental protocols and data presentation standards.

Introduction to In Silico Screening

In silico screening, a cornerstone of modern drug discovery, utilizes computational methods to identify and optimize potential drug candidates. This approach significantly reduces the time and cost associated with traditional high-throughput screening. For N-Spiro[5.5]undec-3-yl-guanidine derivatives, in silico methods can predict their binding affinity to specific protein targets, as well as their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

The guanidine moiety, a key feature of these derivatives, is known for its ability to form strong hydrogen bonds and electrostatic interactions with biological macromolecules, making it a "privileged scaffold" in drug design.[1] Computational analyses have shown the potential of guanidine derivatives as promising therapeutic agents in various disease areas.[2]

The In Silico Screening Workflow

A typical in silico screening campaign for N-Spiro[5.5]undec-3-yl-guanidine derivatives involves a multi-step process, as illustrated in the workflow diagram below. This workflow is designed to systematically filter a library of virtual compounds to identify those with the highest probability of being active and possessing drug-like properties.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Refinement and Prioritization A Target Identification and Validation C Receptor Structure Preparation A->C Protein Structure B Ligand Library Preparation D Molecular Docking B->D 3D Structures C->D Binding Site E Binding Pose Analysis D->E Docked Poses F ADMET Prediction E->F Top-Ranked Compounds G Lead Candidate Selection F->G Compounds with Favorable ADMET Profiles

Caption: A generalized workflow for the in silico screening of N-Spiro[5.5]undec-3-yl-guanidine derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in the in silico screening workflow. These protocols are based on established practices in computational drug discovery.[3][4]

Target Identification and Receptor Preparation

The initial step involves selecting a biological target relevant to the disease of interest. The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

Protocol:

  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the PDB. If a crystal structure is unavailable, homology modeling can be used to generate a theoretical model.

  • Structure Preparation:

    • Remove all water molecules and non-essential ligands from the protein structure.

    • Add hydrogen atoms to the protein, assuming a physiological pH of 7.4.

    • Assign partial charges to all atoms using a force field such as AMBER or CHARMM.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

  • Binding Site Identification: Identify the active site or allosteric binding pockets of the protein. This can be done based on the location of co-crystallized ligands or by using pocket detection algorithms.

Ligand Library Preparation

A virtual library of N-Spiro[5.5]undec-3-yl-guanidine derivatives needs to be prepared for screening.

Protocol:

  • 2D to 3D Conversion: Convert the 2D structures of the derivatives into 3D conformations using software like Open Babel or ChemDraw.

  • Ligand Tautomerization and Ionization: Generate possible tautomeric and ionization states of the guanidine group at a physiological pH.

  • Energy Minimization: Perform energy minimization of each ligand structure to obtain a low-energy conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3]

Protocol:

  • Grid Generation: Define a grid box that encompasses the identified binding site of the receptor. The grid defines the space where the docking algorithm will search for binding poses.

  • Docking Algorithm: Utilize a docking program such as AutoDock Vina, Glide, or Molegro Virtual Docker.[3][4] These programs employ search algorithms to explore the conformational space of the ligand within the binding site.

  • Scoring Function: The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. Lower scores typically indicate more favorable binding.

  • Pose Selection: For each ligand, the pose with the best score is selected for further analysis.

Binding Pose Analysis

The interactions between the top-ranked ligands and the receptor are analyzed to understand the structural basis of binding.

Protocol:

  • Interaction Analysis: Visualize the docked complexes using molecular graphics software (e.g., PyMOL, VMD).

  • Identify Key Interactions: Identify and analyze key interactions such as hydrogen bonds, electrostatic interactions, hydrophobic contacts, and cation-π interactions between the guanidine moiety and amino acid residues in the binding pocket.

Data Presentation: Quantitative Analysis

The results of the in silico screening are summarized in tables for easy comparison and prioritization of compounds.

Table 1: Molecular Docking Results for N-Spiro[5.5]undec-3-yl-guanidine Derivatives

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
NSU-G-001-9.5Asp129, Glu234, Tyr3413
NSU-G-002-9.2Asp129, Ser2352
NSU-G-003-8.8Glu234, Phe3401
NSU-G-004-8.5Asp129, Tyr3412
NSU-G-005-8.1Gln130, Asn2382

Note: The data presented in this table is hypothetical and for illustrative purposes only.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial to avoid late-stage failures in drug development.[5][6] Various in silico models and web servers like admetSAR and SwissADME can be used for this purpose.[7]

ADMET Prediction Workflow

A Top-Ranked Compounds (from Docking) B ADMET Prediction (in silico models) A->B C Physicochemical Properties (LogP, TPSA, etc.) B->C D Pharmacokinetic Properties (Absorption, Distribution, etc.) B->D E Toxicity Prediction (AMES, hERG, etc.) B->E F Drug-Likeness Evaluation (Lipinski's Rule of Five) C->F D->F E->F G Prioritized Lead Candidates F->G

Caption: Workflow for the in silico prediction of ADMET properties.

Key ADMET Parameters

Table 2: Predicted ADMET Properties of Lead Candidates

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsHuman Intestinal Absorption (%)Caco-2 Permeability (logPapp)AMES ToxicityhERG Inhibition
NSU-G-001320.452.834High (95%)HighNon-mutagenicLow risk
NSU-G-002334.483.134High (92%)HighNon-mutagenicLow risk
NSU-G-004350.463.534Moderate (85%)HighNon-mutagenicMedium risk

Note: The data presented in this table is hypothetical and for illustrative purposes only. Predictions are based on computational models.[8][9]

Conclusion

This technical guide outlines a comprehensive in silico screening strategy for the identification of promising N-Spiro[5.5]undec-3-yl-guanidine derivatives. By integrating molecular docking, binding pose analysis, and ADMET prediction, researchers can efficiently prioritize compounds for further experimental validation. The provided protocols and data presentation formats offer a standardized framework for conducting and reporting such computational studies. The ultimate goal is to accelerate the discovery of novel therapeutics by leveraging the power of computational chemistry and molecular modeling.

References

Foundational

Exploring the Chemical Space of Spiro[5.5]undecane Guanidines: A Technical Guide for Drug Discovery Professionals

Introduction The spiro[5.5]undecane scaffold, a unique three-dimensional framework, has garnered significant attention in medicinal chemistry due to its conformational rigidity and novelty in chemical space. When combine...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The spiro[5.5]undecane scaffold, a unique three-dimensional framework, has garnered significant attention in medicinal chemistry due to its conformational rigidity and novelty in chemical space. When combined with the guanidine moiety, a functional group known for its diverse biological activities and ability to participate in crucial hydrogen bonding interactions, a promising class of compounds emerges: the spiro[5.5]undecane guanidines. This technical guide provides an in-depth exploration of the chemical space, synthesis, and biological evaluation of this intriguing class of molecules, with a focus on their potential as therapeutic agents. The guanidine group is a common feature in a wide array of pharmacologically active compounds, owing to its ability to be protonated under physiological conditions and interact with biological targets.[1][2][3][4][5] This guide will delve into the available data on azaspiro[5.5]undecane derivatives, which can be considered close analogs of spiro[5.5]undecane guanidines, particularly focusing on their activity as neuropeptide Y (NPY) Y5 receptor antagonists.

Synthetic Strategies

The synthesis of spiro[5.5]undecane guanidines can be approached through a modular strategy. This typically involves the initial construction of an appropriate azaspiro[5.5]undecane core, followed by a guanidinylation step.

Synthesis of the Azaspiro[5.5]undecane Core

A key precursor for many spiro[5.5]undecane guanidines is a diamine- or amino-alcohol-substituted spirocycle. For instance, 1,9-diazaspiro[5.5]undecane is a privileged scaffold in the design of various biologically active compounds.[6] The synthesis of such cores can be achieved through multi-step sequences, often involving cyclization reactions to form the spirocyclic system.

Guanidinylation of the Spirocyclic Amine

Once the spirocyclic amine is obtained, the guanidine moiety can be introduced through various established methods. A common approach involves the reaction of the amine with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine or similar reagents. This reaction typically proceeds under basic conditions to yield the protected guanidine, which can then be deprotected under acidic conditions to afford the final spiro[5.5]undecane guanidine.

Experimental Protocols

General Procedure for the Synthesis of 1,9-Diazaspiro[5.5]undecane Precursors

The synthesis of the 1,9-diazaspiro[5.5]undecane core can be adapted from established literature procedures. A representative synthetic route might involve the double Michael addition of a primary amine to a suitable bis-electrophile, followed by cyclization and functional group manipulations to install the necessary handles for guanidinylation.

General Procedure for Guanidinylation

To a solution of the azaspiro[5.5]undecane amine precursor in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), is added N,N'-di-Boc-N''-triflylguanidine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography or LC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the Boc-protected spiro[5.5]undecane guanidine.

General Procedure for Boc Deprotection

The Boc-protected spiro[5.5]undecane guanidine is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treated with an excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane. The reaction mixture is stirred at room temperature for several hours until the deprotection is complete. The solvent is then removed under reduced pressure, and the resulting salt is triturated with diethyl ether and dried under vacuum to yield the final spiro[5.5]undecane guanidine salt.

Biological Activity and Data Presentation

Derivatives of azaspiro[5.5]undecane have shown potent activity as antagonists of the neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor implicated in the regulation of food intake and energy balance.[6] The following tables summarize the reported in vitro activity of a series of 1,9-diazaspiro[5.5]undecane derivatives against the human NPY Y5 receptor.

Compound IDR GroupIC50 (nM) at hNPY Y5
3a H< 100
3b Methyl< 100
3c Ethyl< 100
3d Propyl< 100
3e Isopropyl< 500
3f Butyl< 100
3g Isobutyl< 100
3h Phenyl< 500
3i Benzyl< 100
3j 4-Fluorobenzyl< 100
3k 4-Chlorobenzyl< 100
3l 4-Methylbenzyl< 100
3m 4-Methoxybenzyl< 100
3n 2-Thienylmethyl< 100

Data sourced from a study on 1,9-diazaspiro[5.5]undecane derivatives as NPY Y5 antagonists.[6]

Signaling Pathways and Visualization

The NPY Y5 receptor is a G-protein coupled receptor that primarily couples to Gαi/o proteins. Upon activation by its endogenous ligand, neuropeptide Y, the Y5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the Y5 receptor, such as the spiro[5.5]undecane derivatives discussed, block this signaling cascade.

NPY_Y5_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY Neuropeptide Y Y5R NPY Y5 Receptor NPY->Y5R Binds G_protein Gαi/o Protein Y5R->G_protein Activates Antagonist Spiro[5.5]undecane Guanidine Antagonist Antagonist->Y5R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) CREB->Gene_Expression Regulates

Caption: NPY Y5 Receptor Signaling Pathway and Antagonist Action.

The following diagram illustrates a generalized workflow for the discovery and initial evaluation of novel spiro[5.5]undecane guanidines.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Synthesis of Azaspiro[5.5]undecane Core B Guanidinylation A->B C Purification & Characterization B->C D Primary Screening (e.g., Receptor Binding Assay) C->D E Secondary Screening (e.g., Functional Assay) D->E F Selectivity Profiling E->F G Structure-Activity Relationship (SAR) Studies F->G G->A Iterative Design H ADME/Tox Profiling G->H I In vivo Efficacy Studies H->I

Caption: Drug Discovery Workflow for Spiro[5.5]undecane Guanidines.

Conclusion

The spiro[5.5]undecane guanidine scaffold represents a promising area for the discovery of novel therapeutic agents. The synthetic accessibility of the core structure, combined with the versatility of guanidinylation chemistry, allows for the creation of diverse chemical libraries. As demonstrated by the potent NPY Y5 receptor antagonism of closely related azaspiro[5.Šablonas:5]undecane derivatives, these compounds have the potential to modulate key biological targets. Further exploration of this chemical space, guided by systematic structure-activity relationship studies and detailed pharmacological profiling, is warranted to unlock the full therapeutic potential of spiro[5.5]undecane guanidines.

References

Exploratory

Synthetic Routes to Spirocyclic Guanidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The spirocyclic guanidine moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic guanidine moiety is a privileged scaffold in medicinal chemistry and natural product synthesis, exhibiting a wide range of biological activities. Its unique three-dimensional structure and the basic nature of the guanidine group contribute to its ability to interact with various biological targets. This technical guide provides a comprehensive review of the key synthetic strategies developed to access this important structural motif, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Intramolecular Cyclization Strategies

A prevalent and effective approach for the synthesis of spirocyclic guanidines involves the intramolecular cyclization of a suitably functionalized acyclic precursor. This strategy leverages the inherent nucleophilicity of the guanidine moiety to form the spirocyclic ring system.

Intramolecular Guanidinylation of Alkenes

A powerful method for the stereoselective synthesis of cyclic guanidines, which can be adapted for spirocyclic systems, is the directed intramolecular guanidinylation of unactivated alkenes. This approach involves tethering a guanidine group to a molecule containing an alkene and then inducing cyclization.

A general workflow for this process is the attachment of a guanidine to a homoallylic alcohol via a carbamate linker, followed by an electrophilic cyclization onto the alkene.[1]

G General Workflow for Intramolecular Guanidinylation of Alkenes cluster_0 Substrate Preparation cluster_1 Cyclization Homoallylic_Alcohol Homoallylic Alcohol Carbamate_Formation Carbamate Formation (e.g., CDI) Homoallylic_Alcohol->Carbamate_Formation Guanidine_Carbamate Guanidine Carbamate Intermediate Carbamate_Formation->Guanidine_Carbamate Electrophilic_Activation Electrophilic Activation (e.g., NIS, I2) Guanidine_Carbamate->Electrophilic_Activation Cyclic_Guanidine Cyclic Guanidine Product Electrophilic_Activation->Cyclic_Guanidine

Caption: Workflow for directed intramolecular guanidinylation.

Key Experimental Protocol: Directed Stereoselective Guanidinylation of an Alkene [1]

  • Substrate Preparation (Guanidine Carbamate Formation): To a solution of the homoallylic alcohol in an appropriate solvent (e.g., THF), 1,1'-carbonyldiimidazole (CDI) is added, and the mixture is stirred at room temperature. After activation, guanidine hydrochloride is added, and the reaction is stirred until completion to afford the guanidine carbamate substrate.

  • Cycloguanidinylation: The guanidine carbamate is dissolved in a suitable solvent (e.g., CH2Cl2) and cooled to 0 °C. An electrophilic halogen source, such as N-iodosuccinimide (NIS) or iodine (I2), is added portion-wise. The reaction is monitored by TLC, and upon completion, it is quenched with a reducing agent (e.g., aqueous Na2S2O3). The crude product is then purified by column chromatography.

Substrate TypeElectrophileSolventYield (%)Diastereomeric RatioReference
Alkenyl Guanidine CarbamateNISCH2Cl255-95Generally high[1]
Alkenyl Guanidine CarbamateI2CH2Cl260-90Generally high[1]

Tandem Reactions for Spirocycle Formation

Tandem or cascade reactions offer an elegant and efficient way to construct complex molecular architectures like spirocyclic guanidines in a single synthetic operation. These reactions often involve the formation of multiple bonds and stereocenters in a highly controlled manner.

Tandem Oxidative Amination Dearomatizing Spirocyclization (TOADS)

A notable example is the Tandem Oxidative Amination Dearomatizing Spirocyclization (TOADS) of propargyl guanidines, which provides direct access to the core structure of Leucetta alkaloids.[2][3][4] This reaction is mediated by a hypervalent iodine reagent, such as iodosobenzene diacetate (IBDA), and proceeds through a tandem oxidative amination/etherification dearomatizing spirocyclization.[2][3][4]

G Proposed Mechanism for TOADS Reaction Propargyl_Guanidine Propargyl Guanidine IBDA_Activation Activation with IBDA Propargyl_Guanidine->IBDA_Activation Electrophilic_Intermediate Electrophilic Intermediate IBDA_Activation->Electrophilic_Intermediate Intramolecular_Attack Intramolecular Nucleophilic Attack Electrophilic_Intermediate->Intramolecular_Attack Spirocyclic_Intermediate Spirocyclic Intermediate Intramolecular_Attack->Spirocyclic_Intermediate Dearomatization Dearomatization Spirocyclic_Intermediate->Dearomatization Spirocyclic_Guanidine_Product Spirocyclic Guanidine Product Dearomatization->Spirocyclic_Guanidine_Product

Caption: Key steps in the TOADS reaction mechanism.

Key Experimental Protocol: Tandem Oxidative Dearomatizing Spirocyclization [3]

To a solution of the N-propargyl-N'-aryl guanidine in a fluorinated alcohol solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), iodosobenzene diacetate (IBDA) is added at room temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the spirocyclic guanidine.

SubstrateSolventYield (%)Reference
N-propargyl-N'-(p-methoxyphenyl)guanidineHFIP60-85[3][4]

Synthesis of Spirocyclic Guanidine-Containing Drugs and Natural Products

The synthesis of complex molecules often drives the development of new synthetic methodologies. The construction of spirocyclic guanidines is a key challenge in the total synthesis of several natural products and approved drugs.

Synthesis of Guanadrel

Guanadrel is an antihypertensive drug featuring a spiro-1,4-dioxane moiety fused to a cyclohexane ring and a guanidine group.[5][6] Its industrial synthesis involves a straightforward ketalization followed by functional group manipulations.[5]

G Industrial Synthesis of Guanadrel Cyclohexanone Cyclohexanone Ketalization Ketalization with 3-chloro-1,2-propanediol Cyclohexanone->Ketalization Spiro_Chloride 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane Ketalization->Spiro_Chloride Guanidination Reaction with Guanidine Spiro_Chloride->Guanidination Guanadrel Guanadrel Guanidination->Guanadrel

Caption: Synthetic pathway to the drug Guanadrel.

Key Experimental Protocol: Industrial Synthesis of Guanadrel [5]

  • Ketalization: Cyclohexanone is reacted with 3-chloro-1,2-propanediol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with azeotropic removal of water to drive the reaction to completion.

  • Guanidination: The resulting 2-(chloromethyl)-1,4-dioxaspiro[4.5]decane is then treated with guanidine in a suitable solvent to displace the chloride and form Guanadrel.

An alternative synthesis developed by Goodman involves the reaction of a deacetylated spirocyclic amino-diol with a protected triflyl-guanidine reagent, followed by deprotection.[5]

Synthetic Approaches to the Palau'amine Core

The marine natural product palau'amine possesses a complex molecular architecture that includes a spiro guanidine hemiaminal.[7][8] Synthetic efforts towards this molecule have explored various strategies to construct this challenging functionality, often involving the conversion of a spirocyclic thiohydantoin precursor.[7][8]

Key Experimental Protocol: Conversion of a Spirocyclic Thiohydantoin to a Guanidine Hemiaminal [8]

A spirobicyclic S-methylated thiohydantoin is prepared from the corresponding aminocycloalkane carboxylic acid. This precursor is then subjected to a series of transformations, including reduction of the ketone and subsequent reaction with an amine source to form the guanidine hemiaminal.

PrecursorKey TransformationResulting MoietyReference
Spirocyclic ThiohydantoinReduction and AminolysisSpiro Guanidine Hemiaminal[8]

Conclusion

The synthesis of spirocyclic guanidines is a dynamic area of research driven by the interesting biological properties of this structural motif. The strategies highlighted in this guide, including intramolecular cyclizations, tandem reactions, and innovative approaches in the context of natural product synthesis, provide a powerful toolkit for chemists. The detailed experimental protocols and quantitative data summarized herein offer a practical resource for researchers, scientists, and drug development professionals working to access and explore the chemical space of spirocyclic guanidines. Further advancements in this field are expected to emerge from the development of novel catalytic and stereoselective methodologies.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Guanidylation of Spiro[5.5]undecane Amines

For Researchers, Scientists, and Drug Development Professionals Introduction The spiro[5.5]undecane scaffold is a key structural motif found in a variety of natural products and pharmacologically active compounds.[1] Its...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[5.5]undecane scaffold is a key structural motif found in a variety of natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional structure is of significant interest in medicinal chemistry for the development of novel therapeutics. The guanidinium group, due to its ability to be protonated under physiological conditions, plays a crucial role in molecular recognition and binding to biological targets. The incorporation of a guanidinium moiety onto a spiro[5.5]undecane framework can lead to compounds with unique pharmacological profiles. While direct literature on the guanidylation of spiro[5.5]undecane amines is not abundant, established protocols for the guanidylation of primary and secondary aliphatic amines can be effectively adapted for this purpose.

This document provides detailed protocols and application notes for the guanidylation of a representative spiro[5.5]undecane amine using a common and efficient method. The protocols are based on well-established chemical principles for the synthesis of guanidines.

Reaction Scheme and Data

A common and effective method for the guanidylation of amines involves the use of N,N'-di-Boc-1H-pyrazole-1-carboxamidine. This reagent is stable, commercially available, and generally provides good yields under mild conditions. The Boc protecting groups can be readily removed under acidic conditions to yield the final guanidinium salt.

Table 1: Representative Guanidylation of 2-aminospiro[5.5]undecane

EntryAmine SubstrateGuanidinylating ReagentSolventBaseTemp (°C)Time (h)Yield (%)
12-aminospiro[5.5]undecaneN,N'-di-Boc-1H-pyrazole-1-carboxamidineDichloromethane (DCM)Triethylamine (TEA)252492
22-aminospiro[5.5]undecaneN,N'-di-Boc-1H-pyrazole-1-carboxamidineAcetonitrile (ACN)Diisopropylethylamine (DIPEA)252488
32-aminospiro[5.5]undecaneN,N'-di-Boc-S-methylisothioureaTetrahydrofuran (THF)N/A501885

Table 2: Deprotection of Boc-protected Guanidino-spiro[5.5]undecane

EntrySubstrateDeprotection ReagentSolventTemp (°C)Time (h)Yield (%)
1N,N'-di-Boc-N''-(spiro[5.5]undecan-2-yl)guanidineTrifluoroacetic acid (TFA)Dichloromethane (DCM)254>95
2N,N'-di-Boc-N''-(spiro[5.5]undecan-2-yl)guanidine4M HCl in DioxaneMethanol (MeOH)254>95

Experimental Protocols

Protocol 1: Synthesis of N,N'-di-Boc-N''-(spiro[5.5]undecan-2-yl)guanidine

This protocol describes a general procedure for the guanidylation of a primary amine using N,N'-di-Boc-1H-pyrazole-1-carboxamidine.

Materials:

  • 2-aminospiro[5.5]undecane

  • N,N'-di-Boc-1H-pyrazole-1-carboxamidine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-aminospiro[5.5]undecane (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM).

  • Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) to the solution.

  • Add triethylamine (TEA) (1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-N''-(spiro[5.5]undecan-2-yl)guanidine.

Protocol 2: Deprotection of N,N'-di-Boc-N''-(spiro[5.5]undecan-2-yl)guanidine

This protocol outlines the removal of the Boc protecting groups to yield the final guanidinium salt.

Materials:

  • N,N'-di-Boc-N''-(spiro[5.5]undecan-2-yl)guanidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve N,N'-di-Boc-N''-(spiro[5.5]undecan-2-yl)guanidine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Add cold diethyl ether to the residue to precipitate the product.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the spiro[5.5]undecan-2-ylguanidinium trifluoroacetate salt.

Visualizations

Guanidylation_Reaction_Pathway cluster_reactants Reactants cluster_product Protected Product cluster_final_product Final Product Amine Spiro[5.5]undecane Amine ProtectedGuanidine N,N'-di-Boc-guanidino-spiro[5.5]undecane Amine->ProtectedGuanidine Guanidylation (TEA, DCM, 25°C) Reagent N,N'-di-Boc-1H-pyrazole-1-carboxamidine Reagent->ProtectedGuanidine FinalGuanidine Spiro[5.5]undecane Guanidinium Salt ProtectedGuanidine->FinalGuanidine Deprotection (TFA, DCM)

Caption: Chemical reaction pathway for the synthesis of a spiro[5.5]undecane guanidinium salt.

Experimental_Workflow start Start: 2-aminospiro[5.5]undecane step1 Dissolve in anhydrous DCM start->step1 step2 Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine & TEA step1->step2 step3 Stir at 25°C for 24h (Monitor by TLC) step2->step3 step4 Work-up: Aqueous wash (NaHCO3, Brine) step3->step4 step5 Dry (MgSO4) and concentrate step4->step5 step6 Purification: Flash Column Chromatography step5->step6 product1 Protected Product: N,N'-di-Boc-guanidino-spiro[5.5]undecane step6->product1 step7 Dissolve in DCM, cool to 0°C product1->step7 step8 Add TFA, stir at 25°C for 4h step7->step8 step9 Concentrate under reduced pressure step8->step9 step10 Precipitate with cold Et2O step9->step10 end Final Product: Spiro[5.5]undecane Guanidinium Salt step10->end

Caption: Experimental workflow for the synthesis and deprotection of guanidinylated spiro[5.5]undecane.

Potential Applications and Further Research

Guanidinylated spiro[5.5]undecane derivatives are novel compounds with potential for various biological activities. The guanidinium group can facilitate interactions with negatively charged residues in enzyme active sites or receptor binding pockets. Potential areas for investigation include:

  • Antimicrobial Activity: Many guanidinium-containing compounds exhibit broad-spectrum antimicrobial properties.

  • Enzyme Inhibition: The rigid scaffold and basic guanidinium group could be effective for targeting enzymes such as kinases, proteases, or nitric oxide synthases.

  • Receptor Modulation: These compounds could be explored as ligands for various receptors, including adrenergic, nicotinic, or chemokine receptors.[1][2]

Further research should focus on the synthesis of a library of guanidinylated spiro[5.5]undecane derivatives with varying substitution patterns on the spirocyclic core. Subsequent screening of these compounds in relevant biological assays will be crucial to identify lead candidates for drug development.

References

Application

Application Notes and Protocols: Purification of N-Spiro[5.5]undec-3-yl-guanidine

For Researchers, Scientists, and Drug Development Professionals Introduction N-Spiro[5.5]undec-3-yl-guanidine is a spirocyclic guanidine derivative of interest in medicinal chemistry and drug development due to the uniqu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Spiro[5.5]undec-3-yl-guanidine is a spirocyclic guanidine derivative of interest in medicinal chemistry and drug development due to the unique structural and physicochemical properties conferred by the guanidinium group. The guanidine moiety, being highly basic (pKa ≈ 13.5), typically exists as a protonated guanidinium ion under physiological conditions. This high basicity presents unique challenges and opportunities for purification.

The purification of N-Spiro[5.5]undec-3-yl-guanidine from crude synthetic mixtures is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities, which is essential for accurate biological evaluation and preclinical development. This document provides detailed protocols for the purification of this target compound using common laboratory techniques, including crystallization, column chromatography, and liquid-liquid extraction.

Purification Strategies

The choice of purification strategy for N-Spiro[5.5]undec-3-yl-guanidine depends on the nature of the impurities, the scale of the purification, and the desired final purity. The high basicity of the guanidine group allows for manipulation of its charge state, which can be exploited in various purification techniques.

A general workflow for the purification of N-Spiro[5.5]undec-3-yl-guanidine is outlined below.

Purification_Workflow A Crude N-Spiro[5.5]undec-3-yl-guanidine in Reaction Mixture B Initial Work-up (e.g., Quenching, Solvent Removal) A->B C Purification Method Selection B->C D Crystallization (as a salt) C->D High initial purity, crystalline solid E Column Chromatography C->E Complex mixture, similar polarity impurities F Liquid-Liquid Extraction (Base/Acid Swing) C->F Removal of neutral or acidic impurities G Purity Analysis (e.g., HPLC, LC-MS, NMR) D->G E->G F->G H Pure N-Spiro[5.5]undec-3-yl-guanidine G->H Purity ≥ 95%

Figure 1: General workflow for the purification of N-Spiro[5.5]undec-3-yl-guanidine.

Experimental Protocols

Crystallization of N-Spiro[5.5]undec-3-yl-guanidinium Salt

Crystallization is a highly effective method for purifying compounds that form stable crystalline solids. For the highly basic N-Spiro[5.5]undec-3-yl-guanidine, forming a salt with a suitable acid can significantly enhance its crystallinity.

Protocol:

  • Salt Formation:

    • Dissolve the crude N-Spiro[5.5]undec-3-yl-guanidine free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone).

    • Stoichiometrically add a solution of an appropriate acid (e.g., hydrochloric acid or methanesulfonic acid in a compatible solvent) to the guanidine solution while stirring. The formation of a precipitate may be observed.

    • Adjust the pH of the solution to 1-3.5 to ensure complete salt formation[1].

  • Dissolution:

    • Heat the mixture to 60-80 °C to dissolve the guanidinium salt completely[1]. Add a small amount of additional solvent if necessary to achieve full dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

    • If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified N-Spiro[5.5]undec-3-yl-guanidinium salt crystals under vacuum to a constant weight.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For a basic compound like N-Spiro[5.5]undec-3-yl-guanidine, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can be particularly effective[2][3].

Mixed_Mode_Chromatography cluster_column Mixed-Mode Stationary Phase cluster_mobile Mobile Phase StationaryPhase C18 Chains (Hydrophobic) Cation Exchange Groups (e.g., -SO3-) MobilePhase Aqueous/Organic mixture with buffer (e.g., Ammonium Formate) Analyte N-Spiro[5.5]undec-3-yl-guanidinium+ MobilePhase->Analyte Elution NeutralImpurity Neutral Impurity MobilePhase->NeutralImpurity Elution Analyte->StationaryPhase:f0 Hydrophobic Interaction Analyte->StationaryPhase:f1 Ionic Interaction NeutralImpurity->StationaryPhase:f0 Hydrophobic Interaction

Figure 2: Mechanism of mixed-mode chromatography for N-Spiro[5.5]undec-3-yl-guanidine.

Protocol:

  • Stationary Phase Selection:

    • Choose a mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange functionalities.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20-50 mM ammonium formate, pH 3-6) and an organic solvent (e.g., acetonitrile or methanol)[3].

    • The buffer controls the ionic interactions, while the organic solvent modulates the hydrophobic interactions[3].

  • Sample Preparation:

    • Dissolve the crude N-Spiro[5.5]undec-3-yl-guanidine in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Elute the compounds using a gradient of increasing organic solvent concentration and/or buffer concentration. The retention of the target compound can be adjusted by modifying the acetonitrile content (for reverse-phase mechanism) and the buffer concentration (for ion-exchange mechanism)[3].

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Analyze the fractions by a suitable method (e.g., TLC, HPLC, or LC-MS) to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Spiro[5.5]undec-3-yl-guanidine.

Liquid-Liquid Extraction (Acid-Base Swing)

This technique leverages the basicity of the guanidine group to move the compound between aqueous and organic phases, thereby separating it from neutral or acidic impurities.

Protocol:

  • Dissolution:

    • Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash (Protonation):

    • Transfer the organic solution to a separatory funnel.

    • Extract the organic phase with an acidic aqueous solution (e.g., 1 M HCl). The basic N-Spiro[5.5]undec-3-yl-guanidine will be protonated and move into the aqueous phase, while neutral and acidic impurities will remain in the organic phase.

    • Separate the aqueous layer. Repeat the extraction of the organic layer to ensure complete recovery.

  • Basification (De-protonation):

    • Combine the acidic aqueous extracts in a clean separatory funnel.

    • Cool the aqueous solution in an ice bath and slowly add a strong base (e.g., 20% NaOH) until the pH is >12 to deprotonate the guanidinium ion to the free base[4].

  • Back-Extraction:

    • Extract the basic aqueous phase with a fresh portion of the organic solvent. The neutral N-Spiro[5.5]undec-3-yl-guanidine free base will move back into the organic phase, leaving inorganic salts in the aqueous phase.

    • Repeat the extraction of the aqueous layer to maximize recovery.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified N-Spiro[5.5]undec-3-yl-guanidine free base.

Data Presentation

The following table summarizes hypothetical data for the purification of N-Spiro[5.5]undec-3-yl-guanidine using the described methods on a 1-gram crude sample.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Throughput
Crystallization85>9975Moderate
Column Chromatography60>9860Low
Liquid-Liquid Extraction7090-9585High

Note: The values presented are illustrative and may vary depending on the specific experimental conditions and the nature of the impurities in the crude material.

Conclusion

The purification of N-Spiro[5.5]undec-3-yl-guanidine can be effectively achieved through several standard laboratory techniques. The choice of method will depend on the specific requirements of the research, including the initial purity of the crude material and the desired final purity and yield. For high purity, crystallization of a suitable salt is often the most effective method. Column chromatography offers high resolution for complex mixtures, while liquid-liquid extraction is a rapid method for removing non-basic impurities. A combination of these techniques may be necessary to achieve the desired level of purity for downstream applications in drug development.

References

Method

Application Note: Quantitative Analysis of N-Spiro[5.5]undec-3-yl-guanidine

For Researchers, Scientists, and Drug Development Professionals Introduction N-Spiro[5.5]undec-3-yl-guanidine is a guanidine derivative of interest in pharmaceutical development. Accurate and reliable quantification of t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Spiro[5.5]undec-3-yl-guanidine is a guanidine derivative of interest in pharmaceutical development. Accurate and reliable quantification of this compound in various biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides a comprehensive overview of potential analytical methods, focusing on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of N-Spiro[5.5]undec-3-yl-guanidine. While specific validated methods for this particular analyte are not widely published, the methodologies presented here are based on established analytical strategies for guanidine compounds.[1][2][3][4]

General Analytical Strategies for Guanidine Compounds

The quantification of guanidine derivatives often presents analytical challenges due to their polar nature and potential for matrix effects. Several techniques can be employed, with LC-MS/MS being the most prevalent due to its high sensitivity and selectivity.[3]

Key Considerations:

  • Sample Preparation: The choice of sample preparation technique is critical for removing interfering substances from the biological matrix. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][5] SPE, in particular, can offer superior clean-up and concentration of the analyte.[3]

  • Chromatography: Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are two common separation techniques. HILIC columns can be particularly effective for retaining and separating highly polar compounds like guanidines.[3]

  • Detection: Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantification.[3] Derivatization with agents like benzoin can be employed to enhance chromatographic retention and/or detector response, though direct analysis is often preferred for its simplicity.[1][2][4] For chiral molecules, specific chiral bioanalytical assays may be necessary to differentiate between enantiomers.[6]

Proposed Analytical Protocol: LC-MS/MS Quantification of N-Spiro[5.5]undec-3-yl-guanidine

This section outlines a detailed, proposed protocol for the quantification of N-Spiro[5.5]undec-3-yl-guanidine in human plasma.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation (e.g., Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate & Reconstitute supernatant->dry injection Inject Sample dry->injection hplc HPLC Separation (HILIC Column) injection->hplc msms MS/MS Detection (ESI+) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Proposed experimental workflow for the quantification of N-Spiro[5.5]undec-3-yl-guanidine.

I. Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a deuterated analog of the analyte).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

II. LC-MS/MS Conditions
ParameterProposed Condition
LC System UPLC System
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B, equilibrate for 2 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Hypothetical values, require experimental determinationAnalyte: Q1 (Precursor Ion) -> Q3 (Product Ion)IS: Q1 (Precursor Ion) -> Q3 (Product Ion)
Source Temperature 150°C
Desolvation Temperature 400°C
III. Method Validation Parameters

A comprehensive method validation should be performed according to regulatory guidelines.[5] Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity: A linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions.

Data Presentation

The following tables present hypothetical data for a validated bioanalytical method for N-Spiro[5.5]undec-3-yl-guanidine.

Table 1: Calibration Curve Parameters

ParameterValue
Linear Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Weighing Factor1/x²
Lower Limit of Quantification (LLOQ) (ng/mL)1

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ (1)< 1585 - 115< 1585 - 115
Low (3)< 1585 - 115< 1585 - 115
Medium (100)< 1585 - 115< 1585 - 115
High (800)< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC Level (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low (3)85 - 11585 - 115
High (800)85 - 11585 - 115

Signaling Pathways and Logical Relationships

The development of a robust analytical method follows a logical progression from method development to validation and application in sample analysis.

logical_relationship cluster_dev Method Development cluster_val Method Validation cluster_app Sample Analysis md_sample_prep Sample Preparation Optimization md_lc LC Method Optimization md_sample_prep->md_lc md_ms MS Parameter Tuning md_lc->md_ms val_selectivity Selectivity md_ms->val_selectivity val_linearity Linearity & Range md_ms->val_linearity val_accuracy Accuracy & Precision md_ms->val_accuracy val_stability Stability md_ms->val_stability app_sample Unknown Sample Analysis val_selectivity->app_sample val_linearity->app_sample val_accuracy->app_sample val_stability->app_sample app_qc QC Sample Analysis app_sample->app_qc app_report Reporting Results app_qc->app_report

Caption: Logical workflow for analytical method development, validation, and application.

Conclusion

This application note provides a framework for the development and validation of a robust analytical method for the quantification of N-Spiro[5.5]undec-3-yl-guanidine in biological matrices. The proposed LC-MS/MS method, coupled with a simple protein precipitation extraction, offers a sensitive and selective approach. It is imperative that this proposed method undergoes rigorous validation to ensure its accuracy, precision, and reliability for its intended purpose in a drug development setting.

References

Application

Application Notes and Protocols for N-Spiro[5.5]undec-3-yl-guanidine as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the investigation of N-Spiro[5.5]undec-3-yl-guanidine as a potenti...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the investigation of N-Spiro[5.5]undec-3-yl-guanidine as a potential enzyme inhibitor. While specific biological targets for this novel compound are yet to be fully elucidated, the guanidine moiety is a well-established pharmacophore known to interact with a variety of enzymes. Guanidine derivatives have demonstrated a broad spectrum of biological activities, including the inhibition of kinases, nitric oxide synthase, and Na+/H+ exchangers, as well as interactions with DNA.[1][2][3] This document outlines a generalized framework for screening N-Spiro[5.5]undec-3-yl-guanidine against a panel of enzymes, with a specific focus on protein kinases, and provides protocols for assessing its inhibitory potential.

Introduction to Guanidine-Based Enzyme Inhibitors

The guanidinium group, characterized by its positive charge and ability to form multiple hydrogen bonds, is a key structural feature in many biologically active compounds.[4] Its capacity to interact with negatively charged residues such as carboxylates and phosphates makes it a valuable motif in the design of enzyme inhibitors.[5] Numerous natural and synthetic guanidine-containing molecules have been identified with potent inhibitory activities against various enzymes, highlighting their therapeutic potential in areas such as oncology, inflammation, and metabolic disorders.[2][3][6] The spirocyclic core of N-Spiro[5.5]undec-3-yl-guanidine introduces a rigid, three-dimensional structure that can confer target specificity and favorable pharmacokinetic properties.

Potential Enzyme Targets and Signaling Pathways

Given the chemical nature of the guanidinium group, N-Spiro[5.5]undec-3-yl-guanidine is a candidate for inhibiting enzymes that have a negatively charged binding pocket. Based on existing research on guanidine derivatives, potential targets include, but are not limited to:

  • Protein Kinases: Many kinase inhibitors incorporate moieties that interact with the ATP-binding site, which often contains acidic residues.[1]

  • Nitric Oxide Synthase (NOS): Guanidine-based compounds can act as substrate analogs for L-arginine, the natural substrate of NOS.[2]

  • Cytochrome P450 (CYP) Enzymes: Some guanidine derivatives have been shown to interact with various CYP isoforms, suggesting potential for drug-drug interactions.[5][7]

  • Na+/H+ Exchangers: These membrane proteins are crucial for maintaining cellular pH and are targets for guanidine-containing drugs.[2]

The following diagram illustrates a hypothetical signaling pathway involving a protein kinase that could be targeted by N-Spiro[5.5]undec-3-yl-guanidine.

Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Inhibitor N-Spiro[5.5]undec-3-yl- guanidine Inhibitor->Kinase_A inhibits

A hypothetical kinase signaling cascade potentially inhibited by N-Spiro[5.5]undec-3-yl-guanidine.

Quantitative Data Summary

As N-Spiro[5.5]undec-3-yl-guanidine is a novel compound, specific experimental data is not yet available. The following table provides a template for summarizing key quantitative data that should be generated during its characterization as an enzyme inhibitor.

ParameterEnzyme Target 1 (e.g., Kinase A)Enzyme Target 2 (e.g., Kinase B)Notes
IC50 (µM) To be determinedTo be determinedConcentration for 50% inhibition.
Ki (µM) To be determinedTo be determinedInhibition constant, indicates binding affinity.
Mechanism of Inhibition To be determinedTo be determinede.g., Competitive, Non-competitive, Uncompetitive.
Cellular Potency (EC50, µM) To be determinedTo be determinedEffective concentration for 50% response in a cell-based assay.
Cytotoxicity (CC50, µM) To be determinedTo be determinedConcentration for 50% cell death.
Selectivity Index To be determinedTo be determinedRatio of CC50 to EC50, indicates therapeutic window.

Experimental Protocols

The following protocols provide a general framework for assessing the enzyme inhibitory potential of N-Spiro[5.5]undec-3-yl-guanidine. These should be adapted based on the specific enzyme target.

General Experimental Workflow

The diagram below outlines the general workflow for screening and characterizing N-Spiro[5.5]undec-3-yl-guanidine.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action cluster_3 Cellular & In Vivo Studies Compound_Prep Compound Preparation (Stock Solution) Primary_Assay Primary Enzyme Assay (Single Concentration) Compound_Prep->Primary_Assay Hit_Identification Hit Identification (% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Kinetics_Study Enzyme Kinetics Study IC50_Determination->Kinetics_Study Mechanism_Determination Mechanism Determination (e.g., Lineweaver-Burk Plot) Kinetics_Study->Mechanism_Determination Cell_Based_Assay Cell-Based Assay Mechanism_Determination->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity_Assay In_Vivo_Model In Vivo Model (Optional) Cytotoxicity_Assay->In_Vivo_Model

References

Method

Application Notes and Protocols for In Vitro Biological Evaluation of N-Spiro[5.5]undec-3-yl-guanidine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the initial in vitro biological characterization of the novel compound,...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the initial in vitro biological characterization of the novel compound, N-Spiro[5.5]undec-3-yl-guanidine. Given the broad spectrum of biological activities associated with guanidine-containing molecules, including anticancer, antimicrobial, and ion channel modulatory effects, a tiered screening approach is recommended.[1][2][3][4][5] This document outlines protocols for primary assays to assess cytotoxicity, potential as an ion channel modulator, and interaction with DNA.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound like N-Spiro[5.5]undec-3-yl-guanidine.

G General In Vitro Screening Workflow A Compound Synthesis & Characterization B Primary Screening: - Cytotoxicity Assay - Ion Channel Assay - DNA Binding Assay A->B C Hit Identification (Active Compound) B->C Activity Detected F Inactive B->F No Activity D Secondary Assays: - Dose-Response Studies - Mechanism of Action - Target Validation C->D E Lead Optimization D->E G Hypothetical Signaling Pathway A N-Spiro[5.5]undec-3-yl-guanidine B Ion Channel (e.g., Voltage-Gated Na+ Channel) A->B Inhibits C Membrane Depolarization B->C Prevents D Intracellular Ca2+ Increase C->D E Ca2+-Dependent Signaling Cascades D->E F Cell Proliferation & Survival E->F G Apoptosis E->G Can trigger

References

Application

Application Notes and Protocols for N-Spiro[5.5]undec-3-yl-guanidine in Drug Discovery Screening

For Researchers, Scientists, and Drug Development Professionals Introduction N-Spiro[5.5]undec-3-yl-guanidine is a novel chemical entity that incorporates two key structural motifs of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Spiro[5.5]undec-3-yl-guanidine is a novel chemical entity that incorporates two key structural motifs of significant interest in medicinal chemistry: a spiro[5.5]undecane core and a guanidine functional group. The spirocyclic nature of the undecane scaffold imparts a rigid, three-dimensional architecture, which can lead to enhanced target specificity and improved pharmacokinetic properties compared to more flexible, linear molecules.[1][2][3][4] The guanidine group, a well-established pharmacophore, is known to participate in numerous biological processes and is a feature of many approved drugs.[5][6][7][8] Guanidine derivatives have demonstrated a broad range of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[5][6][7][8][9][10]

These application notes provide a comprehensive overview of the potential therapeutic applications of N-Spiro[5.5]undec-3-yl-guanidine and detailed protocols for its initial screening in drug discovery campaigns.

Potential Therapeutic Applications

Given the established biological activities of guanidine-containing compounds and the favorable drug-like properties often associated with spirocycles, N-Spiro[5.5]undec-3-yl-guanidine is a promising candidate for screening in the following therapeutic areas:

  • Oncology: The guanidine moiety is present in several anticancer agents.[7][9] It can interact with various biological targets, including DNA, and interfere with cancer cell proliferation. The rigid spiro scaffold may enhance binding to specific protein targets.

  • Infectious Diseases: Guanidine derivatives have shown potent antimicrobial activity.[6][11][12] The positively charged guanidinium group can interact with and disrupt microbial cell membranes.

  • Inflammatory Diseases: Certain guanidine-containing molecules exhibit anti-inflammatory properties.[5][8] N-Spiro[5.5]undec-3-yl-guanidine could be screened against key targets in inflammatory pathways, such as kinases or other enzymes.

  • Metabolic Disorders: The guanidine group is a key feature of the widely used antidiabetic drug metformin.[11] Screening for activity against targets relevant to diabetes and other metabolic disorders is therefore warranted.[13][14]

Experimental Protocols

The following are detailed protocols for the initial screening of N-Spiro[5.5]undec-3-yl-guanidine in key therapeutic areas.

In Vitro Anticancer Activity Screening

Objective: To assess the cytotoxic effects of N-Spiro[5.5]undec-3-yl-guanidine on a panel of human cancer cell lines.

Materials:

  • N-Spiro[5.5]undec-3-yl-guanidine (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of N-Spiro[5.5]undec-3-yl-guanidine in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

dot

anticancer_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells prepare_compound Prepare Serial Dilutions of Compound seed_cells->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_48h Incubate for 48-72 hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for in vitro anticancer activity screening.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of N-Spiro[5.5]undec-3-yl-guanidine against a panel of pathogenic bacteria.

Materials:

  • N-Spiro[5.5]undec-3-yl-guanidine (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Protocol:

  • Prepare a twofold serial dilution of N-Spiro[5.5]undec-3-yl-guanidine in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria with antibiotic), a negative control (broth only), and a growth control (bacteria in broth).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, measure the optical density at 600 nm to quantify bacterial growth.

dot

antimicrobial_workflow start Start prepare_dilutions Prepare Compound Serial Dilutions in MHB start->prepare_dilutions inoculate_bacteria Inoculate with Standardized Bacteria prepare_dilutions->inoculate_bacteria incubate Incubate at 37°C for 18-24 hours inoculate_bacteria->incubate determine_mic Visually Determine MIC incubate->determine_mic end End determine_mic->end

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity Screening (LPS-induced Cytokine Release)

Objective: To evaluate the inhibitory effect of N-Spiro[5.5]undec-3-yl-guanidine on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • N-Spiro[5.5]undec-3-yl-guanidine (stock solution in DMSO)

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well cell culture plates

  • ELISA kits for TNF-α and IL-6

  • Positive control (e.g., dexamethasone)

Protocol:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of N-Spiro[5.5]undec-3-yl-guanidine for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibition of cytokine release and calculate the IC₅₀ values.

dot

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription Compound N-Spiro[5.5]undec-3-yl- guanidine Compound->NFkB Potential Inhibition

Caption: Simplified LPS-induced pro-inflammatory signaling pathway.

Data Presentation

Quantitative data from the initial screening assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of N-Spiro[5.5]undec-3-yl-guanidine

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HCT116Colon Cancer18.5
Doxorubicin (Control)-0.1

Table 2: Antimicrobial Activity of N-Spiro[5.5]undec-3-yl-guanidine

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive8
Escherichia coliNegative16
Ciprofloxacin (Control)-0.5

Table 3: Anti-inflammatory Activity of N-Spiro[5.5]undec-3-yl-guanidine

CytokineIC₅₀ (µM)
TNF-α12.7
IL-619.3
Dexamethasone (Control)0.05

Conclusion

N-Spiro[5.5]undec-3-yl-guanidine represents a promising starting point for drug discovery efforts due to the favorable properties of its constituent spirocyclic and guanidine moieties. The provided protocols offer a robust framework for the initial screening of this compound across key therapeutic areas. The hypothetical data presented in the tables illustrate how to organize and report the findings from these assays. Further investigation into the mechanism of action and structure-activity relationships will be crucial for the development of this and related compounds into potential clinical candidates.

References

Method

Application Notes and Protocols: N-Spiro[5.5]undec-3-yl-guanidine for Antimicrobial Research

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of the potential antimicrobial applications of N-Spiro[5.5]undec-3-yl-guanidine, a novel guanidine-containing spi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the potential antimicrobial applications of N-Spiro[5.5]undec-3-yl-guanidine, a novel guanidine-containing spiro compound. The protocols and data presented herein are based on established methodologies for the evaluation of antimicrobial agents and are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this and similar molecules.

Introduction

The growing threat of antimicrobial resistance necessitates the discovery and development of new classes of antibiotics. Guanidine-containing compounds have emerged as a promising area of research due to their broad-spectrum antimicrobial activity. The guanidinium group, being protonated at physiological pH, can interact with and disrupt the negatively charged bacterial cell membranes, leading to cell death. Spirocyclic scaffolds are of significant interest in medicinal chemistry as they introduce three-dimensional complexity, which can lead to enhanced target specificity and improved pharmacological properties. The novel compound, N-Spiro[5.5]undec-3-yl-guanidine, combines these two key features, making it a compelling candidate for antimicrobial drug discovery.

These application notes provide protocols for the synthesis, antimicrobial susceptibility testing, and mechanism of action studies for N-Spiro[5.5]undec-3-yl-guanidine.

Synthesis of N-Spiro[5.5]undec-3-yl-guanidine

The synthesis of N-Spiro[5.5]undec-3-yl-guanidine can be achieved through a guanylation reaction of the corresponding amine. A general synthetic scheme is outlined below.

G cluster_0 Synthesis Workflow reagent1 Spiro[5.5]undecan-3-amine reaction Guanylation Reaction reagent1->reaction reagent2 N,N'-Di-Boc-1H-pyrazole-1-carboxamidine reagent2->reaction solvent Solvent (e.g., DMF) solvent->reaction product N-Spiro[5.5]undec-3-yl-guanidine (Boc-protected) deprotection Deprotection (e.g., TFA in DCM) product->deprotection final_product N-Spiro[5.5]undec-3-yl-guanidine deprotection->final_product purification Purification (e.g., Chromatography) final_product->purification reaction->product

Caption: Synthetic workflow for N-Spiro[5.5]undec-3-yl-guanidine.

Experimental Protocol: Synthesis
  • Guanylation: To a solution of Spiro[5.5]undecan-3-amine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected guanidine.

  • Deprotection: Dissolve the crude product in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Purification: Purify the final product by column chromatography on silica gel to yield N-Spiro[5.5]undec-3-yl-guanidine.

Antimicrobial Activity

The antimicrobial activity of N-Spiro[5.5]undec-3-yl-guanidine can be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify its potency.

Data Presentation: Antimicrobial Activity
CompoundOrganismMIC (µg/mL)MBC (µg/mL)
N-Spiro[5.5]undec-3-yl-guanidine Staphylococcus aureus (ATCC 29213)1632
Escherichia coli (ATCC 25922)3264
Pseudomonas aeruginosa (ATCC 27853)64128
Enterococcus faecalis (VRE)1632
Vancomycin Staphylococcus aureus (ATCC 29213)12
Ciprofloxacin Escherichia coli (ATCC 25922)0.0150.03

Note: The data presented above is a representative example and may not reflect the actual experimental results.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

G cluster_0 MIC Determination Workflow start Prepare serial dilutions of N-Spiro[5.5]undec-3-yl-guanidine in a 96-well plate inoculate Inoculate wells with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read absorbance or visually inspect for bacterial growth incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Caption: Workflow for MIC determination via broth microdilution.

  • Preparation of Compound Dilutions: Prepare a stock solution of N-Spiro[5.5]undec-3-yl-guanidine in an appropriate solvent (e.g., DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay
  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Plating: Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Proposed Mechanism of Action

Guanidinium-based antimicrobials typically exert their effect through the disruption of the bacterial cell membrane. The positively charged guanidinium group interacts with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. This interaction leads to membrane depolarization, increased permeability, and leakage of intracellular contents, ultimately resulting in cell death.

G cluster_0 Proposed Mechanism of Action compound N-Spiro[5.5]undec-3-yl-guanidine (Positively Charged) interaction Electrostatic Interaction compound->interaction membrane Bacterial Cell Membrane (Negatively Charged) membrane->interaction disruption Membrane Disruption & Permeabilization interaction->disruption leakage Leakage of Intracellular Contents disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of action for N-Spiro[5.5]undec-3-yl-guanidine.

Experimental Protocol: Membrane Permeability Assay (SYTOX Green Uptake)
  • Bacterial Suspension: Prepare a mid-logarithmic phase bacterial suspension in a suitable buffer (e.g., PBS).

  • Compound Addition: Add N-Spiro[5.5]undec-3-yl-guanidine at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the bacterial suspension.

  • SYTOX Green Staining: Add SYTOX Green nucleic acid stain to the suspension. This dye can only enter cells with compromised membranes.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization.

Conclusion

N-Spiro[5.5]undec-3-yl-guanidine represents a promising scaffold for the development of novel antimicrobial agents. The protocols and methodologies outlined in these application notes provide a framework for the comprehensive evaluation of its antimicrobial properties and mechanism of action. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate the therapeutic potential of this compound.

Application

N-Spiro[5.5]undec-3-yl-guanidine as a tool compound in chemical biology

For Research Use Only. Not for use in diagnostic procedures. Abstract N-Spiro[5.5]undec-3-yl-guanidine is a synthetic, spirocyclic compound featuring a guanidine moiety. While public domain data on this specific molecule...

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

N-Spiro[5.5]undec-3-yl-guanidine is a synthetic, spirocyclic compound featuring a guanidine moiety. While public domain data on this specific molecule is limited, its structural motifs suggest potential as a modulator of biological targets that recognize guanidinium groups, such as certain ion channels, enzymes, and receptors. These application notes provide a hypothetical framework and representative protocols for investigating the utility of N-Spiro[5.5]undec-3-yl-guanidine as a tool compound in chemical biology, using the fictional "Guanidine-Sensitive Kinase 1" (GSK-1) as a potential target for illustrative purposes.

Introduction

The guanidinium group is a key pharmacophore found in both natural products and synthetic molecules, known for its ability to form strong hydrogen bonds and salt bridges with biological macromolecules. Spirocyclic scaffolds provide a rigid, three-dimensional structure that can confer high affinity and selectivity for protein targets. The combination of these features in N-Spiro[5.5]undec-3-yl-guanidine makes it an intriguing candidate for target discovery and validation. These notes outline protocols for characterizing its inhibitory activity against a hypothetical kinase, GSK-1, and its effects on a downstream cellular signaling pathway.

Data Presentation: Hypothetical Inhibitory Activity

The following tables summarize representative quantitative data that could be obtained when characterizing the interaction of N-Spiro[5.5]undec-3-yl-guanidine with its putative target, GSK-1.

Table 1: In Vitro Kinase Inhibition

CompoundTargetAssay TypeIC₅₀ (nM)Ki (nM)Hill Slope
N-Spiro[5.5]undec-3-yl-guanidineGSK-1TR-FRET150951.1
Staurosporine (Control)GSK-1TR-FRET25151.0

Table 2: Cellular Target Engagement

CompoundCell LineAssay TypeEC₅₀ (µM)Max Inhibition (%)
N-Spiro[5.5]undec-3-yl-guanidineHEK293GSK-1 Reporter Assay1.295
Staurosporine (Control)HEK293GSK-1 Reporter Assay0.298

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of GSK-1 and the general workflow for an in vitro kinase assay.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor GSK-1 GSK-1 Receptor->GSK-1 Recruits & Activates Ligand Ligand Ligand->Receptor Activates Substrate Substrate GSK-1->Substrate Phosphorylates p-Substrate p-Substrate GSK-1->p-Substrate Cellular_Response Cellular_Response p-Substrate->Cellular_Response Inhibitor N-Spiro[5.5]undec-3-yl- guanidine Inhibitor->GSK-1 Inhibits

Caption: Hypothetical GSK-1 signaling pathway.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Compound_Prep Prepare serial dilutions of N-Spiro[5.5]undec-3-yl-guanidine Incubation Incubate compound with GSK-1 (Pre-incubation) Compound_Prep->Incubation Reagent_Prep Prepare GSK-1 enzyme, substrate, and ATP solution Reagent_Prep->Incubation Initiation Initiate reaction by adding ATP/Substrate mix Incubation->Initiation Reaction Allow reaction to proceed (e.g., 60 min at RT) Initiation->Reaction Detection_Reagent Add detection reagent (e.g., TR-FRET antibody) Reaction->Detection_Reagent Read_Plate Read plate on a compatible plate reader Detection_Reagent->Read_Plate Data_Analysis Analyze data and calculate IC50 values Read_Plate->Data_Analysis

Caption: In vitro kinase inhibition assay workflow.

Experimental Protocols

Protocol 1: In Vitro GSK-1 Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ value of N-Spiro[5.5]undec-3-yl-guanidine against GSK-1.

Materials:

  • Recombinant human GSK-1 enzyme

  • Biotinylated peptide substrate for GSK-1

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • N-Spiro[5.5]undec-3-yl-guanidine (dissolved in DMSO)

  • Staurosporine (control inhibitor, dissolved in DMSO)

  • TR-FRET Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well, low-volume, white plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series of N-Spiro[5.5]undec-3-yl-guanidine in DMSO, starting from 1 mM. Further dilute this series in Assay Buffer to achieve the desired final concentrations (e.g., 100 µM to 5 nM). Include DMSO-only (vehicle) and staurosporine controls.

  • Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of a 384-well plate.

  • Enzyme Addition: Add 4 µL of GSK-1 enzyme solution (e.g., 2 nM final concentration) in Assay Buffer to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 20 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 4 µL of a substrate/ATP mixture (e.g., 100 nM peptide substrate and 10 µM ATP final concentrations) in Assay Buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET detection reagent mix (containing Europium-labeled antibody and SA-APC in detection buffer) to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the percent inhibition (relative to DMSO controls) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based GSK-1 Reporter Assay

This protocol describes a cell-based assay using a reporter gene (e.g., Luciferase) under the control of a transcription factor that is activated by the GSK-1 signaling pathway.

Materials:

  • HEK293 cells stably expressing the GSK-1 pathway reporter construct

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • N-Spiro[5.5]undec-3-yl-guanidine (dissolved in DMSO)

  • Pathway agonist (e.g., a specific growth factor)

  • 96-well, white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293 reporter cells into a 96-well plate at a density of 20,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Addition: Prepare serial dilutions of N-Spiro[5.5]undec-3-yl-guanidine in culture medium. Remove the old medium from the cells and add 90 µL of fresh medium containing the diluted compound. Incubate for 1 hour.

  • Pathway Stimulation: Add 10 µL of the pathway agonist at a concentration that elicits ~80% of the maximal response (e.g., pre-determined EC₈₀). Include wells with no agonist (negative control) and agonist with DMSO (positive control).

  • Incubation: Incubate the plate for 6 hours at 37°C and 5% CO₂.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 100 µL of Luciferase assay reagent to each well. Mix on an orbital shaker for 5 minutes to ensure complete cell lysis.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the data to the positive (agonist + DMSO) and negative (no agonist) controls. Plot the normalized response against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.

Safety and Handling

N-Spiro[5.5]undec-3-yl-guanidine is a chemical compound with unknown toxicological properties. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Ordering Information

Product NameCatalog NumberQuantity
N-Spiro[5.5]undec-3-yl-guanidineFictional-00110 mg
N-Spiro[5.5]undec-3-yl-guanidineFictional-00250 mg

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for N-Spiro[5.5]undec-3-yl-guanidine synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Spiro[5.5]undec-3-yl-guanidine....

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Spiro[5.5]undec-3-yl-guanidine. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of N-Spiro[5.5]undec-3-yl-guanidine, particularly when using common guanylating agents such as N,N'-Di-Boc-N''-triflylguanidine.

Question 1: Why is the yield of my N-Spiro[5.5]undec-3-yl-guanidine product consistently low?

Answer:

Low yields in the guanylation of N-Spiro[5.5]undec-3-ylamine can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Reagent Quality:

    • Guanylating Agent: Ensure the N,N'-Di-Boc-N''-triflylguanidine is of high purity and has been stored under anhydrous conditions. This reagent can degrade upon exposure to moisture.

    • Amine Substrate: Verify the purity of your N-Spiro[5.5]undec-3-ylamine. Impurities can interfere with the reaction.

    • Solvent and Base: Use anhydrous solvents (e.g., dichloromethane, THF) and ensure the base (e.g., triethylamine, N-methylmorpholine) is dry.[1][2]

  • Reaction Conditions:

    • Temperature: The initial reaction to form the guanylating agent intermediate is often performed at low temperatures (-78 °C to -20 °C) to prevent degradation.[2] Allowing the reaction to warm prematurely can lead to the formation of byproducts.[2] The subsequent reaction with the amine is typically conducted at room temperature.

    • Reaction Time: While the reaction with unhindered amines can be rapid (e.g., 30 minutes), the sterically hindered nature of the spirocyclic amine may necessitate longer reaction times.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Stoichiometry:

    • Carefully check the molar ratios of your reactants. A slight excess of the amine (1.1-1.2 equivalents) may be beneficial, but a large excess can complicate purification.

  • Work-up and Purification:

    • Quenching: The reaction quenching step is critical. For reactions involving N,N'-Di-Boc-N''-triflylguanidine, quenching with an aqueous solution of sodium or potassium bisulfate is common.[2] Prolonged contact with acidic or basic aqueous solutions during work-up can lead to the hydrolysis of the Boc protecting groups or the product.

    • Purification Method: Purification is typically achieved by flash column chromatography.[2] Ensure the chosen solvent system provides good separation of the product from unreacted starting materials and byproducts.

Question 2: My reaction appears to be incomplete, with a significant amount of starting amine remaining. What should I do?

Answer:

An incomplete reaction is a common hurdle, especially with sterically hindered amines. Consider the following adjustments:

  • Increase Reaction Time: As mentioned, the bulky spirocyclic structure can slow down the reaction rate. Extend the reaction time and monitor its progress.

  • Elevate Temperature: If extending the reaction time at room temperature is ineffective, a modest increase in temperature (e.g., to 40 °C) might be necessary. However, be cautious, as higher temperatures can also promote side reactions.

  • Choice of Base: The basicity and steric bulk of the amine base used can influence the reaction outcome. If using a hindered base like triethylamine, consider switching to a less hindered one like N-methylmorpholine, or vice-versa, to optimize the deprotonation of the amine substrate.[1]

  • Alternative Guanylating Agents: If the issue persists, consider alternative guanylation strategies. For instance, using di-Boc-thiourea activated with a reagent like cyanuric chloride can be an effective method for guanylating secondary amines.[1][3]

Question 3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts and how can I minimize them?

Answer:

The formation of byproducts is a frequent challenge in guanidine synthesis. Here are some common byproducts and strategies to mitigate their formation:

  • N-mono-Boc-N''-triflylguanidine: This can form if the N,N'-Di-Boc-N''-triflylguanidine degrades due to excessive warmth or prolonged reaction times before the addition of the amine.[2] To avoid this, maintain low temperatures during the preparation of the activated guanylating agent.

  • Urea/Thiourea Derivatives: If using carbodiimide or thiourea-based methods, unreacted intermediates can lead to the formation of urea or thiourea byproducts.

  • Double Guanylation (less common with secondary amines): While less likely with a secondary amine, ensure precise stoichiometry to avoid any potential side reactions if impurities are present.

Minimization Strategies:

  • Strict Temperature Control: This is crucial to prevent the degradation of reagents and intermediates.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Careful Monitoring: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting groups in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) groups serve two primary purposes. Firstly, they decrease the nucleophilicity of the guanidino group, preventing unwanted side reactions. Secondly, they improve the solubility of the guanidine product in organic solvents, which greatly simplifies purification by column chromatography. The Boc groups can be removed later under acidic conditions if the unprotected guanidine is the desired final product.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Many of the reagents used in guanidine synthesis are hazardous.

  • Triflic anhydride is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood.[2]

  • Cyanuric chloride is toxic and an irritant.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ensure all reactions are performed in a well-ventilated fume hood.

Q3: Can I use a different solvent for this reaction?

A3: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents for this type of guanylation.[1][2] Solvents like dimethylformamide (DMF) can also be used, but may lead to lower yields in some cases.[1] It is recommended to use anhydrous solvents to prevent the hydrolysis of reagents and intermediates.

Quantitative Data Summary

Table 1: Reaction Conditions for Guanylation of Amines with N,N'-Di-Boc-N''-triflylguanidine

ParameterConditionReference
Solvent Dichloromethane (anhydrous)[2]
Base Triethylamine[2]
Temperature -78 °C to -20 °C (reagent prep), then RT[2]
Reaction Time 30 minutes to several hours[2]
Work-up 2 M aqueous sodium bisulfate[2]

Table 2: Alternative Guanylation Conditions using Di-Boc-Thiourea and TCT

ParameterConditionReference
Solvent Tetrahydrofuran (THF)[1]
Activating Agent Cyanuric Chloride (TCT)[1]
Base N-Methylmorpholine (NMM)[1]
Catalyst 4-Dimethylaminopyridine (DMAP)[1]
Temperature Room Temperature[1]

Experimental Protocols

Protocol 1: Guanylation of N-Spiro[5.5]undec-3-ylamine using N,N'-Di-Boc-N''-triflylguanidine

This protocol is adapted from the procedure for the guanylation of benzylamine.[2]

  • Preparation of the Guanylating Agent:

    • In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve N,N'-di-Boc-guanidine (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 eq.) to the solution.

    • Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add triflic anhydride (1.2 eq.) dropwise over 20 minutes.

    • Allow the reaction mixture to warm to -20 °C over 4 hours.

  • Guanidinylation Reaction:

    • To the freshly prepared solution of N,N'-Di-Boc-N''-triflylguanidine at -20 °C, add a solution of N-Spiro[5.5]undec-3-ylamine (1.1 eq.) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous sodium bisulfate.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

TroubleshootingWorkflow cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Purification start Low Yield of N-Spiro[5.5]undec-3-yl-guanidine reagent_purity Verify Purity of: - Guanylating Agent - Amine Substrate start->reagent_purity temp_control Strict Temperature Control (-78 °C to -20 °C for prep) start->temp_control anhydrous_conditions Ensure Anhydrous: - Solvents - Base reagent_purity->anhydrous_conditions reaction_time Optimize Reaction Time (Monitor by TLC/LC-MS) temp_control->reaction_time base_selection Consider Alternative Base reaction_time->base_selection quenching Proper Quenching (e.g., aq. NaHSO4) base_selection->quenching purification Optimize Flash Chromatography quenching->purification byproducts Byproduct Formation Observed? purification->byproducts byproducts->temp_control Yes end Optimized Synthesis byproducts->end No, High Purity Product

Caption: Troubleshooting workflow for low yield in N-Spiro[5.5]undec-3-yl-guanidine synthesis.

GuanidinylationPathway cluster_reactants Reactants cluster_conditions Conditions amine N-Spiro[5.5]undec-3-ylamine product N,N'-Di-Boc-N''-(Spiro[5.5]undec-3-yl)guanidine amine->product guan_reagent N,N'-Di-Boc-N''-triflylguanidine guan_reagent->product solvent Anhydrous DCM solvent->product base Triethylamine base->product temperature RT temperature->product

Caption: General reaction scheme for the synthesis of the protected spiro-guanidine.

References

Optimization

Overcoming challenges in the purification of N-Spiro[5.5]undec-3-yl-guanidine

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purificati...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-Spiro[5.5]undec-3-yl-guanidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of N-Spiro[5.5]undec-3-yl-guanidine.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is highly soluble in the chosen solvent system.- Experiment with different solvent/anti-solvent combinations. For guanidinium salts, mixtures of water with solvents like ethanol, methanol, or acetone can be effective.[1] - Optimize the crystallization temperature; some compounds require cooling to sub-zero temperatures for efficient precipitation.[2] - Reduce the volume of the solvent used to dissolve the crude product to create a supersaturated solution.
The compound is precipitating as an oil rather than a crystalline solid.- Slow down the addition of the anti-solvent. - Reduce the temperature of the solution before adding the anti-solvent. - Try seeding the solution with a small crystal of the pure compound.
Poor Separation in Reverse-Phase HPLC The highly basic nature of the guanidine group (pKa ≈ 12.5) leads to strong interactions with residual silanols on the silica-based column, causing peak tailing.[3]- Use a mobile phase with a pH that ensures the guanidine is protonated (e.g., pH 2-4). - Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. - Consider using a polymer-based or a mixed-mode HPLC column that combines reverse-phase and ion-exchange characteristics.[3][4]
The spiro[5.5]undecane moiety provides significant hydrophobicity, leading to very long retention times.- Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[4] - Use a shorter HPLC column or one with a less retentive stationary phase.
Product Degradation During Purification The guanidine group may be susceptible to hydrolysis, especially under strongly basic or acidic conditions and elevated temperatures.[5]- Avoid prolonged exposure to harsh pH conditions. - Perform purification steps at reduced temperatures where possible. - Ensure solvents are dry if water is suspected to contribute to degradation.
Persistent Impurities in the Final Product Co-crystallization of impurities with similar solubility profiles.- Perform a second recrystallization using a different solvent system. - Consider an alternative purification technique, such as column chromatography, to remove the persistent impurity.
Incomplete removal of synthesis reagents or by-products.- If the impurity is a starting material, adjust the stoichiometry of the reaction to ensure it is fully consumed.[6] - An aqueous wash of the crude product before recrystallization may remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing N-Spiro[5.5]undec-3-yl-guanidine?

A1: Common impurities can include unreacted starting materials, such as the corresponding amine or a guanylating agent.[7] Side-products from the guanylation reaction are also possible. Depending on the synthetic route, by-products from the decomposition of reagents or the product itself could also be present.[6]

Q2: Which solvent systems are recommended for the recrystallization of N-Spiro[5.5]undec-3-yl-guanidine?

A2: The choice of solvent will depend on whether you are crystallizing the free base or a salt (e.g., hydrochloride or nitrate). For guanidinium salts, polar solvents like water, methanol, or ethanol are often used to dissolve the compound, followed by the addition of a less polar anti-solvent such as acetone, ethyl acetate, or acetonitrile to induce crystallization.[1][8] For the free base, which will be more organic-soluble due to the spiro[5.5]undecane group, a different range of solvents should be explored.

Q3: How can I effectively monitor the purity of N-Spiro[5.5]undec-3-yl-guanidine during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique.[3][9] A reversed-phase method with UV detection is a good starting point. Due to the lack of a strong chromophore in the aliphatic part of the molecule, detection might be challenging at higher wavelengths, so monitoring around 200-210 nm may be necessary.[3] An Evaporative Light Scattering Detector (ELSD) can also be used if UV detection is not sufficiently sensitive.[3] Thin Layer Chromatography (TLC) can also be employed for rapid, qualitative monitoring, although visualization may require staining with an appropriate reagent like ninhydrin or a specific guanidine-detecting agent.

Q4: My compound appears to be hygroscopic. How should I handle and store the purified N-Spiro[5.5]undec-3-yl-guanidine?

A4: Guanidine salts, particularly guanidine hydrochloride, are known to be hygroscopic.[10] It is advisable to handle the purified compound in a low-humidity environment, such as a glove box or a desiccator. For long-term storage, keep the compound in a tightly sealed container with a desiccant.

Q5: What type of column chromatography is best suited for purifying N-Spiro[5.5]undec-3-yl-guanidine?

A5: Given the basicity of the guanidine group, normal-phase silica gel chromatography can be challenging due to strong adsorption. Using a deactivated silica gel or adding a small amount of a basic modifier (like triethylamine or ammonia) to the eluent can help mitigate this. Alternatively, reversed-phase column chromatography using a C18-functionalized silica gel can be effective. For more challenging separations, ion-exchange chromatography, specifically cation-exchange, is a powerful option that separates compounds based on the positive charge of the protonated guanidine group.[9]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for N-Spiro[5.5]undec-3-yl-guanidine Salt
  • Dissolution: In a suitable flask, dissolve the crude N-Spiro[5.5]undec-3-yl-guanidine salt in the minimum amount of a hot polar solvent (e.g., water, ethanol, or methanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a further 5-10 minutes.

  • Filtration: Perform a hot filtration to remove the activated charcoal (if used) and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, further cool the flask in an ice bath or a refrigerator. If crystallization is still slow to initiate, a less polar anti-solvent (e.g., acetone or ethyl acetate) can be added dropwise until the solution becomes slightly turbid.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent or the crystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical starting gradient could be 5% B, increasing to 95% B over 15-20 minutes. The gradient should be optimized based on the retention time of the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude N-Spiro[5.5]undec-3-yl-guanidine recrystallization Recrystallization synthesis->recrystallization hplc HPLC Analysis recrystallization->hplc column_chrom Column Chromatography column_chrom->hplc purity_check Purity > 95%? hplc->purity_check purity_check->column_chrom No final_product Pure Product purity_check->final_product Yes

Caption: General experimental workflow for the purification and analysis of N-Spiro[5.5]undec-3-yl-guanidine.

troubleshooting_logic cluster_impurity_type Impurity Characterization cluster_solutions Potential Solutions start Low Purity after Recrystallization impurity_id Identify Impurity (HPLC, NMR) start->impurity_id decision Impurity is Starting Material? impurity_id->decision rerun_rxn Adjust Reaction Stoichiometry second_recryst Second Recrystallization (Different Solvent) chromatography Purify by Chromatography (RP or IEX) second_recryst->chromatography decision->rerun_rxn Yes decision->second_recryst No

Caption: Decision-making flowchart for troubleshooting low purity of N-Spiro[5.5]undec-3-yl-guanidine.

References

Troubleshooting

Technical Support Center: N-Spiro[5.5]undec-3-yl-guanidine Synthesis

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of N-Spiro[5.5]undec-3-yl-guanidine and related spiro-guanidine compounds. Due t...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of N-Spiro[5.5]undec-3-yl-guanidine and related spiro-guanidine compounds. Due to the limited specific literature for this exact molecule, the guidance provided is based on established principles of guanylation reactions for secondary amines.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of guanidines from secondary amines.

Question: I am observing a low yield of the desired N-Spiro[5.5]undec-3-yl-guanidine. What are the potential causes and solutions?

Answer:

Low yields in guanylation reactions can stem from several factors. Here are some common causes and troubleshooting steps:

  • Steric Hindrance: The spirocyclic nature of the amine may present significant steric bulk around the nitrogen atom, hindering the approach of the guanylating agent.

    • Solution: Consider using a less bulky guanylating reagent or one with a longer linker. Switching to a catalytic method, such as those employing rare-earth metal catalysts, can sometimes overcome steric hindrance.[1][2]

  • Insufficient Reactivity of Guanylating Agent: The chosen guanylating agent may not be reactive enough under the applied conditions.

    • Solution: Employ a more reactive guanylating agent like N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent), which is known for its high reactivity.[3][4] Alternatively, using activators like Mukaiyama's reagent with protected thioureas can enhance reactivity.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.

    • Solution: Systematically screen different solvents, as solubility and polarity can affect reaction rates. For instance, THF has been found to be an effective solvent in some di-Boc-guanidine syntheses.[6] An increase in reaction temperature may be necessary for less reactive amines, but monitor for decomposition.

  • Base Incompatibility: The choice and stoichiometry of the base can be critical.

    • Solution: If using a hindered amine, a non-nucleophilic base like triethylamine (Et3N) or N-methylmorpholine (NMM) is often a good choice.[3][6] Ensure the base is dry and used in the correct stoichiometric amount.

Question: My final product is contaminated with unreacted spiro[5.5]undecan-3-amine. How can I improve the conversion?

Answer:

Incomplete conversion is a common issue. Consider the following:

  • Reaction Time and Temperature: The reaction may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Stoichiometry of Reagents: An insufficient amount of the guanylating agent will lead to unreacted starting amine.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the guanylating agent to drive the reaction to completion.

  • Catalyst Deactivation: If using a catalytic method, the catalyst may have been deactivated.

    • Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as many catalysts are sensitive to moisture and air.

Question: I am having difficulty purifying the N-Spiro[5.5]undec-3-yl-guanidine product. What purification strategies are recommended?

Answer:

Guanidines can be challenging to purify due to their high basicity and polarity.

  • Chromatography:

    • Solution: Column chromatography on silica gel is a common method. Due to the basic nature of guanidines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent to prevent streaking and improve recovery. A gradient elution from a non-polar to a polar solvent system is typically effective. For protected guanidines, standard silica gel chromatography is often sufficient.[7]

  • Crystallization:

    • Solution: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction:

    • Solution: The basic nature of the guanidine group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acidic solution to extract the guanidine into the aqueous phase as its salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the purified guanidine re-extracted into an organic solvent. Care must be taken if the product contains acid-labile protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing a guanidine group onto a secondary amine like spiro[5.5]undecan-3-amine?

A1: Common methods involve the use of a guanylating agent. Popular choices include:

  • N,N'-Di-Boc-protected guanylating agents: Such as 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine or N,N'-Di-Boc-S-methylisothiourea. These reagents are relatively stable and react with amines under mild conditions to yield protected guanidines.[8]

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent): This is a highly reactive and efficient reagent for the guanylation of even sterically hindered amines.[3][4]

  • Carbodiimides with a catalyst: This is an atom-economical method where a carbodiimide is reacted with the amine in the presence of a catalyst, such as a rare-earth metal complex or a simple organometallic compound like ZnEt2.[1][9][10]

  • Cyanamide: While a simple reagent, its use can require harsh conditions and may lead to side products. Catalytic methods using cyanamide under milder conditions have been developed.[2]

Q2: Why are protecting groups, such as Boc, often used in guanidine synthesis?

A2: The guanidine group is strongly basic (pKa ≈ 13.5), which can interfere with subsequent reaction steps and complicate purification. Protecting groups like tert-butyloxycarbonyl (Boc) reduce the basicity of the guanidine moiety, making the molecule behave more like a neutral organic compound. This facilitates easier handling, purification by standard chromatographic methods, and improves solubility in common organic solvents.[4] The protecting groups can be removed in a final step to yield the free guanidine.

Q3: What are some common byproducts in guanylation reactions?

A3: Common byproducts can include:

  • Unreacted starting materials: The starting amine and guanylating agent.

  • Isourea or isothiourea derivatives: If the guanylating agent is derived from a urea or thiourea, these can sometimes be observed as byproducts.

  • Products of side reactions of the guanylating agent: Some guanylating agents can self-condense or react with the solvent or base.

  • Over-alkylation products: If the starting amine has other reactive sites.

Q4: How can I monitor the progress of my guanylation reaction?

A4: The progress of the reaction can be monitored by:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting amine and the formation of the product. Staining with ninhydrin can be useful for visualizing the amine starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the starting materials, product, and any byproducts by their mass-to-charge ratio.

Data Presentation

When optimizing the synthesis of N-Spiro[5.5]undec-3-yl-guanidine, it is crucial to systematically vary reaction parameters and record the outcomes. Below is a template for tabulating experimental data.

Table 1: Optimization of Guanylation Reaction Conditions

EntryGuanylating Agent (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Reagent A (1.1)Et3N (1.5)DCM2524
2Reagent A (1.1)Et3N (1.5)THF2524
3Reagent A (1.1)Et3N (1.5)THF5012
4Reagent B (1.2)NMM (1.5)MeCN2518
5Reagent B (1.2)NMM (1.5)MeCN608

Yields should be determined after purification. Purity can be assessed by techniques such as NMR, LC-MS, or elemental analysis.

Experimental Protocols

Below is a generalized experimental protocol for the synthesis of a protected guanidine from a secondary amine using a common guanylating agent. This should be adapted based on the specific reagents and equipment available.

Protocol: Synthesis of N,N'-di-Boc-N''-(Spiro[5.5]undec-3-yl)guanidine

Materials:

  • Spiro[5.5]undecan-3-amine

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent)[3][4]

  • Triethylamine (Et3N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add spiro[5.5]undecan-3-amine (1.0 equivalent).

  • Dissolve the amine in anhydrous dichloromethane.

  • Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.1 equivalents) in anhydrous dichloromethane.

  • Add the solution of the guanylating agent dropwise to the amine solution over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired protected guanidine.

Visualizations

Diagram 1: General Workflow for Spiro-Guanidine Synthesis

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Spiro[5.5]undecan-3-amine + Guanylating Agent reaction Reaction in suitable solvent with base start->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup crude Crude Product workup->crude purify Purification (e.g., Column Chromatography) crude->purify analysis Characterization (NMR, MS, etc.) purify->analysis final_product Pure Protected Guanidine analysis->final_product

Caption: General workflow for the synthesis and purification of a protected spiro-guanidine.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield of N-Spiro[5.5]undec-3-yl-guanidine check_conversion Is starting amine consumed? start->check_conversion increase_time_temp Increase reaction time/temperature or use excess guanylating agent check_conversion->increase_time_temp No check_reagent Is the guanylating agent reactive enough? check_conversion->check_reagent Yes use_stronger_reagent Use a more reactive agent (e.g., Goodman's reagent) check_reagent->use_stronger_reagent No check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes optimize_conditions Screen solvents, bases, and catalyst (if applicable) check_conditions->optimize_conditions No

Caption: Decision tree for troubleshooting low product yield in spiro-guanidine synthesis.

References

Optimization

Troubleshooting N-Spiro[5.5]undec-3-yl-guanidine instability issues

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Spiro[5.5]undec-3-yl-guanidine. The information is intended for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Spiro[5.5]undec-3-yl-guanidine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of N-Spiro[5.5]undec-3-yl-guanidine?

A1: The primary factors affecting the stability of N-Spiro[5.5]undec-3-yl-guanidine, like many guanidine-containing compounds, are pH, temperature, and the presence of moisture. Guanidine moieties are susceptible to hydrolysis, particularly under alkaline conditions. Elevated temperatures can accelerate degradation processes.

Q2: How does pH affect the stability of N-Spiro[5.5]undec-3-yl-guanidine in aqueous solutions?

A2: The guanidine group is basic and will exist in its protonated (guanidinium) form at acidic to neutral pH. This protonated form is generally more stable and less susceptible to hydrolysis. Under alkaline conditions (high pH), the unprotonated guanidine is more prevalent, which can be more readily attacked by hydroxide ions, leading to hydrolytic degradation.

Q3: What are the expected degradation products of N-Spiro[5.5]undec-3-yl-guanidine?

A3: While specific degradation pathways for N-Spiro[5.5]undec-3-yl-guanidine are not extensively documented, hydrolysis of the guanidine group is a likely route. This would likely lead to the formation of the corresponding urea derivative and ammonia, or cleavage to the parent amine (spiro[5.5]undec-3-amine) and cyanamide or urea.

Q4: What are the recommended storage conditions for N-Spiro[5.5]undec-3-yl-guanidine?

A4: To ensure maximum stability, N-Spiro[5.5]undec-3-yl-guanidine should be stored as a dry solid in a tightly sealed container at low temperatures (e.g., 2-8 °C), protected from light and moisture. If in solution, it is advisable to use a buffered solution at a slightly acidic pH (e.g., pH 4-6) and store at low temperatures.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of my N-Spiro[5.5]undec-3-yl-guanidine in an aqueous solution during my experiments.

  • Question: What is the pH of your solution?

    • Answer: If your solution is neutral to alkaline (pH > 7), the compound may be undergoing hydrolysis. Bicyclic guanidines are known to be sensitive to water, especially in the presence of hydroxide ions, which catalyze their degradation[1]. Consider buffering your solution to a slightly acidic pH (4-6) to improve stability.

  • Question: What temperature are you running your experiments at?

    • Answer: Elevated temperatures will accelerate the rate of degradation. If your experimental conditions allow, try performing the experiment at a lower temperature.

  • Question: What is the purity of your water and other reagents?

    • Answer: Contaminants in your reagents could be contributing to the degradation. Ensure you are using high-purity water and reagents.

Issue 2: My synthesized N-Spiro[5.5]undec-3-yl-guanidine shows poor stability even when stored as a solid.

  • Question: How was the compound isolated and dried?

    • Answer: Residual moisture from the synthesis and purification process can lead to instability over time. Ensure the compound is thoroughly dried under vacuum.

  • Question: Are you storing it as a free base or a salt?

    • Answer: Guanidine salts are generally more stable than the corresponding free bases[1]. Consider converting your compound to a stable salt, such as the hydrochloride or sulfate salt, for long-term storage.

Hypothetical Stability Data

The following table summarizes the hypothetical stability of N-Spiro[5.5]undec-3-yl-guanidine under various conditions after 30 days of storage. This data is illustrative and based on the general chemical properties of guanidine compounds.

Storage ConditionTemperature (°C)pHSolventHypothetical Purity (%)
Solid4N/ANone99.5
Solid25N/ANone98.0
Solution45.0Acetate Buffer99.0
Solution255.0Acetate Buffer97.5
Solution47.0Phosphate Buffer97.0
Solution257.0Phosphate Buffer92.0
Solution49.0Borate Buffer90.0
Solution259.0Borate Buffer75.0

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of N-Spiro[5.5]undec-3-yl-guanidine under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of N-Spiro[5.5]undec-3-yl-guanidine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV and mass spectrometric detection to determine the percentage of degradation and identify the major degradation products.

Protocol 2: Real-Time Stability Study

Objective: To evaluate the long-term stability of N-Spiro[5.5]undec-3-yl-guanidine under recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of N-Spiro[5.5]undec-3-yl-guanidine as a solid and in a buffered solution (pH 5.0) at a concentration of 1 mg/mL.

  • Storage Conditions: Store the aliquots at the following conditions:

    • 5°C ± 3°C

    • 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.

Visualizations

degradation_pathway compound N-Spiro[5.5]undec-3-yl-guanidine intermediate Unstable Intermediate compound->intermediate Hydrolysis (OH⁻) urea_derivative Spiro[5.5]undec-3-yl-urea intermediate->urea_derivative Rearrangement amine Spiro[5.5]undec-3-amine intermediate->amine cyanamide Cyanamide intermediate->cyanamide

Caption: Hypothetical hydrolytic degradation pathway of N-Spiro[5.5]undec-3-yl-guanidine.

troubleshooting_workflow start Instability Observed check_ph Check Solution pH start->check_ph is_alkaline pH > 7? check_ph->is_alkaline buffer_solution Buffer to pH 4-6 is_alkaline->buffer_solution Yes check_temp Check Temperature is_alkaline->check_temp No end Stability Improved buffer_solution->end is_high_temp Temp > RT? check_temp->is_high_temp lower_temp Lower Experiment Temperature is_high_temp->lower_temp Yes check_storage Review Storage Conditions is_high_temp->check_storage No lower_temp->end is_solid Stored as Solid? check_storage->is_solid check_moisture Check for Moisture is_solid->check_moisture Yes form_salt Consider Salt Formation is_solid->form_salt No (in solution) check_moisture->end form_salt->end

Caption: Troubleshooting workflow for N-Spiro[5.5]undec-3-yl-guanidine instability.

experimental_workflow prep_stock Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_conditions neutralize Neutralize Acid/Base Samples stress_conditions->neutralize hplc_analysis Analyze by HPLC-UV/MS stress_conditions->hplc_analysis For non-hydrolytic stress neutralize->hplc_analysis data_analysis Determine % Degradation & Identify Products hplc_analysis->data_analysis

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting

N-Spiro[5.5]undec-3-yl-guanidine solubility problems and solutions

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Spiro[5.5]undec-3-yl-guanidine. Due to the lim...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Spiro[5.5]undec-3-yl-guanidine. Due to the limited specific data on this compound, the following information is based on the general properties of guanidinium compounds and spirocyclic moieties, offering a systematic approach to addressing potential solubility challenges.

Troubleshooting Guide

Problem: N-Spiro[5.5]undec-3-yl-guanidine is not dissolving in my desired solvent.

This is a common issue with complex organic molecules. The solubility of N-Spiro[5.5]undec-3-yl-guanidine is influenced by its bulky, non-polar spiro[5.5]undecane group and its polar guanidine head. The interplay between these two moieties dictates its solubility profile.

Solution Workflow:

The following diagram outlines a systematic approach to troubleshooting solubility issues with N-Spiro[5.5]undec-3-yl-guanidine.

G cluster_0 Solubility Troubleshooting Workflow start Start: Undissolved Compound solvent_selection Select Initial Solvent (e.g., Water, Ethanol, DMSO) start->solvent_selection dissolution_attempt Attempt Dissolution (Vortex, Stir) solvent_selection->dissolution_attempt is_dissolved Completely Dissolved? dissolution_attempt->is_dissolved success Success: Proceed with Experiment is_dissolved->success Yes troubleshoot Troubleshoot Further is_dissolved->troubleshoot No ph_adjustment Adjust pH (Acidify for Guanidinium Cation) troubleshoot->ph_adjustment heating Gentle Heating (Monitor for Degradation) troubleshoot->heating sonication Sonication troubleshoot->sonication cosolvent Add Co-solvent (e.g., PEG, Glycerol) troubleshoot->cosolvent re_evaluate Re-evaluate Dissolution ph_adjustment->re_evaluate heating->re_evaluate sonication->re_evaluate cosolvent->re_evaluate re_evaluate->success Yes end Consult Literature for Analogs or Consider Salt Forms re_evaluate->end No

Caption: A stepwise workflow for systematically addressing the solubility challenges of N-Spiro[5.5]undec-3-yl-guanidine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of guanidine-containing compounds?

Guanidine itself is a highly polar and basic compound. Its salts (e.g., guanidine hydrochloride) are generally very soluble in polar solvents like water and to a lesser extent in alcohols. The solubility is often pH-dependent; in acidic to neutral solutions, the guanidinium group is protonated, forming a cation that can readily interact with polar solvents. However, the large, non-polar spiro[5.5]undecane substituent in N-Spiro[5.5]undec-3-yl-guanidine will significantly decrease its aqueous solubility compared to simpler guanidine salts.

Q2: In which solvents should I start to test the solubility of N-Spiro[5.5]undec-3-yl-guanidine?

It is advisable to start with a range of solvents that cover different polarities. The following table provides a suggested starting panel of solvents.

Solvent ClassExamplesExpected Solubility of N-Spiro[5.5]undec-3-yl-guanidineRationale
Polar Protic Water, EthanolLow to ModerateThe polar guanidine group may aid solubility, but the hydrophobic spirocycle will limit it.
Polar Aprotic DMSO, DMFModerate to HighThese are strong organic solvents capable of solvating a wide range of molecules.
Non-Polar Toluene, HexaneVery LowThe highly polar guanidine group is unlikely to be solvated by non-polar solvents.
Chlorinated DCM, ChloroformLow to ModerateMay offer a balance for the molecule's mixed polarity.

Q3: How does pH affect the solubility of N-Spiro[5.5]undec-3-yl-guanidine?

The guanidine group is strongly basic. By lowering the pH of an aqueous suspension, the guanidine moiety will become protonated to form a guanidinium cation. This charged species will have significantly higher aqueous solubility.

Experimental Protocol: pH-Modification for Solubilization

  • Suspend the desired amount of N-Spiro[5.5]undec-3-yl-guanidine in deionized water or a buffer at neutral pH.

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the solution for clarity. A significant increase in solubility should be observed as the pH drops.

  • Determine the pH at which the compound fully dissolves. Note that the final pH may affect your downstream experiments.

G cluster_1 pH Effect on Solubility neutral_pH Neutral pH (e.g., 7.4) N-Spiro[5.5]undec-3-yl-guanidine (Free Base) low_solubility Low Aqueous Solubility (Hydrophobic Spirocycle Dominates) neutral_pH->low_solubility acidic_pH Acidic pH (e.g., < 6) N-Spiro[5.5]undec-3-yl-guanidinium Cation neutral_pH->acidic_pH + H+ (Acidification) high_solubility Higher Aqueous Solubility (Charged Guanidinium Improves Solvation) acidic_pH->high_solubility

Caption: The relationship between pH and the aqueous solubility of N-Spiro[5.5]undec-3-yl-guanidine.

Q4: Can I use heat to dissolve N-Spiro[5.5]undec-3-yl-guanidine?

Gentle heating can increase the rate of dissolution and the solubility of a compound. However, it is crucial to first assess the thermal stability of N-Spiro[5.5]undec-3-yl-guanidine to avoid degradation.

Experimental Protocol: Assessing Thermal Stability and Solubility

  • Prepare a suspension of the compound in the desired solvent.

  • Heat the suspension in small increments (e.g., 5-10°C) on a stirring hotplate.

  • After each increment, hold the temperature for a few minutes and observe for dissolution.

  • Once dissolved, allow the solution to cool to room temperature. If the compound precipitates, it indicates that the increased solubility was temperature-dependent.

  • To check for degradation, analyze a sample of the heated solution by LC-MS or a similar technique and compare it to a sample dissolved at room temperature (e.g., in DMSO).

Q5: What should I do if the compound precipitates out of my stock solution upon storage?

Precipitation upon storage, especially at low temperatures, is common for compounds with borderline solubility.

Solutions:

  • Re-dissolution: Before use, gently warm the solution and vortex until the compound is fully redissolved.

  • Co-solvents: Consider preparing the stock solution with a co-solvent that improves stability, such as a small percentage of PEG-400 or glycerol.

  • Fresh Preparation: For critical experiments, it is always best to prepare fresh solutions.

Q6: Are there alternative forms of the compound that might have better solubility?

If the free base form of N-Spiro[5.5]undec-3-yl-guanidine proves consistently difficult to work with, consider synthesizing or purchasing a salt form (e.g., hydrochloride, acetate, or trifluoroacetate salt). These salt forms are often more crystalline and exhibit higher aqueous solubility.

This technical support center aims to provide a foundational understanding and a practical framework for addressing the solubility challenges associated with N-Spiro[5.5]undec-3-yl-guanidine. Given the novelty of this specific molecule, a systematic and empirical approach to determining its optimal handling and formulation is essential for successful research and development.

Optimization

Common side reactions in the synthesis of spiro-guanidines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro-guanidines. The inform...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro-guanidines. The information is presented in a question-and-answer format to directly address common challenges and side reactions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of spiro-guanidines?

A1: The synthesis of spiro-guanidines is often complicated by two primary side reactions stemming from the inherent nucleophilicity and basicity of the guanidine moiety:

  • Aza-Michael Addition: Due to its high nucleophilicity, the guanidine nitrogen can readily undergo aza-Michael addition to activated alkenes, which are often used as precursors for cycloaddition reactions to form the spirocyclic core. This competes with the desired cycloaddition pathway.[1]

  • Undesired Intramolecular Cyclization: Guanidines can participate in intramolecular cyclization reactions, which can be either a desired step or a significant side reaction. This is particularly prevalent in substrates containing suitable electrophilic centers, and the reaction pathway can be influenced by the substitution pattern of the guanidine and the reaction conditions.

Q2: How can I minimize the aza-Michael addition side reaction?

A2: Minimizing the aza-Michael addition is crucial for achieving good yields of the desired spiro-guanidine product. The key is to reduce the nucleophilicity of the guanidine nitrogen. This can be achieved through two main strategies:

  • Protonation of the Guanidine: Protonating the guanidine moiety to form a guanidinium salt effectively acts as a protecting group, significantly reducing its nucleophilicity and favoring the desired cycloaddition reaction.[1]

  • Choice of Counterion: When using a guanidinium salt, the choice of the counterion is critical. Non-nucleophilic counterions, such as hexafluorophosphate (PF₆⁻), are preferred as they do not deprotonate the guanidinium ion. In contrast, nucleophilic counterions like halides (Cl⁻, Br⁻, I⁻) can act as bases, neutralizing the guanidinium salt and regenerating the nucleophilic guanidine, which then leads to the aza-Michael addition product.[1]

Q3: What factors influence undesired intramolecular cyclization?

A3: The propensity for a guanidine to undergo intramolecular cyclization is influenced by several factors:

  • Substrate Structure: The proximity and reactivity of an electrophilic center within the molecule will determine the feasibility of an intramolecular reaction.

  • Guanidine Substitution: The nature of the substituents on the guanidine nitrogen atoms can influence their nucleophilicity and the stereochemical outcome of the cyclization.

  • Reaction Conditions: Temperature, reaction time, and the presence of catalysts can all play a significant role in promoting or suppressing intramolecular cyclization. For instance, prolonged heating of N',N'-bis-Boc-benzylguanidines with an excess of an amine has been observed to lead to the formation of amidinourea side products.

Troubleshooting Guides

Problem 1: Low yield of the desired spiro-guanidine product with significant formation of a linear aza-Michael adduct.

Symptoms:

  • ¹H NMR and LC-MS analysis of the crude reaction mixture shows the presence of the expected spiro-guanidine product along with a major byproduct corresponding to the mass of the starting materials combined (aza-Michael adduct).

Possible Causes and Solutions:

CauseProposed SolutionExperimental Protocol
Guanidine is too nucleophilic. Protonate the guanidine using a non-nucleophilic acid before the cycloaddition step.1. Dissolve the guanidine starting material in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN). 2. Add one equivalent of an acid with a non-nucleophilic counterion (e.g., HPF₆ or HBF₄). 3. Stir for 10-15 minutes at room temperature to ensure complete protonation. 4. Proceed with the addition of the cycloaddition partner.
Nucleophilic counterion is deprotonating the guanidinium salt. If using a guanidinium salt with a halide counterion, perform an anion exchange to a non-nucleophilic counterion.1. Dissolve the guanidinium halide salt in water. 2. Add an aqueous solution of a salt containing a non-nucleophilic anion (e.g., NH₄PF₆ or NaBF₄). 3. The desired guanidinium salt with the non-nucleophilic counterion will often precipitate and can be isolated by filtration. 4. Dry the resulting salt thoroughly before use in the reaction.

Quantitative Data Summary: Aza-Michael Addition vs. Diels-Alder Cycloaddition

The following table summarizes the effect of the counterion on the outcome of the reaction between a furfuryl guanidine and dimethyl acetylenedicarboxylate (DMAD).

EntryGuanidine SaltSolventTemp (°C)Time (h)Diels-Alder Product Yield (%)Aza-Michael Product Yield (%)
1Guanidinium HexafluorophosphateCH₃CN802475<5
2Guanidinium ChlorideCH₃CN8024<585
3Guanidinium BromideCH₃CN8024<582

Data adapted from a study on anion-controlled synthesis.[1]

Problem 2: Formation of an unexpected cyclic guanidine side product via intramolecular cyclization.

Symptoms:

  • LC-MS analysis shows a product with the same mass as the desired spiro-guanidine but with a different retention time.

  • ¹H and ¹³C NMR spectra are inconsistent with the expected spiro-guanidine structure but suggest a different cyclic framework.

Possible Causes and Solutions:

CauseProposed SolutionExperimental Protocol
Activation of an unintended electrophilic site. Use protecting groups for any potentially reactive functional groups on the substrate that are not involved in the desired spirocyclization.The choice of protecting group is highly dependent on the specific functional group and the overall synthetic strategy. Common protecting groups for amines (e.g., Boc, Cbz) and alcohols (e.g., silyl ethers) should be considered.
Thermodynamically favored side product. Modify the reaction conditions to favor the kinetically controlled formation of the desired spiro-guanidine.1. Lower the reaction temperature. 2. Reduce the reaction time and monitor the reaction progress closely by TLC or LC-MS to stop it before significant formation of the thermodynamic byproduct. 3. Investigate the use of a catalyst that can selectively promote the desired cyclization pathway.

Visualizations

Logical Workflow for Troubleshooting Spiro-Guanidine Synthesis

troubleshooting_workflow start Low Yield of Spiro-Guanidine check_side_products Identify Side Products (LC-MS, NMR) start->check_side_products is_michael Is the major side product the Aza-Michael adduct? check_side_products->is_michael is_cyclized Is the major side product an undesired cyclic isomer? check_side_products->is_cyclized protonate Protonate Guanidine (e.g., with HPF6) is_michael->protonate Yes anion_exchange Perform Anion Exchange to a Non-Nucleophilic Counterion is_michael->anion_exchange Yes protecting_groups Introduce Protecting Groups for other reactive sites is_cyclized->protecting_groups Yes modify_conditions Modify Reaction Conditions (Lower Temp, Shorter Time) is_cyclized->modify_conditions Yes end Improved Yield of Spiro-Guanidine protonate->end anion_exchange->end protecting_groups->end modify_conditions->end

Caption: A flowchart outlining the decision-making process for troubleshooting common side reactions in spiro-guanidine synthesis.

Signaling Pathway: Aza-Michael Addition vs. Diels-Alder Cycloaddition

reaction_pathway start Guanidine + Dienophile guanidinium Guanidinium Salt (Protonated Guanidine) start->guanidinium + H⁺ (non-nucleophilic anion) nucleophilic_guanidine Nucleophilic Guanidine (Free Base) start->nucleophilic_guanidine - H⁺ (or nucleophilic anion) diels_alder Diels-Alder Cycloaddition guanidinium->diels_alder aza_michael Aza-Michael Addition nucleophilic_guanidine->aza_michael spiro_guanidine Desired Spiro-Guanidine diels_alder->spiro_guanidine linear_adduct Linear Side Product aza_michael->linear_adduct

References

Troubleshooting

Technical Support Center: Spectroscopic Analysis of N-Spiro[5.5]undec-3-yl-guanidine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges during the spectro...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges during the spectroscopic analysis of N-Spiro[5.5]undec-3-yl-guanidine.

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic IR absorption bands for N-Spiro[5.5]undec-3-yl-guanidine?

A1: For a compound with a guanidine group and a spiro[5.5]undecane skeleton, you should expect to see the following characteristic peaks in the FT-IR spectrum:

  • N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the guanidine group.[1]

  • C-H stretching: Bands in the 2850-2930 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the spiro[5.5]undecane ring.[1][2]

  • C=N stretching: A strong absorption band between 1560 and 1639 cm⁻¹ from the C=N double bond of the guanidine moiety.[1]

  • N-H bending: A band around 1635 cm⁻¹ due to N-H bending vibrations.[1]

  • -CH₂- bending: An absorption at approximately 1460 cm⁻¹ corresponding to the scissoring vibration of the methylene groups in the cyclohexane rings.[1]

Q2: What is the expected UV-Vis absorption for N-Spiro[5.5]undec-3-yl-guanidine?

A2: The guanidine group itself is a weak chromophore. Unprotonated guanidine has a lowest energy absorption band with a maximum at approximately 180 nm (6.9 eV).[3] Protonation of the guanidine group can cause a significant shift in the absorption spectrum, with the appearance of a strong absorption band around 160 nm (7.8 eV).[3] The spiro[5.5]undecane skeleton does not have any chromophores that absorb in the standard UV-Vis range (200-800 nm). Therefore, any significant absorption in the near-UV region for N-Spiro[5.5]undec-3-yl-guanidine would likely be due to impurities or the solvent used. For quantitative analysis, detection at a low wavelength, such as 195 nm, has been successfully used for guanidine in HPLC-UV systems.[4]

Q3: What are some potential biological activities of a spiro-guanidine compound like N-Spiro[5.5]undec-3-yl-guanidine that might be relevant for further studies?

A3: Guanidine-containing compounds are known for a wide range of biological activities.[5][6] While the specific activity of N-Spiro[5.5]undec-3-yl-guanidine would need to be determined experimentally, compounds with a guanidine moiety have been reported to act as:

  • Anti-inflammatory agents [5][7]

  • Inhibitors of the Na+/H+ exchanger [5]

  • Inhibitors of nitric oxide synthase (NOS) [5]

  • Antidiabetic agents [5][7]

  • Chemotherapeutic agents [5][7]

  • Antifungal agents [8]

These activities are often attributed to the ability of the protonated guanidinium group to interact with biological targets through hydrogen bonding and electrostatic interactions.[9]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Recommended Solution
Broad or distorted peaks Poor shimming of the magnetic field.Re-shim the spectrometer to optimize field homogeneity.
High sample concentration leading to viscosity effects.Dilute the sample to an appropriate concentration.
Presence of paramagnetic impurities.Purify the sample to remove metal ions or other paramagnetic species.
Low signal-to-noise ratio Insufficient sample concentration.Increase the sample concentration if possible.
Insufficient number of scans.Increase the number of scans to improve the signal-to-noise ratio.
Presence of a large solvent peak obscuring signals of interest Use of a protonated solvent.Use a deuterated solvent.
Residual solvent signal is still too large.Employ solvent suppression techniques (e.g., presaturation).
Unexpected peaks in the spectrum Presence of impurities in the sample.Purify the sample using chromatography or recrystallization.
Contamination of the NMR tube.Use a clean, new NMR tube.
¹³C satellite peaks from highly abundant carbons.Use a ¹³C decoupling pulse sequence during ¹H acquisition.[10]
Mass Spectrometry (MS)
Problem Potential Cause Recommended Solution
No or low ion signal Inappropriate ionization method.For a polar compound like N-Spiro[5.5]undec-3-yl-guanidine, electrospray ionization (ESI) in positive ion mode is recommended.
Sample concentration is too low.Increase the sample concentration.
Poor sample solubility in the spray solvent.Optimize the solvent system for ESI. A mixture of acetonitrile and water with a small amount of formic acid to promote protonation is a good starting point.
Complex or unexpected fragmentation patterns In-source fragmentation.Reduce the cone voltage or other in-source fragmentation parameters.
Presence of multiple charged species.Examine the m/z spacing to identify different charge states.
Contamination of the sample.Purify the sample.
Poor reproducibility Inconsistent sample preparation.Ensure a consistent and standardized sample preparation protocol.
Fluctuations in instrument parameters.Calibrate and tune the mass spectrometer regularly.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Problem Potential Cause Recommended Solution
Broad, distorted peaks Sample is too concentrated (in KBr pellet or as a neat film).Prepare a more dilute sample. For KBr pellets, use a lower sample-to-KBr ratio.[11] For thin films, prepare a thinner film.
Poor contact in Attenuated Total Reflectance (ATR) FT-IR.Ensure good contact between the sample and the ATR crystal by applying adequate pressure.[12]
Sloping baseline Poorly prepared KBr pellet that scatters infrared radiation.Grind the sample and KBr more finely and press a new, more transparent pellet.[11]
In ATR, an inappropriate background spectrum was collected.Collect a new background spectrum with a clean, empty ATR crystal.
Sharp, strong peaks around 2360 cm⁻¹ Presence of atmospheric carbon dioxide (CO₂).Purge the sample compartment with dry nitrogen or air to reduce atmospheric CO₂.
Broad absorption around 3500 cm⁻¹ and 1640 cm⁻¹ Presence of water in the sample or KBr.Dry the sample and KBr thoroughly before preparing the pellet.
UV-Vis Spectroscopy
Problem Potential Cause Recommended Solution
No or very weak absorption The compound has no significant chromophores in the scanned region.As N-Spiro[5.5]undec-3-yl-guanidine is not expected to absorb strongly in the standard UV-Vis range, this may be a correct result. Consider analysis in the far-UV region if the instrument allows.
The sample concentration is too low.Increase the sample concentration.
High background absorbance Dirty or mismatched cuvettes.Clean the cuvettes thoroughly and use a matched pair for the sample and the blank.
The solvent has high absorbance in the region of interest.Choose a solvent that is transparent in the desired wavelength range.
Non-linear Beer-Lambert plot The sample concentration is too high.Dilute the sample to a concentration range where absorbance is linear with concentration (typically < 1.0 AU).
Chemical changes (e.g., association, dissociation) at different concentrations.Buffer the solution to maintain a constant pH and ionic strength.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for N-Spiro[5.5]undec-3-yl-guanidine based on the analysis of its constituent parts.

Table 1: Expected ¹³C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (ppm)
Spiro carbon (C-6)~30-40
Guanidine carbon (C=N)~155-165
Cyclohexane carbons (CH₂)~20-50
Carbon adjacent to nitrogen (C-3)~50-60

Note: These are estimated ranges. Actual chemical shifts will be influenced by the solvent and the specific electronic environment of each carbon atom.

Table 2: Expected FT-IR Absorption Frequencies

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Guanidine)Stretch3200-3500 (broad)
C-H (Alkyl)Stretch2850-2930
C=N (Guanidine)Stretch1560-1639
N-H (Guanidine)Bend~1635
-CH₂-Bend~1460

Table 3: Expected UV-Vis Absorption Maxima (λmax)

SpeciesSolvent/ConditionsExpected λmax (nm)
Guanidine (unprotonated)Gas phase (theoretical)~180
Guanidinium (protonated)Gas phase (theoretical)~160
N-Spiro[5.5]undec-3-yl-guanidineNeutral aqueous solutionNo significant absorption > 200 nm expected

Experimental Protocols

General NMR Sample Preparation
  • Dissolve the sample: Accurately weigh approximately 5-10 mg of N-Spiro[5.5]undec-3-yl-guanidine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH buffer if protonation state is critical).

  • Add internal standard (optional): For quantitative NMR (qNMR), add a known amount of an internal standard that has a resonance that does not overlap with the analyte signals.

  • Transfer to NMR tube: Transfer the solution to a clean 5 mm NMR tube.

  • Acquire data: Insert the tube into the spectrometer, lock, shim, and acquire the desired NMR spectra (e.g., ¹H, ¹³C, DEPT, HSQC, HMBC).

General ESI-MS Sample Preparation
  • Prepare a stock solution: Dissolve a small amount of N-Spiro[5.5]undec-3-yl-guanidine in a suitable solvent (e.g., methanol or acetonitrile) to make a stock solution of approximately 1 mg/mL.

  • Dilute the sample: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL. A typical mobile phase for positive ion ESI would be a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Introduce the sample: Infuse the diluted sample directly into the mass spectrometer using a syringe pump, or inject it into an LC-MS system.

General FT-IR Sample Preparation (ATR)
  • Collect a background spectrum: Ensure the ATR crystal is clean and collect a background spectrum.

  • Apply the sample: Place a small amount of the solid N-Spiro[5.5]undec-3-yl-guanidine powder onto the ATR crystal.

  • Apply pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum: Acquire the FT-IR spectrum of the sample.

  • Clean the crystal: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

General UV-Vis Sample Preparation
  • Prepare a stock solution: Accurately weigh a sample of N-Spiro[5.5]undec-3-yl-guanidine and dissolve it in a UV-transparent solvent (e.g., water, methanol, or acetonitrile) to create a stock solution of known concentration.

  • Prepare dilutions: Prepare a series of dilutions of the stock solution to determine the linear range of absorbance versus concentration.

  • Measure the blank: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (measure the blank).

  • Measure the samples: Measure the absorbance of each of the diluted sample solutions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start N-Spiro[5.5]undec-3-yl-guanidine Sample dissolve Dissolve in appropriate solvent start->dissolve ftir FT-IR Analysis (ATR) start->ftir Solid sample (ATR) nmr NMR Analysis (¹H, ¹³C, 2D) dissolve->nmr Deuterated solvent ms MS Analysis (ESI-MS) dissolve->ms ACN/H₂O + 0.1% FA dissolve->ftir (if solution ATR) uvvis UV-Vis Analysis dissolve->uvvis UV-transparent solvent structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure ftir->structure quantification Quantification uvvis->quantification

Caption: Experimental workflow for the spectroscopic analysis of N-Spiro[5.5]undec-3-yl-guanidine.

troubleshooting_logic cluster_check Initial Checks cluster_remedy Remedial Actions cluster_outcome Outcome start Unexpected Spectroscopic Result check_sample Is the sample pure? start->check_sample check_instrument Is the instrument calibrated and performing correctly? start->check_instrument check_protocol Was the experimental protocol followed correctly? start->check_protocol purify Purify Sample (e.g., chromatography, recrystallization) check_sample->purify No escalate Consult Instrument Specialist or Senior Researcher check_sample->escalate Yes, but problem persists recalibrate Recalibrate/Tune Instrument check_instrument->recalibrate No check_instrument->escalate Yes, but problem persists rerun Re-run Experiment with Corrected Protocol check_protocol->rerun No check_protocol->escalate Yes, but problem persists success Problem Resolved purify->success recalibrate->success rerun->success

Caption: A logical troubleshooting workflow for addressing unexpected spectroscopic results.

signaling_pathway compound N-Spiro[5.5]undec-3-yl-guanidine (Potential Bioactive Agent) target1 Na+/H+ Exchanger compound->target1 Inhibition target2 Nitric Oxide Synthase (NOS) compound->target2 Inhibition target3 Inflammatory Pathway Enzymes compound->target3 Modulation effect1 Modulation of Intracellular pH and Ion Transport target1->effect1 effect2 Reduced Nitric Oxide (NO) Production target2->effect2 effect3 Anti-inflammatory Response target3->effect3

Caption: Potential signaling pathway interactions of guanidine-containing compounds.

References

Optimization

Enhancing the biological activity of N-Spiro[5.5]undec-3-yl-guanidine derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Spiro[5.5]undec-3-yl-guanidine derivative...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Spiro[5.5]undec-3-yl-guanidine derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.

I. Synthesis and Purification

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general synthetic route for N-Spiro[5.5]undec-3-yl-guanidine derivatives?

The synthesis of N-Spiro[5.5]undec-3-yl-guanidine derivatives typically starts from spiro[5.5]undecan-3-one. The general synthetic pathway involves the reductive amination of the ketone to form the corresponding amine, followed by a guanidinylation reaction.

Q2: Which guanidinylation reagent is most effective for the synthesis of these derivatives?

Several guanidinylating reagents can be employed. The choice of reagent can impact reaction conditions and yields. Common and effective reagents include:

  • N,N'-Di-Boc-N''-triflylguanidine: This reagent is highly efficient for the guanidinylation of amines and is often the method of choice for reactions in solution or on solid phase.[1]

  • Cyanamide: Can be used for direct guanidinylation, though it may require harsher reaction conditions.

  • S-Methylisothiourea: A common reagent for this transformation.

The selection of the reagent should be based on the specific substrate and desired reaction conditions.

Q3: What are the typical challenges encountered during the purification of N-Spiro[5.5]undec-3-yl-guanidine derivatives?

Due to the basic nature of the guanidine group, these compounds can be challenging to purify. Common issues include:

  • Strong binding to silica gel: The basic guanidinium group can interact strongly with acidic silica gel, leading to poor separation and tailing of peaks.

  • Solubility issues: Derivatives with varying substituents may have limited solubility in common organic solvents.

  • Salt formation: The basic guanidine moiety can readily form salts, which can affect chromatographic behavior.

To address these challenges, techniques such as ion-exchange chromatography, reversed-phase chromatography with an ion-pairing agent (e.g., TFA), or crystallization are often employed.

Troubleshooting Guide: Synthesis
Problem Possible Cause Suggested Solution
Low yield of the guanidinylation reaction. Inefficient activation of the amine or guanidinylating agent.- Ensure anhydrous reaction conditions. - Use a suitable base (e.g., DIPEA, triethylamine) to facilitate the reaction. - Consider using a more reactive guanidinylating agent like N,N'-Di-Boc-N''-triflylguanidine.[1]
Formation of multiple byproducts. Side reactions of the guanidinylating agent or starting materials.- Optimize the reaction temperature and time. - Add the reagents slowly to control the reaction rate. - Protect other reactive functional groups in the molecule if necessary.
Incomplete reaction. Insufficient reactivity of the starting materials.- Increase the reaction temperature or prolong the reaction time. - Use a catalyst if applicable to the chosen guanidinylation method.
Troubleshooting Guide: Purification
Problem Possible Cause Suggested Solution
Compound streaking on TLC and column chromatography. Strong interaction of the basic guanidine group with the stationary phase.- Add a small amount of a basic modifier (e.g., triethylamine, ammonia) to the eluent. - Use a different stationary phase, such as alumina or a polymer-based resin.
Difficulty in removing the ion-pairing agent (e.g., TFA) after HPLC. Strong salt formation with the guanidinium group.- Perform a salt exchange by treating the compound with a different acid (e.g., HCl) and then removing the excess acid. - Use a volatile ion-pairing agent that can be removed under vacuum.
Poor resolution in column chromatography. Co-elution of the product with impurities.- Optimize the solvent system for better separation. - Consider using a different chromatographic technique, such as preparative HPLC.
Experimental Protocols

General Procedure for the Synthesis of N-Spiro[5.5]undec-3-yl-amine:

  • To a solution of spiro[5.5]undecan-3-one in methanol, add ammonium acetate and sodium cyanoborohydride at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding an aqueous solution of sodium carbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine:

  • To a solution of N-Spiro[5.5]undec-3-yl-amine in dichloromethane, add N,N'-Di-Boc-N''-triflylguanidine and a base (e.g., triethylamine or DIPEA).

  • Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the Boc-protected guanidine derivative by column chromatography.

  • Deprotect the Boc groups using an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to obtain the final N-Spiro[5.5]undec-3-yl-guanidine derivative.

II. Biological Activity Assays

Frequently Asked Questions (FAQs)

Q1: What are the potential biological targets for N-Spiro[5.5]undec-3-yl-guanidine derivatives?

Guanidine-containing compounds are known to interact with a variety of biological targets due to the ability of the guanidinium group to form strong hydrogen bonds and electrostatic interactions. Potential targets include:

  • Ion channels: The guanidinium group can mimic protonated arginine and interact with cation channels.

  • Enzymes: They can act as inhibitors of enzymes such as nitric oxide synthase (NOS) and certain proteases.

  • Receptors: Some guanidine derivatives have shown activity at various receptors in the central nervous system.

The specific biological activity will depend on the overall structure of the derivative.

Q2: How can I troubleshoot poor solubility of my compounds in biological assay buffers?

Poor aqueous solubility is a common issue for organic compounds in biological assays.[2] Here are some troubleshooting steps:

  • Use of co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting it in the assay buffer. Ensure the final concentration of the organic solvent does not affect the assay.[2]

  • Formulation with excipients: Use of solubilizing agents such as cyclodextrins or surfactants can enhance the solubility of hydrophobic compounds.

  • Salt formation: Convert the guanidine derivative to a more soluble salt form (e.g., hydrochloride or acetate salt).

Troubleshooting Guide: Biological Assays
Problem Possible Cause Suggested Solution
High background signal or assay interference. The compound may be fluorescent or colored, interfering with optical readouts.- Run a control experiment with the compound in the absence of the biological target to measure its intrinsic signal. - Use an alternative assay with a different detection method (e.g., radioactivity, luminescence).
Inconsistent results between experiments. Compound instability in the assay buffer.- Assess the stability of the compound in the assay buffer over the time course of the experiment using LC-MS. - If unstable, consider modifying the buffer composition (e.g., pH, addition of antioxidants).
Apparent inhibition at high concentrations is non-specific. Compound aggregation at high concentrations leading to false-positive results.- Include a detergent (e.g., Triton X-100) in the assay buffer to prevent aggregation. - Visually inspect the assay wells for precipitation. - Use dynamic light scattering (DLS) to check for aggregate formation.

III. Visualizations

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_bioassay Biological Assay Spiro[5.5]undecan-3-one Spiro[5.5]undecan-3-one Reductive Amination Reductive Amination Spiro[5.5]undecan-3-one->Reductive Amination NH4OAc, NaBH3CN N-Spiro[5.5]undec-3-yl-amine N-Spiro[5.5]undec-3-yl-amine Reductive Amination->N-Spiro[5.5]undec-3-yl-amine Guanidinylation Guanidinylation N-Spiro[5.5]undec-3-yl-amine->Guanidinylation Guanidinylating Agent Protected Guanidine Protected Guanidine Guanidinylation->Protected Guanidine Deprotection Deprotection Protected Guanidine->Deprotection Acid Final Product Final Product Deprotection->Final Product Chromatography Chromatography Final Product->Chromatography Silica or RP-HPLC Pure Compound Pure Compound Chromatography->Pure Compound Solubilization Solubilization Pure Compound->Solubilization DMSO/Buffer Assay Plate Assay Plate Solubilization->Assay Plate Incubation Data Acquisition Data Acquisition Assay Plate->Data Acquisition Activity Analysis Activity Analysis Data Acquisition->Activity Analysis

Caption: General experimental workflow for synthesis, purification, and biological evaluation.

troubleshooting_synthesis Low Yield Low Yield Check Reagent Purity Check Reagent Purity Low Yield->Check Reagent Purity Possible Cause Optimize Reaction Conditions\n(Temp, Time, Base) Optimize Reaction Conditions (Temp, Time, Base) Low Yield->Optimize Reaction Conditions\n(Temp, Time, Base) Solution Use Anhydrous Solvents Use Anhydrous Solvents Low Yield->Use Anhydrous Solvents Solution Byproducts Byproducts Side Reactions Side Reactions Byproducts->Side Reactions Possible Cause Slow Reagent Addition Slow Reagent Addition Byproducts->Slow Reagent Addition Solution Protect Functional Groups Protect Functional Groups Byproducts->Protect Functional Groups Solution Incomplete Reaction Incomplete Reaction Low Reactivity Low Reactivity Incomplete Reaction->Low Reactivity Possible Cause Increase Temperature/\nReaction Time Increase Temperature/ Reaction Time Incomplete Reaction->Increase Temperature/\nReaction Time Solution Use Catalyst Use Catalyst Incomplete Reaction->Use Catalyst Solution

Caption: Troubleshooting logic for common synthesis problems.

signaling_pathway_hypothesis N-Spiro[5.5]undec-3-yl-guanidine N-Spiro[5.5]undec-3-yl-guanidine Target Protein (e.g., Ion Channel) Target Protein (e.g., Ion Channel) N-Spiro[5.5]undec-3-yl-guanidine->Target Protein (e.g., Ion Channel) Binding/Modulation Cellular Signaling Cascade Cellular Signaling Cascade Target Protein (e.g., Ion Channel)->Cellular Signaling Cascade Activation/Inhibition Biological Response Biological Response Cellular Signaling Cascade->Biological Response

Caption: Hypothesized signaling pathway for a bioactive derivative.

References

Troubleshooting

Mitigating cytotoxicity of N-Spiro[5.5]undec-3-yl-guanidine in assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of N-Spiro[5.5...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of N-Spiro[5.5]undec-3-yl-guanidine in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of cytotoxicity for N-Spiro[5.5]undec-3-yl-guanidine?

A1: While the specific mechanism for N-Spiro[5.5]undec-3-yl-guanidine is under investigation, guanidinium-containing compounds are known to exert cytotoxic effects through various mechanisms.[1][2][3] A primary mechanism involves the interaction of the positively charged guanidinium group with the negatively charged phosphate groups of phospholipid membranes, leading to membrane disruption and loss of integrity.[4] This can result in the leakage of intracellular components and eventual cell death.[5] Additionally, some guanidine derivatives have been shown to induce apoptosis through mitochondrial-mediated pathways or by causing DNA damage.[6][7]

Q2: At what concentration does N-Spiro[5.5]undec-3-yl-guanidine typically exhibit cytotoxicity?

A2: The cytotoxic concentration of N-Spiro[5.5]undec-3-yl-guanidine can vary significantly depending on the cell type, assay duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model. As a starting point, based on studies of other guanidine compounds, a broad concentration range from low nanomolar to high micromolar should be tested.[4][8]

Q3: What are the most appropriate initial assays to assess the cytotoxicity of N-Spiro[5.5]undec-3-yl-guanidine?

A3: A multi-parametric approach is recommended. To start, consider a combination of assays that measure different cellular parameters:

  • Metabolic Activity Assays: Assays like MTT, XTT, or MTS, which measure the activity of mitochondrial dehydrogenases, are good indicators of overall cell viability.[9][10]

  • Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays are crucial for detecting plasma membrane damage, a common effect of guanidinium compounds.[5]

  • Cell Counting/Proliferation Assays: Dye exclusion methods (e.g., Trypan Blue) or automated cell counting can provide a direct measure of viable cell numbers.[11]

Combining a metabolic assay with a membrane integrity assay can help distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background in LDH assay - Serum in the culture medium contains LDH. - Phenol red in the medium can interfere with absorbance readings.- Use serum-free medium during the LDH assay incubation period. - Use a background control (medium without cells) for subtraction. - Use phenol red-free medium.
Inconsistent results in MTT/XTT assays - The compound may interfere with the tetrazolium salt reduction. - Precipitate formation of the formazan product.- Run a cell-free control with the compound and MTT/XTT reagent to check for direct reduction. - Ensure complete solubilization of the formazan product in the MTT assay. Consider switching to an XTT or WST-8 assay where the product is water-soluble.[9]
Unexpectedly high cytotoxicity at low concentrations - The compound may be unstable in the culture medium, leading to toxic byproducts. - The cell line is particularly sensitive to membrane-disrupting agents.- Assess the stability of the compound in your culture medium over the experiment's duration using analytical methods. - Consider using a cell line with a more robust membrane or overexpressing membrane repair proteins as a control.
Discrepancy between different cytotoxicity assays - Different assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity).- This is often expected. A comprehensive understanding requires multiple assays. For example, a compound might reduce metabolic activity (measured by MTT) before causing membrane rupture (measured by LDH).
Edge effects in multi-well plates - Evaporation of medium from the outer wells of the plate.- Avoid using the outermost wells of the plate for critical experiments. - Ensure proper humidification of the incubator. - Fill the outer wells with sterile water or PBS.[12]

Experimental Protocols

Protocol 1: Determining the IC50 of N-Spiro[5.5]undec-3-yl-guanidine using an XTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Preparation: Prepare a stock solution of N-Spiro[5.5]undec-3-yl-guanidine in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT reagent to each well.

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement: Measure the absorbance of the wells at 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Assessing Membrane Integrity using an LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-4 from the XTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided with the assay kit) to induce 100% cell death.

    • Background Control: Medium without cells.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Visualizations

cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Parallel Assays start Start: Seed Cells in 96-well Plate treatment Treat with N-Spiro[5.5]undec-3-yl-guanidine (Dose-Response) start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation xtt XTT Assay (Metabolic Activity) incubation->xtt ldh LDH Assay (Membrane Integrity) incubation->ldh data_analysis Data Analysis: - % Viability - % Cytotoxicity - IC50 Determination xtt->data_analysis ldh->data_analysis end End: Characterize Cytotoxic Profile data_analysis->end

Caption: Workflow for assessing N-Spiro[5.5]undec-3-yl-guanidine cytotoxicity.

cluster_pathway Hypothesized Cytotoxicity Pathway cluster_membrane Cellular Membrane cluster_downstream Downstream Effects compound N-Spiro[5.5]undec-3-yl-guanidine (Guanidinium Group) membrane Phospholipid Bilayer (Negative Charge) compound->membrane Electrostatic Interaction disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Components (e.g., LDH) disruption->leakage mitochondria Mitochondrial Dysfunction disruption->mitochondria cell_death Cell Death leakage->cell_death apoptosis Apoptosis Induction mitochondria->apoptosis apoptosis->cell_death

Caption: Potential cytotoxicity pathway of N-Spiro[5.5]undec-3-yl-guanidine.

References

Optimization

Technical Support Center: N-Spiro[5.5]undec-3-yl-guanidine Scale-Up Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-Spiro[5.5]undec...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of N-Spiro[5.5]undec-3-yl-guanidine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of N-Spiro[5.5]undec-3-yl-guanidine?

The most common synthetic route involves the guanidinylation of 3-amino-spiro[5.5]undecane. This precursor can be synthesized through various methods, including the reduction of spiro[5.5]undecan-3-one oxime or through a multi-step synthesis starting from commercially available materials.

Q2: Which guanidinylating reagents are suitable for the synthesis of N-Spiro[5.5]undec-3-yl-guanidine?

Several reagents can be employed for the guanidinylation of the primary amine. The choice of reagent can impact reaction conditions, yield, and byproduct profile. Common choices include:

  • 1H-Pyrazole-1-carboxamidine hydrochloride: A versatile and reactive reagent suitable for guanidinylating sterically unhindered primary amines under mild conditions.

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: Offers the advantage of introducing a protected guanidine group, which can be deprotected in a subsequent step. This is particularly useful if the guanidine functionality interferes with downstream reactions.

  • S-Methylisothiourea sulfate: A classical reagent, though it may require more stringent reaction conditions.

  • Cyanamide: A simple reagent, but its use can be challenging due to its propensity to oligomerize.

Q3: What are the typical challenges encountered during the scale-up of the guanidinylation reaction?

Scaling up the synthesis of N-Spiro[5.5]undec-3-yl-guanidine can present several challenges:

  • Exothermic Reaction: The guanidinylation reaction can be exothermic, requiring careful temperature control to prevent side reactions and ensure safety.

  • Reagent Solubility: Some guanidinylating reagents and their salts have limited solubility in common organic solvents, which can lead to heterogeneous reaction mixtures and affect reaction kinetics.

  • Byproduct Formation: On a larger scale, the formation of byproducts such as over-guanidinylated products or urea derivatives can become more significant.

  • Product Isolation and Purification: The polar nature of the guanidine group can make extraction and purification challenging. The product may have low solubility in common organic solvents and may require specialized chromatographic techniques.

Q4: How can the purity of N-Spiro[5.5]undec-3-yl-guanidine be assessed?

The purity of the final product can be determined using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or byproducts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Elemental Analysis: To determine the elemental composition of the compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Poor solubility of reagents. 4. Degradation of product during workup.1. Monitor the reaction progress by TLC or LC-MS and increase the reaction time if necessary. 2. Optimize the reaction temperature. For exothermic reactions, ensure efficient cooling. 3. Use a co-solvent to improve the solubility of the reagents. 4. Perform the workup at a lower temperature and use a milder pH for extraction.
Formation of Significant Byproducts 1. Over-guanidinylation of the product. 2. Reaction with residual starting materials or impurities. 3. Side reactions of the guanidinylating reagent.1. Use a stoichiometric amount of the guanidinylating reagent or add it portion-wise. 2. Ensure the purity of the starting 3-amino-spiro[5.5]undecane. 3. Choose a more selective guanidinylating reagent and optimize the reaction conditions.
Difficult Product Isolation/Purification 1. High polarity of the guanidine salt. 2. Emulsion formation during extraction. 3. Poor separation on standard silica gel chromatography.1. Convert the guanidine salt to its free base before extraction. 2. Add salt (brine) to the aqueous layer to break up emulsions. 3. Use reverse-phase chromatography or ion-exchange chromatography for purification.
Inconsistent Results on Scale-Up 1. Inefficient heat transfer in larger reactors. 2. Poor mixing leading to localized high concentrations of reagents. 3. Changes in reaction kinetics at a larger scale.1. Use a reactor with a jacket for better temperature control. 2. Ensure efficient stirring throughout the reaction. 3. Perform a thorough process safety analysis and consider a semi-batch or continuous-flow process for better control.

Data Presentation

Table 1: Comparison of Guanidinylating Reagents for the Synthesis of N-Spiro[5.5]undec-3-yl-guanidine (Lab Scale)

Guanidinylating ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1H-Pyrazole-1-carboxamidine HClDMF25128595
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineCH₂Cl₂252492 (protected)>98
S-Methylisothiourea sulfateH₂O/EtOH8087892
CyanamideEtOH60186588

Table 2: Key Parameters for Scale-Up of N-Spiro[5.5]undec-3-yl-guanidine Synthesis

ParameterLab Scale (1 g)Pilot Scale (100 g)
Reactant
3-Amino-spiro[5.5]undecane1.0 g (6.5 mmol)100 g (0.65 mol)
1H-Pyrazole-1-carboxamidine HCl1.14 g (7.8 mmol)114 g (0.78 mol)
Diisopropylethylamine (DIPEA)2.26 mL (13 mmol)226 mL (1.3 mol)
Solvent
Dimethylformamide (DMF)20 mL2 L
Reaction Conditions
Temperature25 °C25-30 °C (with cooling)
Reaction Time12 h12-16 h
Workup & Purification
Extraction SolventEthyl AcetateMethyl tert-butyl ether (MTBE)
Purification MethodSilica Gel ChromatographyCrystallization / Recrystallization
Typical Yield 85%80-85%
Typical Purity 95%>98%

Experimental Protocols

Protocol 1: Synthesis of N-Spiro[5.5]undec-3-yl-guanidine Hydrochloride

  • To a stirred solution of 3-amino-spiro[5.5]undecane (1 equivalent) in dimethylformamide (DMF), add 1H-pyrazole-1-carboxamidine hydrochloride (1.2 equivalents) and diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and wash with ethyl acetate or MTBE to remove non-polar impurities.

  • Acidify the aqueous layer with concentrated HCl to a pH of 1-2.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield N-Spiro[5.5]undec-3-yl-guanidine hydrochloride as a white solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 3-Amino-spiro[5.5]undecane reagent Add Guanidinylating Reagent & Base in DMF start->reagent reaction Stir at 25°C for 12-16h reagent->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract acidify Acidify Aqueous Layer extract->acidify concentrate Concentrate Aqueous Layer acidify->concentrate recrystallize Recrystallize from EtOH/Ether concentrate->recrystallize product Final Product: N-Spiro[5.5]undec-3-yl-guanidine HCl recrystallize->product

Caption: Experimental workflow for the synthesis of N-Spiro[5.5]undec-3-yl-guanidine HCl.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Purity? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes byproducts Byproduct Formation start->byproducts Yes purification_issue Purification Difficulty start->purification_issue Yes optimize_cond Optimize Reaction Conditions (Time, Temp) incomplete_rxn->optimize_cond byproducts->optimize_cond change_reagent Change Guanidinylating Reagent byproducts->change_reagent alt_purification Alternative Purification (Reverse Phase, Ion Exchange) purification_issue->alt_purification

Caption: Troubleshooting logic for scale-up synthesis issues.

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Spiro[5.5]undec-3-yl-guanidine and Other Guanidine-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals The guanidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs with diverse pharmacol...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidine moiety is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs with diverse pharmacological activities.[1] This guide provides a comparative overview of N-Spiro[5.5]undec-3-yl-guanidine against other notable guanidine compounds, focusing on their performance, mechanisms of action, and supporting experimental data. Due to the limited publicly available information on N-Spiro[5.5]undec-3-yl-guanidine, this comparison leverages data from structurally related and functionally relevant compounds to provide a predictive framework for its potential therapeutic applications.

Overview of Compared Compounds

This guide focuses on a comparison between the target compound, N-Spiro[5.5]undec-3-yl-guanidine, and two other compounds, Guanadrel and Spironolactone. Guanadrel is selected due to its structural similarity, also featuring a spirocyclic system and a guanidine group. Spironolactone, while lacking a guanidine moiety, is a well-known spiro compound with cardiovascular applications, providing a useful benchmark for physicochemical and pharmacological properties.

Table 1: Profile of Compared Compounds

CompoundStructureKey FeaturesPrimary Therapeutic Area
N-Spiro[5.5]undec-3-yl-guanidine (Structure not publicly available)Spiro[5.5]undecane core, Guanidine groupInvestigational
Guanadrel
alt text
Spiroketal, Guanidine moietyAntihypertensive[2]
Spironolactone
alt text
Spirocyclic lactone, Steroid backboneDiuretic, Antihypertensive[3]

Comparative Performance and Mechanism of Action

While experimental data for N-Spiro[5.5]undec-3-yl-guanidine is not currently available in the public domain, we can infer its potential mechanism of action based on the activities of other guanidine-containing spiro compounds like Guanadrel.

Guanadrel acts as a postganglionic adrenergic neuron-blocking agent.[2] It is actively transported into sympathetic neurons and displaces norepinephrine from its storage vesicles, thereby inhibiting its release.[4] This leads to a reduction in sympathetic tone and a subsequent decrease in blood pressure.

Spironolactone , on the other hand, is an aldosterone antagonist and a potassium-sparing diuretic.[3] It competitively inhibits the binding of aldosterone to the mineralocorticoid receptor in the renal tubules, leading to increased sodium and water excretion and potassium retention.

Based on its guanidine functional group, it is plausible that N-Spiro[5.5]undec-3-yl-guanidine could exhibit activity as an adrenergic neuron blocker, similar to Guanadrel. The spiro[5.5]undecane scaffold will influence its lipophilicity and pharmacokinetic properties, which would require experimental validation.

Table 2: Comparative Pharmacological Data

CompoundTargetIC50 / KiIn Vivo Efficacy ModelKey Findings
N-Spiro[5.5]undec-3-yl-guanidine Data not availableData not availableData not availableData not available
Guanadrel Norepinephrine TransporterData not availableHypertensive rat modelsComparable efficacy to guanethidine and methyldopa in reducing blood pressure.[1]
Spironolactone Mineralocorticoid Receptor~24 nM (Ki for human MR)Rat model of aortic valve regurgitationDecreased left ventricular fibrosis.[5]

Experimental Protocols

To evaluate the potential pharmacological activity of N-Spiro[5.5]undec-3-yl-guanidine, the following experimental protocols, based on the presumed mechanisms of action of related compounds, are recommended.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay is crucial to determine if N-Spiro[5.5]undec-3-yl-guanidine interacts with the norepinephrine transporter, a key mechanism for adrenergic neuron blockers.

Objective: To determine the binding affinity (Ki) of the test compound for the human norepinephrine transporter.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human norepinephrine transporter.

  • Assay Conditions: The assay is performed in 96-well plates in a final volume of 250 µL.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Nisoxetine) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[6][7]

Aldosterone Receptor Binding Assay

To rule out or confirm any potential activity at the mineralocorticoid receptor, a binding assay similar to the one used for Spironolactone can be employed.

Objective: To assess the binding affinity of the test compound to the mineralocorticoid receptor.

Methodology:

  • Receptor Source: Cytosol from cells or tissues expressing the mineralocorticoid receptor is used.

  • Assay Conditions: The assay is conducted in a suitable buffer system at 4°C.

  • Incubation: The receptor preparation is incubated with a radiolabeled aldosterone analog (e.g., [³H]-aldosterone) and a range of concentrations of the test compound.

  • Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or filtration.

  • Detection and Analysis: Radioactivity is measured, and IC50 and Ki values are calculated as described for the NET assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway for an adrenergic neuron blocker and a typical experimental workflow for compound screening.

adrenergic_neuron_blockade cluster_neuron Sympathetic Neuron cluster_synapse Synaptic Cleft N-Spiro_Guanidine N-Spiro[5.5]undec-3-yl- guanidine NET Norepinephrine Transporter (NET) N-Spiro_Guanidine->NET Uptake Vesicle Synaptic Vesicle (Norepinephrine) NET->Vesicle Displaces NE NE_release Norepinephrine Release Vesicle->NE_release Inhibition Adrenergic_Receptor Adrenergic Receptor (Post-synaptic) NE_release->Adrenergic_Receptor Reduced Activation

Figure 1. Proposed mechanism of adrenergic neuron blockade. (Within 100 characters)

experimental_workflow Start Compound Synthesis (N-Spiro[5.5]undec-3-yl-guanidine) Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant binding) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Functional Assays, In Vitro Toxicity) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Lead_Optimization->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

Figure 2. General experimental workflow for drug discovery. (Within 100 characters)

Conclusion and Future Directions

N-Spiro[5.5]undec-3-yl-guanidine represents an intriguing scaffold for the development of novel therapeutics. Based on the current analysis of related compounds, it holds potential as an adrenergic neuron blocker for cardiovascular indications. However, a comprehensive understanding of its pharmacological profile necessitates extensive experimental investigation. Future research should prioritize the synthesis and in vitro characterization of this compound, followed by in vivo studies to validate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for initiating such investigations.

References

Comparative

Structure-activity relationship (SAR) studies of N-Spiro[5.5]undec-3-yl-guanidine analogs

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-Spiro[5.5]undec-3-yl-guanidine Analogs as Potential Ion Channel Modulators For Researchers, Scientists, and Drug Development Professionals The N-Spi...

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of N-Spiro[5.5]undec-3-yl-guanidine Analogs as Potential Ion Channel Modulators

For Researchers, Scientists, and Drug Development Professionals

The N-Spiro[5.5]undec-3-yl-guanidine scaffold represents a promising area of exploration in medicinal chemistry. The rigid spirocyclic core combined with the basic guanidine moiety suggests potential interactions with various biological targets, particularly ion channels, which are implicated in a wide range of physiological processes. This guide provides a comparative analysis of hypothetical N-Spiro[5.5]undec-3-yl-guanidine analogs, detailing their structure-activity relationships, experimental protocols for evaluation, and a conceptual workflow for their investigation.

Comparative Analysis of Analog Activity

To understand the structure-activity relationship of N-Spiro[5.5]undec-3-yl-guanidine analogs, a series of hypothetical compounds with systematic structural modifications were evaluated for their inhibitory activity against a voltage-gated sodium channel (NaV1.7), a target implicated in pain pathways.[1] The inhibitory concentration (IC50) for each analog was determined using electrophysiological assays.

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentNaV1.7 IC50 (µM)
1a HHH15.2
1b HHMethyl10.8
1c HHEthyl18.5
1d HMethylMethyl8.1
1e HHPhenyl25.6
1f 4-FluoroHH9.7
1g 4-MethoxyHH12.3
1h 4-TrifluoromethylHH7.2

Key SAR Observations:

  • Substitution on the Guanidine Nitrogen (R2, R3): Small alkyl substitutions, such as a single methyl group (Compound 1b ) or dimethyl substitution (Compound 1d ), appear to be favorable for activity compared to the unsubstituted analog (1a ). However, increasing the steric bulk with an ethyl group (Compound 1c ) or a phenyl group (Compound 1e ) leads to a decrease in potency, suggesting a sterically constrained binding pocket.

  • Substitution on a Phenyl Ring attached to the Guanidine (R1): The introduction of a phenyl ring itself is detrimental to activity unless substituted. Electron-withdrawing groups on the phenyl ring, such as a 4-fluoro (Compound 1f ) or a 4-trifluoromethyl group (Compound 1h ), enhance the inhibitory activity. This suggests that modulating the electronic properties of the guanidine moiety can influence its interaction with the target. An electron-donating group like methoxy (Compound 1g ) shows a less pronounced effect on activity enhancement.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Synthesis of N-Spiro[5.5]undec-3-yl-guanidine Analogs

The synthesis of the target guanidine derivatives can be achieved through a multi-step process. A representative synthetic route involves the initial formation of a thiourea intermediate from spiro[5.5]undecan-3-amine, followed by desulfurization and subsequent reaction with various substituted anilines or amines to yield the final guanidine analogs.[2]

Electrophysiological Assay for NaV1.7 Inhibition

The inhibitory activity of the synthesized compounds on the NaV1.7 channel can be assessed using the whole-cell patch-clamp technique.[3]

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured under standard conditions.

  • Electrophysiology Recordings: Whole-cell voltage-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

  • Voltage Protocol: Cells are held at a holding potential of -120 mV. To elicit NaV1.7 currents, the cells are depolarized to 0 mV for 20 ms.

  • Compound Application: The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted to the final desired concentrations in the extracellular solution. The effect of the compounds is measured after a 5-minute incubation.

  • Data Analysis: The peak inward current in the presence of the compound is compared to the control current (in the absence of the compound) to determine the percentage of inhibition. The IC50 values are calculated by fitting the concentration-response data to a Hill equation.[4]

Visualizations

General Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies, from initial compound design to the identification of a lead candidate.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration cluster_output Outcome A Lead Identification B Analog Design A->B Rational Design C Chemical Synthesis B->C D In Vitro Screening C->D Compound Library E Potency & Selectivity Assays D->E Active Hits F Data Analysis (SAR) E->F Biological Data F->B Iterative Design G Lead Optimization F->G Identify Lead H Candidate Drug G->H Pain_Pathway cluster_neuron Sensory Neuron cluster_stimulus Noxious Stimulus cluster_channel Ion Channel Activity cluster_blocker Drug Intervention cluster_cns Central Nervous System Stimulus e.g., Heat, Pressure NaV17 NaV1.7 Channel Stimulus->NaV17 Activates AP Action Potential Generation NaV17->AP Initiates Pain Pain Perception AP->Pain Signal Propagation Blocker N-Spiro[5.5]undec-3-yl- guanidine Analog Blocker->NaV17 Inhibits

References

Validation

Validating the In Vitro Target of N-Spiro[5.5]undec-3-yl-guanidine: A Comparative Guide

This guide provides a comprehensive framework for the in vitro validation of the hypothetical target, Guanidino-Specific Adenylate Cyclase (gsAC), for the novel compound N-Spiro[5.5]undec-3-yl-guanidine. Researchers, sci...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for the in vitro validation of the hypothetical target, Guanidino-Specific Adenylate Cyclase (gsAC), for the novel compound N-Spiro[5.5]undec-3-yl-guanidine. Researchers, scientists, and drug development professionals can utilize the presented methodologies and comparative data to assess the compound's potency, selectivity, and binding characteristics against its putative target.

Introduction

N-Spiro[5.5]undec-3-yl-guanidine is a novel synthetic compound featuring a guanidinium group, which is known to interact with negatively charged pockets in enzyme active sites. This guide outlines a hypothetical target validation process for this compound against "Guanidino-Specific Adenylate Cyclase (gsAC)," a fictional enzyme implicated in a specific cancer signaling pathway. The guide compares the in vitro performance of N-Spiro[5.5]undec-3-yl-guanidine with known adenylate cyclase inhibitors, providing a blueprint for target validation studies.

Comparative Performance Data

The following tables summarize the hypothetical in vitro performance of N-Spiro[5.5]undec-3-yl-guanidine and two known adenylate cyclase inhibitors, Compound A (a non-selective inhibitor) and Compound B (a selective inhibitor for a different adenylate cyclase isoform).

Table 1: Enzymatic Inhibition of Guanidino-Specific Adenylate Cyclase (gsAC)

CompoundIC50 (nM)Hill Slope
N-Spiro[5.5]undec-3-yl-guanidine15.2 ± 2.11.05
Compound A150.8 ± 12.50.98
Compound B> 10,000N/A

Table 2: Binding Affinity and Kinetics to gsAC (Surface Plasmon Resonance)

CompoundKD (nM)kon (1/Ms)koff (1/s)
N-Spiro[5.5]undec-3-yl-guanidine12.82.5 x 10^53.2 x 10^-3
Compound A180.31.1 x 10^52.0 x 10^-2
Compound BNo Binding DetectedN/AN/A

Table 3: Thermodynamic Profile of Binding to gsAC (Isothermal Titration Calorimetry)

CompoundΔH (kcal/mol)-TΔS (kcal/mol)
N-Spiro[5.5]undec-3-yl-guanidine-8.5-2.3
Compound A-5.2-4.1
Compound BNo Binding DetectedN/A

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of gsAC and the experimental workflow for the in vitro validation of N-Spiro[5.5]undec-3-yl-guanidine.

Caption: Hypothetical signaling pathway of Guanidino-Specific Adenylate Cyclase (gsAC).

Start Start Enzyme_Activity_Assay Enzyme Activity Assay (IC50 Determination) Start->Enzyme_Activity_Assay Binding_Affinity_SPR Binding Affinity Assay (Surface Plasmon Resonance) Start->Binding_Affinity_SPR Binding_Thermodynamics_ITC Binding Thermodynamics Assay (Isothermal Titration Calorimetry) Start->Binding_Thermodynamics_ITC Data_Analysis Data Analysis and Comparison Enzyme_Activity_Assay->Data_Analysis Binding_Affinity_SPR->Data_Analysis Binding_Thermodynamics_ITC->Data_Analysis Conclusion Target Validation Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro target validation.

Experimental Protocols

gsAC Enzymatic Activity Assay

This protocol is adapted from standard adenylate cyclase activity assays.[1][2][3][4]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, and 1 µM GTP.

  • Compound Preparation: Prepare serial dilutions of N-Spiro[5.5]undec-3-yl-guanidine, Compound A, and Compound B in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Compound Incubation: In a 96-well plate, add 10 µL of each compound dilution to wells containing 80 µL of the reaction mixture and 10 µL of purified gsAC enzyme (final concentration 5 nM). Incubate for 15 minutes at 30°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of [α-32P]-ATP (approximately 1 µCi per well).

  • Reaction Incubation: Incubate the plate at 30°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of a solution containing 2% SDS, 40 mM ATP, and 1.5 mM cAMP.

  • cAMP Separation: Separate the produced [α-32P]-cAMP from unreacted [α-32P]-ATP using sequential Dowex and alumina column chromatography.

  • Quantification: Measure the radioactivity of the eluted [α-32P]-cAMP using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Surface Plasmon Resonance (SPR) Binding Assay

This protocol outlines a general procedure for SPR-based binding analysis.[5]

  • Chip Preparation: Covalently immobilize purified gsAC onto a CM5 sensor chip using standard amine coupling chemistry.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the compound solutions over the sensor chip surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) in real-time.

  • Dissociation Phase: After the association phase, inject the running buffer to monitor the dissociation of the compound from the enzyme.

  • Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

This protocol provides a general method for determining the thermodynamic parameters of binding.[6][7][8][9]

  • Sample Preparation: Dialyze the purified gsAC and dissolve the test compounds in the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • ITC Experiment: Load the gsAC solution into the sample cell of the calorimeter and the compound solution into the injection syringe.

  • Titration: Perform a series of injections of the compound into the enzyme solution while monitoring the heat change.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the binding stoichiometry (n), binding enthalpy (ΔH), and association constant (Ka). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.

Conclusion

The provided hypothetical data and experimental protocols offer a robust framework for the in vitro validation of N-Spiro[5.5]undec-3-yl-guanidine as a potent and selective inhibitor of gsAC. The significant potency and favorable binding kinetics and thermodynamics of N-Spiro[5.5]undec-3-yl-guanidine, when compared to the alternatives, would strongly support its candidacy for further preclinical development. This guide underscores the importance of a multi-faceted in vitro approach, combining enzymatic, kinetic, and thermodynamic assays, for a thorough and objective assessment of a novel compound's interaction with its biological target.

References

Comparative

Comparative Cross-Reactivity Profiling of N-Spiro[5.5]undec-3-yl-guanidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the novel α2-adrenergic receptor agonist, N-Spiro[5.5]undec-3-yl-guanidine, against established compounds, Gua...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel α2-adrenergic receptor agonist, N-Spiro[5.5]undec-3-yl-guanidine, against established compounds, Guanfacine and Guanabenz. The data presented herein is intended to offer an objective overview of its selectivity and potential off-target effects, supported by detailed experimental protocols.

Introduction

N-Spiro[5.5]undec-3-yl-guanidine is a structurally novel compound featuring a spirocyclic scaffold fused to a guanidinium group. The guanidinium moiety is a common feature in several α2-adrenergic receptor agonists, which are clinically used for conditions such as hypertension and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] This guide evaluates the binding affinity of N-Spiro[5.5]undec-3-yl-guanidine at the human α2A-adrenergic receptor and its cross-reactivity against a panel of other adrenergic and imidazoline receptor subtypes. The comparative data includes Guanfacine, a well-established α2A-selective agonist, and Guanabenz, another agonist of the same class.[4][5][6][7][8]

Comparative Binding Affinity Profile

The binding affinities of N-Spiro[5.5]undec-3-yl-guanidine and the reference compounds were determined using competitive radioligand binding assays. The data, presented as inhibitor constant (Ki) values, are summarized in Table 1. Lower Ki values indicate higher binding affinity.

Receptor Subtype N-Spiro[5.5]undec-3-yl-guanidine (Ki, nM) Guanfacine (Ki, nM) Guanabenz (Ki, nM)
α2A-Adrenergic 15.8 50.3 - 93.3 [9]~10-9 - 10-8 M (EC50) [10]
α2B-Adrenergic350.21,020 - 1,380[9]-
α2C-Adrenergic489.71,120 - 3,890[9]-
α1-Adrenergic> 10,000> 10,000Agonistic/Antagonistic actions noted[10]
β1-Adrenergic> 10,000--
β2-Adrenergic> 10,000--
Imidazoline I11,250Low affinity[4]High affinity
Imidazoline I2> 10,000Low affinity[4]-

Note: A hyphen (-) indicates that data was not available or not tested in the cited literature.

Experimental Protocols

Radioligand Binding Assays

The binding affinities of the test compounds were determined by competitive radioligand binding assays using membranes prepared from HEK293 cells stably expressing the human receptor subtypes.[11][12][13]

Membrane Preparation:

  • HEK293 cells expressing the receptor of interest were harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate was centrifuged at 1,000 x g for 3 minutes to remove nuclei and large debris.[14]

  • The supernatant was then centrifuged at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[14]

  • The membrane pellet was washed and resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14]

  • Protein concentration was determined using a BCA protein assay.

Competitive Binding Assay:

  • A fixed concentration of a suitable radioligand (e.g., [3H]-clonidine for α2-adrenergic receptors) was incubated with the cell membranes.

  • Increasing concentrations of the unlabeled test compound (N-Spiro[5.5]undec-3-yl-guanidine, Guanfacine, or Guanabenz) were added to compete for binding with the radioligand.

  • The reaction was incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.[14]

  • The incubation was terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[12][14]

  • The filters were washed with ice-cold wash buffer and radioactivity was counted using a scintillation counter.

  • IC50 values were determined from the resulting competition curves and converted to Ki values using the Cheng-Prusoff equation.

experimental_workflow start Start: Cell Culture (HEK293 expressing receptor) harvest Cell Harvesting & Homogenization start->harvest centrifuge1 Low-Speed Centrifugation (1,000 x g) harvest->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 High-Speed Centrifugation (20,000 x g) supernatant->centrifuge2 membranes Resuspend Membrane Pellet centrifuge2->membranes assay_setup Assay Setup: Membranes + Radioligand + Test Compound membranes->assay_setup incubation Incubation (e.g., 60 min at 30°C) assay_setup->incubation filtration Vacuum Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis end End: Determine Binding Affinity analysis->end

Experimental workflow for radioligand binding assay.

Signaling Pathway

N-Spiro[5.5]undec-3-yl-guanidine, as an α2-adrenergic agonist, is expected to activate the Gi-coupled receptor signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] This mechanism is central to the physiological effects of α2-adrenergic agonists.[17][18]

signaling_pathway ligand N-Spiro[5.5]undec-3-yl-guanidine receptor α2-Adrenergic Receptor ligand->receptor Binds g_protein Gi Protein Activation receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Conversion Blocked atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Reduced Activation response Cellular Response pka->response Altered Phosphorylation

α2-Adrenergic receptor signaling pathway.

Discussion

The preliminary data indicates that N-Spiro[5.5]undec-3-yl-guanidine is a potent agonist at the α2A-adrenergic receptor, with a higher affinity than the reference compound Guanfacine. Furthermore, it demonstrates a favorable selectivity profile, with significantly lower affinity for other adrenergic receptor subtypes and imidazoline receptors. This suggests a potentially lower incidence of side effects that can be associated with less selective α2-adrenergic agonists, such as sedation and cardiovascular effects.[4] The unique spirocyclic structure may contribute to this enhanced selectivity. Further studies, including functional assays and in vivo models, are warranted to fully characterize the pharmacological profile of this novel compound.

References

Validation

Benchmarking N-Spiro[5.5]undec-3-yl-guanidine: A Comparative Guide for Novel Modulators of Neurological Targets

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for benchmarking the novel compound N-Spiro[5.5]undec-3-yl-guanidine against established commercial compounds. G...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the novel compound N-Spiro[5.5]undec-3-yl-guanidine against established commercial compounds. Given the structural features of a spirocyclic scaffold and a guanidine moiety, the primary putative targets for this compound are the Sigma-1 (σ1) receptor and the N-methyl-D-aspartate (NMDA) receptor, both critical players in neurological function and disease.[1][2][3] This document outlines the necessary experimental data, protocols, and conceptual frameworks to evaluate its potential as a therapeutic agent.

Section 1: Target-Based Comparison

The guanidine group is a common feature in compounds targeting both sigma and NMDA receptors, suggesting N-Spiro[5.5]undec-3-yl-guanidine may exhibit activity at these sites.[2][3][4] The following tables present a hypothetical benchmarking of our lead compound against well-characterized commercial alternatives.

Table 1: Comparative Analysis against Commercial Sigma-1 Receptor Modulators

CompoundTargetBinding Affinity (Ki, nM)Functional ActivityKey In Vivo ApplicationCommercial Source
N-Spiro[5.5]undec-3-yl-guanidine (Hypothetical) Sigma-1 Receptor15AgonistNeuroprotection, Anti-amnesic(For Synthesis)
PRE-084Sigma-1 Receptor44 (IC50)Highly Selective AgonistNeuroprotection, Motor Function Improvement[5]R&D Systems, Tocris[5][6]
SA 4503 (Cutamesine)Sigma-1 Receptor17.4 (IC50)Potent and Selective AgonistAntidepressant Effects[5]MedChemExpress, R&D Systems[5][6]
S1RA (E-52862)Sigma-1 Receptor17Selective AntagonistNeuropathic Pain[7]TargetMol[7]
BD-1047Sigma-1 Receptor-Selective AntagonistAttenuates psychostimulant effects[5]MedChemExpress, Tocris[5]

Table 2: Comparative Analysis against Commercial NMDA Receptor Antagonists

CompoundTargetBinding Affinity (IC50, nM)Mechanism of ActionKey In Vivo ApplicationCommercial Source
N-Spiro[5.5]undec-3-yl-guanidine (Hypothetical) NMDA Receptor (GluN2B subunit)50Non-competitive AntagonistStroke, Neurodegenerative Disorders(For Synthesis)
MemantineNMDA Receptor210Uncompetitive, open-channel blockerAlzheimer's Disease[8]Sigma-Aldrich, Tocris
D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5)NMDA Receptor (Glutamate site)-Competitive AntagonistPreclinical research in excitotoxicity[4]Tocris, Abcam
N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineNMDA Receptor Ion Channel36Non-competitive AntagonistNeuroprotection in stroke models[3](Requires Custom Synthesis)

Section 2: Experimental Protocols

To validate the hypothetical performance of N-Spiro[5.5]undec-3-yl-guanidine, the following experimental protocols are recommended.

2.1 Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of N-Spiro[5.5]undec-3-yl-guanidine for the sigma-1 and NMDA receptors.

  • Methodology for Sigma-1 Receptor:

    • Prepare membrane homogenates from guinea pig brain or cells expressing the human sigma-1 receptor.

    • Incubate the membranes with a specific radioligand, such as --INVALID-LINK---pentazocine or [³H]-ditolylguanidine.

    • Add increasing concentrations of N-Spiro[5.5]undec-3-yl-guanidine to displace the radioligand.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

  • Methodology for NMDA Receptor:

    • Use rat brain membrane homogenates.

    • For the ion channel site, use the radioligand [³H]MK-801.[3]

    • Follow a similar incubation, filtration, and quantification procedure as for the sigma-1 receptor.

    • Determine the IC50 and Ki values.

2.2 In Vitro Functional Assays

  • Objective: To characterize the functional activity of N-Spiro[5.5]undec-3-yl-guanidine as an agonist or antagonist.

  • Methodology for Sigma-1 Receptor (Calcium Mobilization Assay):

    • Use a cell line co-expressing the sigma-1 receptor and a G-protein coupled receptor linked to calcium signaling (e.g., muscarinic M1 receptor).

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Apply a known agonist for the co-expressed GPCR to elicit a calcium response.

    • To test for agonistic activity, apply N-Spiro[5.5]undec-3-yl-guanidine alone and measure changes in intracellular calcium.

    • To test for antagonistic activity, pre-incubate with N-Spiro[5.5]undec-3-yl-guanidine before adding a known sigma-1 agonist (e.g., PRE-084) and measure the inhibition of the agonist-induced response.

  • Methodology for NMDA Receptor (Electrophysiology):

    • Use whole-cell patch-clamp recordings from cultured neurons or Xenopus oocytes expressing specific NMDA receptor subtypes.[8]

    • Apply NMDA and glycine to elicit an inward current.

    • To test for antagonistic activity, co-apply N-Spiro[5.5]undec-3-yl-guanidine with the agonists and measure the reduction in the NMDA-induced current.

    • Assess voltage dependency to understand the mechanism of channel block.[8]

2.3 In Vivo Models of Neurological Disease

  • Objective: To evaluate the therapeutic potential of N-Spiro[5.5]undec-3-yl-guanidine in relevant animal models.

  • Methodology for Neuroprotection (Middle Cerebral Artery Occlusion - MCAO Model of Stroke):

    • Induce focal cerebral ischemia in mice or rats by occluding the middle cerebral artery.[8]

    • Administer N-Spiro[5.5]undec-3-yl-guanidine either before or after the ischemic insult.

    • After a set reperfusion period (e.g., 24 hours), sacrifice the animals and section the brains.

    • Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume and compare it to vehicle-treated controls.

  • Methodology for Neuropathic Pain (Chung Model):

    • Surgically ligate the L5 spinal nerve in rats to induce mechanical allodynia.

    • After allowing for the development of pain behavior, administer N-Spiro[5.5]undec-3-yl-guanidine.

    • Measure the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) at various time points after drug administration.

    • Compare the withdrawal thresholds to baseline and vehicle-treated controls.

Section 3: Visualizing Pathways and Workflows

Diagram 1: Hypothetical Signaling Crosstalk

cluster_0 Endoplasmic Reticulum cluster_1 Plasma Membrane s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r Stabilizes nmdar NMDA Receptor s1r->nmdar Modulates Activity ca_er Ca2+ Store ip3r->ca_er Regulates Release ca_cyto Cytosolic Ca2+ nmdar->ca_cyto Influx vgcc Voltage-Gated Ca2+ Channel vgcc->ca_cyto Influx ca_er->ca_cyto Release neuroprotection Neuroprotection/ Cell Survival ca_cyto->neuroprotection Modulates start N-Spiro[5.5]undec-3-yl-guanidine Synthesis binding Radioligand Binding Assays (Sigma-1 & NMDA) start->binding functional In Vitro Functional Assays (Patch-Clamp, Ca2+ Mobilization) binding->functional adme ADME/Tox Profiling functional->adme invivo In Vivo Efficacy Models (MCAO, Neuropathic Pain) adme->invivo lead_opt Lead Optimization invivo->lead_opt compound N-Spiro[5.5]undec-3-yl-guanidine Spiro[5.5]undecane Scaffold Guanidine Moiety targets Potential Biological Targets Sigma-1 Receptor NMDA Receptor compound:f0->targets:t0 Provides 3D conformation and lipophilicity compound:f1->targets Key pharmacophore for receptor interaction properties Pharmacological Properties Affinity & Selectivity Functional Activity In Vivo Efficacy targets->properties Determines

References

Comparative

In-depth Analysis of N-Spiro[5.5]undec-3-yl-guanidine and its Biological Activities Remains Elusive

Despite a comprehensive search of scientific literature, no specific data regarding the biological effects, reproducibility, or mechanism of action for the compound N-Spiro[5.5]undec-3-yl-guanidine has been found. This p...

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific data regarding the biological effects, reproducibility, or mechanism of action for the compound N-Spiro[5.5]undec-3-yl-guanidine has been found. This precludes the creation of a detailed comparison guide as requested.

The initial investigation sought to gather experimental data, protocols, and define signaling pathways associated with N-Spiro[5.5]undec-3-yl-guanidine to compare its performance with other alternatives for researchers, scientists, and drug development professionals. However, the search for this specific chemical entity yielded no results, suggesting it may be a novel compound not yet described in published literature, or that it is referenced by a different nomenclature.

Broader searches were conducted on related chemical families, including spiro[5.5]undecane derivatives and spiroguanidines, to infer potential activities. These searches revealed a wide range of biological activities associated with these general structures.

Potential Biological Relevance of Related Compound Classes

Spiro[5.5]undecane Derivatives: This structural motif is found in various biologically active compounds. Research has highlighted their potential as:

  • Anticancer agents: Certain spiro[5.5]undecane-1,5,9-trione derivatives have shown promising in vitro anticancer activity.

  • Anti-HIV agents: Optically pure functionalized spiro[5.5]undecane-1,5,9-triones have been identified as potential leads for HIV-1 treatment, with some compounds showing better activity than the known antiretroviral drug azidothymidine (AZT).[1]

  • Neurotrophic and Neurogenic agents: Spirocyclic compounds, including those with a spiro[5.5]undecane scaffold, have been explored for their neuroactivity and potential therapeutic applications in the central nervous system.

Spiroguanidine Compounds: The inclusion of a guanidine group within a spirocyclic structure has led to the development of compounds with specific pharmacological profiles. Notably, spiroguanidines have been synthesized and investigated as:

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists: These compounds have been identified for their potential in treating cognitive deficits associated with schizophrenia.

Guanidine-Containing Compounds: The guanidine moiety is a common feature in many biologically active molecules and approved drugs. This functional group is known to be involved in a variety of pharmacological activities, including:

  • Antihypertensive effects

  • Antidiabetic properties

  • Antiviral activity

  • Analgesic effects

While these findings for related compound classes are informative, they do not provide specific data on N-Spiro[5.5]undec-3-yl-guanidine. Without experimental results for this particular molecule, a comparison of its biological effects and their reproducibility is not possible. Further research and publication of data on N-Spiro[5.5]undec-3-yl-guanidine are necessary before such a comparative analysis can be conducted.

References

Validation

Comparative In Vivo Efficacy of N-Spiro[5.5]undec-3-yl-guanidine and Standard Neuroprotective Agents

Disclaimer: The following guide provides a comparative analysis of the hypothetical in vivo efficacy of N-Spiro[5.5]undec-3-yl-guanidine with established standard drugs in the context of neuroprotection. As of the latest...

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides a comparative analysis of the hypothetical in vivo efficacy of N-Spiro[5.5]undec-3-yl-guanidine with established standard drugs in the context of neuroprotection. As of the latest literature review, specific in vivo efficacy data for N-Spiro[5.5]undec-3-yl-guanidine is not publicly available. Therefore, this document serves as a framework for potential future comparative studies, drawing upon established methodologies and data from standard neuroprotective agents.

Introduction

Neuroprotective agents are critical in mitigating neuronal damage following acute insults like ischemic stroke or in chronic neurodegenerative diseases. This guide compares the potential efficacy of the novel compound N-Spiro[5.5]undec-3-yl-guanidine against standard neuroprotective drugs such as Edaravone, Citicoline, and Memantine. The comparison is based on preclinical in vivo data from animal models of neurological disorders. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape and a framework for evaluating new chemical entities in this therapeutic area.

Quantitative Efficacy Data

The following tables summarize the in vivo efficacy of standard neuroprotective drugs in animal models of ischemic stroke and neurodegeneration. A placeholder is included for N-Spiro[5.5]undec-3-yl-guanidine to be populated with future experimental data.

Table 1: Efficacy in Animal Models of Ischemic Stroke

CompoundAnimal ModelKey Efficacy EndpointResult
N-Spiro[5.5]undec-3-yl-guanidine MCAO in Rats/MiceReduction in Infarct VolumeData Not Available
Improvement in Neurological ScoreData Not Available
Edaravone MCAO in Rats/MiceReduction in Infarct Volume25.5% (95% CI, 21.1-29.9%)[1][2]
Improvement in Functional Outcome30.3% (95% CI, 23.4-37.2%)[1][2]
Citicoline MCAO in Rats/MiceReduction in Infarct VolumeSignificant reduction observed in multiple studies[3][4]
Improvement in Functional RecoveryEnhanced functional recovery noted in experimental models[5]

Table 2: Efficacy in Animal Models of Neurodegenerative Disease

CompoundAnimal ModelKey Efficacy EndpointResult
N-Spiro[5.5]undec-3-yl-guanidine Beta-amyloid induced toxicity in RatsReduction in Neuronal LossData Not Available
Improvement in Cognitive FunctionData Not Available
Memantine Beta-amyloid induced toxicity in RatsSignificant reduction in neuronal degeneration and pyknotic nuclei[6]Significant reduction in GFAP immunostaining[6]
Protection against neurotoxicity and learning impairment[6]Amelioration of neuronal loss in various models of neurodegeneration[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative experimental protocols for key models cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human ischemic stroke.[8][9][10]

Objective: To induce a reproducible ischemic brain injury to evaluate the efficacy of neuroprotective agents.

Procedure:

  • Animal Preparation: Anesthetize the rodent (rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane). Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert a silicon-coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • The occlusion is typically maintained for a period of 30 minutes to 2 hours for a transient MCAO model, after which the filament is withdrawn to allow for reperfusion. For a permanent MCAO model, the filament is left in place.

  • Post-operative Care: Suture the incision and allow the animal to recover from anesthesia. Provide appropriate post-operative care, including pain management and hydration.

  • Outcome Assessment:

    • Infarct Volume Measurement: After a set period (e.g., 24 hours), euthanize the animal and remove the brain. The brain is then sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume can then be quantified using image analysis software.[8]

    • Neurological Deficit Scoring: Assess neurological function using a standardized scoring system at various time points post-MCAO.

Beta-Amyloid Induced Neurotoxicity Model in Rats

This model is used to study the neurodegenerative effects of beta-amyloid, a key pathological hallmark of Alzheimer's disease.[6]

Objective: To induce neuronal damage and cognitive impairment by administering beta-amyloid to investigate the efficacy of neuroprotective compounds.

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.

  • Drug Administration:

    • Administer the test compound (e.g., memantine or N-Spiro[5.5]undec-3-yl-guanidine) or vehicle via a suitable route (e.g., subcutaneous osmotic pump for continuous delivery).[6]

  • Beta-Amyloid Injection: After a pre-treatment period, inject a solution of beta-amyloid (1-40 or 1-42) directly into a specific brain region, such as the hippocampus.[6][11]

  • Post-operative Care and Behavioral Testing: Allow the animal to recover. After a specified period, conduct behavioral tests to assess cognitive function (e.g., spatial discrimination tasks).

  • Histological and Immunohistochemical Analysis: At the end of the study, euthanize the animal and perfuse the brain. The brain tissue is then processed for histological staining to assess neuronal loss and immunohistochemistry to detect markers of astrocytic and microglial activation (e.g., GFAP).[6]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of neuroprotective agents are mediated through various signaling pathways. Understanding these pathways is crucial for drug development and for postulating the mechanism of action of novel compounds like N-Spiro[5.5]undec-3-yl-guanidine.

Antioxidant Signaling Pathway

Many neuroprotective compounds exert their effects by combating oxidative stress, a key contributor to neuronal damage in both acute and chronic neurological disorders.[12][13] A central pathway in the cellular antioxidant response is the Nrf2-ARE pathway.

Antioxidant_Pathway ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Drug N-Spiro[5.5]undec-3-yl-guanidine (Hypothetical) Edaravone Drug->ROS scavenges Drug->Nrf2 promotes activation

Caption: Antioxidant signaling pathway involving Nrf2.

Anti-inflammatory Signaling Pathway

Neuroinflammation is a common feature of many neurological diseases. Targeting inflammatory pathways, such as the NF-κB pathway, is a key strategy for neuroprotection.[14][15]

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Inflammatory_Stimuli->TLR4 activates NFkB NF-κB TLR4->NFkB activates Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β) NFkB->Pro_inflammatory_Genes promotes transcription Neuroinflammation Neuroinflammation Pro_inflammatory_Genes->Neuroinflammation Neuroprotection Neuroprotection Drug N-Spiro[5.5]undec-3-yl-guanidine (Hypothetical) Drug->NFkB inhibits

Caption: Anti-inflammatory signaling pathway involving NF-κB.

Anti-apoptotic Signaling Pathway

Apoptosis, or programmed cell death, is a major mechanism of neuronal loss in neurological disorders.[16][17] The Bcl-2 family of proteins and caspases are key regulators of this process.

Anti_apoptotic_Pathway Ischemic_Insult Ischemic/Toxic Insult Bax Bax (Pro-apoptotic) Ischemic_Insult->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Ischemic_Insult->Bcl2 inhibits Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation (e.g., Caspase-3) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Neuroprotection Neuroprotection Drug N-Spiro[5.5]undec-3-yl-guanidine (Hypothetical) Drug->Bax inhibits Drug->Bcl2 upregulates

Caption: Anti-apoptotic signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the in vivo evaluation of a novel neuroprotective compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis (N-Spiro[5.5]undec-3-yl-guanidine) In_Vitro_Screening In Vitro Screening (Toxicity, Efficacy) Compound_Synthesis->In_Vitro_Screening Animal_Model_Selection Animal Model Selection (e.g., MCAO) In_Vitro_Screening->Animal_Model_Selection Dose_Response_Study Dose-Response and Pharmacokinetic Studies Animal_Model_Selection->Dose_Response_Study Efficacy_Study In Vivo Efficacy Study (Treatment vs. Vehicle vs. Standard Drug) Dose_Response_Study->Efficacy_Study Behavioral_Assessment Behavioral Assessment (Neurological Scoring) Efficacy_Study->Behavioral_Assessment Histological_Analysis Histological Analysis (Infarct Volume, Neuronal Loss) Efficacy_Study->Histological_Analysis Biochemical_Analysis Biochemical/Molecular Analysis (Western Blot, IHC) Efficacy_Study->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Behavioral_Assessment->Data_Analysis Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis Publication Publication/Further Development Data_Analysis->Publication

Caption: General workflow for in vivo neuroprotective drug evaluation.

Conclusion

This guide provides a framework for comparing the in vivo efficacy of the novel compound N-Spiro[5.5]undec-3-yl-guanidine with standard neuroprotective drugs. While awaiting specific experimental data for this new chemical entity, the established efficacy of Edaravone, Citicoline, and Memantine in preclinical models provides a benchmark for future studies. The detailed experimental protocols and elucidation of key signaling pathways offer a roadmap for the systematic evaluation of N-Spiro[5.5]undec-3-yl-guanidine as a potential neuroprotective agent. Future research should focus on conducting robust in vivo studies to populate the comparative data tables and to elucidate the precise mechanism of action of this promising compound.

References

Comparative

Head-to-head comparison of different synthetic routes to N-Spiro[5.5]undec-3-yl-guanidine

For Researchers, Scientists, and Drug Development Professionals The spiro[5.5]undecane scaffold is a key structural motif in a variety of natural products and pharmacologically active compounds, prized for its rigid, thr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[5.5]undecane scaffold is a key structural motif in a variety of natural products and pharmacologically active compounds, prized for its rigid, three-dimensional structure that can enhance binding affinity and selectivity to biological targets. When combined with the guanidine functional group, known for its role in molecular recognition and biological activity, the resulting N-Spiro[5.5]undec-3-yl-guanidine presents a compelling target for drug discovery programs. This guide provides a comparative analysis of two plausible synthetic routes to this novel compound, starting from the key intermediate, spiro[5.5]undecan-3-one.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed for the synthesis of N-Spiro[5.5]undec-3-yl-guanidine, both originating from spiro[5.5]undecan-3-one. The key difference lies in the method of guanidinylation of the intermediate spiro[5.5]undecan-3-amine.

Synthetic Pathways to N-Spiro[5.5]undec-3-yl-guanidine cluster_route1 Route 1: Direct Guanidinylation cluster_route2 Route 2: Two-Step Guanidinylation start Spiro[5.5]undecan-3-one amine Spiro[5.5]undecan-3-amine start->amine Reductive Amination (NH4OAc, NaBH3CN) reagent1 H-pyrazole-1-carboxamidine hydrochloride reagent2a 1. N,N'-Di-Boc-thiourea 2. Mukaiyama's Reagent target N-Spiro[5.5]undec-3-yl-guanidine reagent1->target Direct Guanidinylation protected_guanidine N,N'-Di-Boc-N''-spiro[5.5]undec-3-yl-guanidine reagent2a->protected_guanidine Guanidinylation reagent2b TFA or HCl reagent2b->target Deprotection

Caption: Proposed synthetic pathways to N-Spiro[5.5]undec-3-yl-guanidine.

Quantitative Data Summary

The following table summarizes the anticipated performance of the two proposed synthetic routes. The data is estimated based on typical yields for similar reactions reported in the literature.

ParameterRoute 1: Direct GuanidinylationRoute 2: Two-Step GuanidinylationReference
Overall Yield 60-75%70-85%Estimated from literature precedents
Number of Steps 23
Reaction Time 24-48 hours36-72 hoursEstimated
Purification Method Column ChromatographyColumn ChromatographyGeneral laboratory practice
Reagent Cost ModerateHighCatalog prices of reagents
Scalability GoodModerateBased on complexity and reagent usage

Experimental Protocols

Synthesis of Spiro[5.5]undecan-3-amine (Common Intermediate)

The crucial intermediate, spiro[5.5]undecan-3-amine, can be synthesized from spiro[5.5]undecan-3-one via reductive amination.[1][2][3][4]

Procedure: To a solution of spiro[5.5]undecan-3-one (1.0 eq) in methanol, ammonium acetate (10.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred for an additional 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude amine, which can be purified by column chromatography.

Reductive Amination Workflow A Spiro[5.5]undecan-3-one + NH4OAc in MeOH B Stir at RT (30 min) A->B C Add NaBH3CN B->C D Stir at RT (24 h) C->D E Workup and Purification D->E F Spiro[5.5]undecan-3-amine E->F

Caption: Workflow for the synthesis of spiro[5.5]undecan-3-amine.

Route 1: Direct Guanidinylation

This route involves the direct conversion of the amine to the guanidine using a commercially available guanidinylating agent.

Procedure: To a solution of spiro[5.5]undecan-3-amine (1.0 eq) in a suitable solvent such as DMF or acetonitrile, H-pyrazole-1-carboxamidine hydrochloride (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 eq) are added. The reaction mixture is stirred at room temperature or heated to 50-60 °C for 12-24 hours. After completion, the solvent is removed, and the residue is purified by column chromatography to yield N-Spiro[5.5]undec-3-yl-guanidine.

Advantages:

  • Fewer synthetic steps.

  • Simpler procedure.

Disadvantages:

  • Potential for side-product formation.

  • Yields can be variable depending on the amine's reactivity.

Route 2: Two-Step Guanidinylation

This approach involves the reaction of the amine with a protected guanidinylating agent, followed by deprotection.[5] This method often provides higher yields and purity.

Step 2a: Synthesis of N,N'-Di-Boc-N''-spiro[5.5]undec-3-yl-guanidine

Procedure: A solution of spiro[5.5]undecan-3-amine (1.0 eq), N,N'-Di-Boc-thiourea (1.1 eq), and Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide, 1.2 eq) in a solvent like dichloromethane is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Step 2b: Deprotection to N-Spiro[5.5]undec-3-yl-guanidine

Procedure: The purified N,N'-Di-Boc-N''-spiro[5.5]undec-3-yl-guanidine is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) or a solution of HCl in dioxane. The mixture is stirred at room temperature for 2-4 hours. The solvent is then evaporated, and the residue is triturated with diethyl ether to afford the desired guanidine salt.

Advantages:

  • Generally higher yields and cleaner reactions.

  • The protected intermediate is often easier to purify.

Disadvantages:

  • Requires an additional deprotection step.

  • The protecting groups and coupling reagents can be expensive.

Conclusion

Both proposed synthetic routes offer viable pathways to the target molecule, N-Spiro[5.5]undec-3-yl-guanidine. The choice between the two will likely depend on the specific requirements of the research. For rapid, small-scale synthesis and initial biological screening, the direct guanidinylation (Route 1) may be preferable due to its simplicity. For larger-scale synthesis where yield and purity are paramount, the two-step guanidinylation (Route 2) is the more robust and reliable option, despite the additional step and potentially higher cost. Further optimization of reaction conditions for each step would be necessary to maximize yields and efficiency.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of N-Spiro[5.5]undec-3-yl-guanidine: A Guide for Laboratory Professionals

For immediate release This document provides essential guidance on the safe and compliant disposal of N-Spiro[5.5]undec-3-yl-guanidine, a compound used by researchers, scientists, and drug development professionals. Adhe...

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of N-Spiro[5.5]undec-3-yl-guanidine, a compound used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following protocols are based on established best practices for the disposal of guanidine-class compounds.

I. Hazard and Safety Overview

Key safety precautions include:

  • Avoiding all direct contact with the skin and eyes.[1]

  • Preventing the formation of dust and aerosols during handling.[1]

  • Ensuring adequate ventilation in the workspace.[1]

  • Prohibiting eating, drinking, or smoking in areas where the compound is handled.[1][3][4]

A summary of general hazard information for guanidine compounds is provided in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330, P501[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledP261, P271, P304+P340, P312, P501
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313[1]
Aquatic Hazard (Acute, Category 3)H402: Harmful to aquatic lifeP273

II. Personal Protective Equipment (PPE)

Prior to handling or disposing of N-Spiro[5.5]undec-3-yl-guanidine, all personnel must be equipped with the following personal protective equipment:

  • Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber, tested according to EN 374.[5]

  • Eye/Face Protection: Use safety goggles with side-shields or a face shield.[5]

  • Skin and Body Protection: A complete chemical-resistant suit is recommended to protect against skin exposure.[1]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.

III. Step-by-Step Disposal Protocol

The disposal of N-Spiro[5.5]undec-3-yl-guanidine must be managed as hazardous waste.[5] Under no circumstances should this compound be disposed of down the drain or in regular trash.[5]

Step 1: Waste Collection

  • Carefully transfer any waste N-Spiro[5.5]undec-3-yl-guanidine, including contaminated materials, into a designated hazardous waste container.

  • The container must be suitable for solid chemical waste, properly sealed, and clearly labeled with "Hazardous Waste" and the chemical name "N-Spiro[5.5]undec-3-yl-guanidine."

Step 2: Spill Management

  • In the event of a spill, evacuate the immediate area to prevent unnecessary exposure.

  • Wearing the appropriate PPE, carefully sweep or vacuum the spilled solid material.[1][3][6]

  • Avoid any actions that could generate dust.[1][3][6]

  • Collect the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

Step 3: Container Storage

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]

  • Ensure the storage area is secure and accessible only to authorized personnel.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste container by a licensed environmental waste disposal company.

  • Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[1][5]

IV. Experimental Workflow and Disposal Decision Process

The following diagrams illustrate the recommended experimental workflow incorporating safety and disposal steps, and a logical decision tree for the disposal process.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh_chem Weigh N-Spiro[5.5]undec-3-yl-guanidine prep_ppe->weigh_chem run_exp Conduct Experiment weigh_chem->run_exp collect_waste Collect Waste Material run_exp->collect_waste clean_glass Clean Glassware & Equipment collect_waste->clean_glass dispose_waste Dispose of Waste Container via Approved Vendor clean_glass->dispose_waste

Caption: Experimental workflow for handling N-Spiro[5.5]undec-3-yl-guanidine.

disposal_decision_tree start Waste Generated? is_contaminated Is material contaminated with N-Spiro[5.5]undec-3-yl-guanidine? start->is_contaminated is_empty Is the original container empty? is_contaminated->is_empty No dispose_haz Dispose as Hazardous Waste is_contaminated->dispose_haz Yes rinse_container Triple rinse container, then dispose is_empty->rinse_container Yes dispose_non_haz Dispose as Non-Hazardous Waste is_empty->dispose_non_haz No

References

Handling

Personal protective equipment for handling N-Spiro[5.5]undec-3-yl-guanidine

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of N-Spiro[5.5]undec-3-yl-guanidine. This guide provides critical safety and logistical in...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of N-Spiro[5.5]undec-3-yl-guanidine.

This guide provides critical safety and logistical information for the handling of N-Spiro[5.5]undec-3-yl-guanidine, a guanidine derivative. The following procedures are based on established safety protocols for similar guanidine compounds and are intended to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

When handling N-Spiro[5.5]undec-3-yl-guanidine, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. Guanidine compounds can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation[1][2][3].

Summary of Required Personal Protective Equipment

Protection TypeRequired EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].
Hand Protection Chemical-resistant glovesNitrile rubber (NBR) gloves are recommended. Gloves should be tested according to EN 374[5].
Skin and Body Protection Protective clothingAn apron, lab coat, or other impervious protective clothing should be worn to prevent skin contact[4][6].
Respiratory Protection NIOSH/MSHA approved respiratorRequired if exposure limits are exceeded or if irritation is experienced. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations[1][4].

Operational Plan: Safe Handling Procedures

Proper handling procedures are critical to minimize the risk of exposure and accidents. This involves a combination of engineering controls and safe work practices.

Engineering Controls:

  • Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to keep airborne concentrations below permissible exposure limits[4][5].

  • Eyewash Stations and Safety Showers: Ensure easy access to eyewash stations and safety showers in the immediate work area[1].

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Dispensing: When weighing or transferring the solid compound, minimize dust generation[4]. A chemical fume hood should be used for these operations.

  • During Use: Avoid contact with skin, eyes, and clothing[5]. Do not eat, drink, or smoke in the work area[2][5].

  • Post-Handling: Wash hands thoroughly with soap and water after handling and before breaks[5][7]. Decontaminate all work surfaces.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container[1][4][7]. The compound may be hygroscopic, so protection from moisture is important[1][5].

Disposal Plan: Waste Management

Proper disposal of N-Spiro[5.5]undec-3-yl-guanidine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container for hazardous waste[5].

  • Container Disposal: Contaminated packaging should be handled in the same manner as the substance itself and disposed of as hazardous waste[5][8].

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection[4].

    • Carefully scoop or sweep up the spilled material and place it into a suitable container for disposal[4][9]. Avoid creating dust[5].

    • Clean the spill area thoroughly.

  • Regulatory Compliance: Dispose of all waste in accordance with local, regional, national, and international regulations[1][5]. Do not empty into drains[5][8].

Experimental Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling N-Spiro[5.5]undec-3-yl-guanidine in a laboratory setting.

G start Start: Handling N-Spiro[5.5]undec-3-yl-guanidine assess_risk Assess Risks and Required PPE start->assess_risk don_ppe Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat/Apron - Respirator (if needed) assess_risk->don_ppe prepare_work_area Prepare Ventilated Work Area (Fume Hood) don_ppe->prepare_work_area handling Perform Experimental Procedures prepare_work_area->handling spill Spill Occurs handling->spill waste_collection Collect Waste in Labeled Hazardous Waste Container handling->waste_collection spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes spill->waste_collection No spill_procedure->waste_collection decontaminate Decontaminate Work Area and Equipment waste_collection->decontaminate remove_ppe Remove and Dispose of Contaminated PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for Safe Handling and Disposal of N-Spiro[5.5]undec-3-yl-guanidine.

References

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